molecular formula C33H49BF2N4O7 B15541584 BDP FL-PEG4-TCO

BDP FL-PEG4-TCO

Cat. No.: B15541584
M. Wt: 662.6 g/mol
InChI Key: FISJDIFFUFNJNS-ARJAWSKDSA-N
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Description

BDP FL-PEG4-TCO is a useful research compound. Its molecular formula is C33H49BF2N4O7 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H49BF2N4O7

Molecular Weight

662.6 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)/b4-3-

InChI Key

FISJDIFFUFNJNS-ARJAWSKDSA-N

Origin of Product

United States

Foundational & Exploratory

BDP FL-PEG4-TCO: A Comprehensive Technical Guide for Advanced Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe designed for advanced bioorthogonal chemistry applications.[1][2] This document details the probe's core properties, mechanism of action, experimental protocols, and key applications in cellular imaging and drug development, serving as a core resource for its effective implementation.[2][3]

Core Architecture and Properties

This compound is a heterobifunctional molecule composed of three essential components: a high-performance BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group.[1][2] This modular design provides a powerful tool for fluorescently labeling biomolecules in living cells with high specificity and efficiency.[1]

  • BDP FL (BODIPY FL) Fluorophore : At the heart of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is renowned for its bright, sharp fluorescence, high quantum yield, and exceptional photostability.[2][4] A key advantage over traditional fluorescein dyes is its insensitivity to changes in pH and solvent polarity, which ensures more reliable and reproducible results across diverse experimental conditions.[2][5]

  • PEG4 (Tetraethylene Glycol) Linker : A discrete polyethylene glycol spacer enhances the hydrophilicity and aqueous solubility of the entire molecule.[2][6] This linker also provides spatial separation between the fluorophore and the conjugated biomolecule, which helps to minimize steric hindrance and preserve the biological activity of the target.[2][6]

  • TCO (Trans-cyclooctene) Handle : The TCO group is a strained alkene that serves as a highly reactive handle for "click chemistry."[2][6] It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[4] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1][6]

Below is a diagram illustrating the functional components of the this compound molecule.

G Functional Components of this compound cluster_0 This compound BDP FL BDP FL (Fluorophore) PEG4 PEG4 Linker (Hydrophilic Spacer) BDP FL->PEG4 - Provides fluorescence TCO TCO (Reactive Handle) PEG4->TCO - Increases solubility - Reduces steric hindrance Tetrazine-modified\nBiomolecule Tetrazine-modified Biomolecule TCO->Tetrazine-modified\nBiomolecule - Bioorthogonal ligation

Caption: Functional components of this compound.

Quantitative Data

The selection of a fluorescent probe is dictated by its photophysical and chemical properties. This compound offers a combination of brightness, photostability, and high reactivity for bioorthogonal labeling.[1]

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][7]
Molecular Weight 662.6 g/mol [1][7]
CAS Number 2183473-16-5[2][7]
Purity Typically ≥95%[2][7]
Excitation Maximum (λex) 503 nm[1][7]
Emission Maximum (λem) 509 nm[1][7]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[1][7]
Fluorescence Quantum Yield (Φ) ~0.9[1][7]
Solubility Soluble in DMSO, DMF, and DCM; low in water[1][2][7]
Storage -20°C, protected from light[1][2]

Note: TCO compounds are not recommended for long-term storage as they can isomerize, leading to a loss of reactivity.[2][7]

Mechanism of Action: TCO-Tetrazine Ligation

The utility of this compound is centered on the highly efficient and specific reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes.[1] The process typically involves a two-step labeling strategy: first, the biomolecule of interest is tagged with a tetrazine group, and subsequently, the cell-permeable this compound is introduced. The TCO group on the probe rapidly and specifically "clicks" with the tetrazine tag, forming a stable covalent bond and rendering the target fluorescent.[1]

G Mechanism of TCO-Tetrazine iEDDA Reaction Tetrazine_Biomolecule Tetrazine-modified Biomolecule Reaction iEDDA Cycloaddition (Click Reaction) Tetrazine_Biomolecule->Reaction BDP_TCO This compound BDP_TCO->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Labeling of Tetrazine-Modified Antibodies

This protocol describes the fluorescent labeling of an antibody that has been previously modified to contain a tetrazine group.[2]

Materials:

  • Tetrazine-modified antibody (Tet-mAb)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 or Zeba™ Spin Desalting Columns) for purification[1][2]

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.[1][2]

  • Reaction Setup: Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.[1] Add a 1.5 to 10-fold molar excess of the this compound stock solution to the antibody solution.[1][2] The final DMSO concentration should be kept below 10% to avoid antibody denaturation.[1][2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[2][6]

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column according to the manufacturer's instructions.

G Workflow for Antibody Conjugation Start Start Prepare_TCO Prepare 1-10 mM This compound in DMSO Start->Prepare_TCO Prepare_Ab Prepare 1-5 mg/mL Tetrazine-Antibody in PBS Start->Prepare_Ab Mix Mix Antibody and This compound (1.5-10x molar excess) Prepare_TCO->Mix Prepare_Ab->Mix Incubate Incubate 1-2 hours at room temperature (protected from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify End Fluorescently Labeled Antibody Purify->End

Caption: Workflow for antibody conjugation with this compound.

Live-Cell Imaging

This protocol outlines the labeling and imaging of a target protein in living cells that has been engineered to incorporate a tetrazine moiety.[3]

Materials:

  • Mammalian cells expressing the tetrazine-modified protein of interest[3]

  • Imaging-compatible plates or chambered coverglass[3]

  • Complete cell culture medium[3]

  • This compound[3]

  • Anhydrous DMSO[3]

  • Phosphate-buffered saline (PBS), pH 7.4[3]

  • Fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm)[1][3]

Procedure:

  • Cell Seeding: Seed the cells onto the imaging plate and allow them to adhere and reach 60-80% confluency.[3]

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[3]

  • Live-Cell Labeling:

    • Warm the complete cell culture medium to 37°C.[3]

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[3]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.[3]

    • Add the this compound-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1][3]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set.[1]

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Antibody-Drug Conjugate (ADC) Development

The bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs. A cytotoxic drug functionalized with a tetrazine can be attached to a TCO-labeled antibody, enabling targeted drug delivery. The BDP FL component can be used to track the internalization and trafficking of the ADC within cells.[3]

PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system (UPS).[4] this compound can be incorporated as a fluorescent linker in the synthesis of PROTACs.[2][4] This allows for the direct visualization of PROTAC cellular uptake, localization, and the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The fluorescence can also be used in biophysical assays like Fluorescence Polarization (FP) to measure binding events.[4]

The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the mechanism of action of a PROTAC within this pathway.

G PROTAC Mechanism via the Ubiquitin-Proteasome System cluster_0 Cell PROTAC Fluorescent PROTAC (containing BDP FL) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation POI Degradation Proteasome->Degradation Leads to Degradation->PROTAC Releases

Caption: PROTAC mechanism via the Ubiquitin-Proteasome System.

Conclusion

This compound stands out as a powerful and versatile tool for modern biomedical research.[2] Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments.[2] Its utility in live-cell imaging, super-resolution microscopy, and in the development of ADCs and PROTACs makes it an invaluable tool for researchers in both academic and industrial settings.[3]

References

An In-depth Technical Guide to BDP FL-PEG4-TCO: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a fluorescent, bioorthogonal linker increasingly utilized in advanced life sciences research and drug development. We will delve into its core structure, physicochemical properties, and key applications, supported by quantitative data and detailed experimental protocols.

Core Structure and Components

This compound is a heterobifunctional molecule engineered for precise and efficient fluorescent labeling of biomolecules.[1] Its modular design consists of three integral components: a high-performance fluorophore, a flexible hydrophilic spacer, and a bioorthogonal reactive group.[2][3]

  • BDP FL (BODIPY™ FL) Fluorophore: At the heart of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye.[2] The BDP FL variant is renowned for its bright, sharp fluorescence, high quantum yield, and exceptional photostability, offering significant advantages over traditional fluorophores like fluorescein.[2][4] A key benefit is its relative insensitivity to changes in pH and solvent polarity, which ensures more reliable and reproducible results in diverse experimental settings.[2][4][5]

  • PEG4 (Tetraethylene Glycol) Linker: A discrete polyethylene glycol spacer composed of four ethylene glycol units serves a dual purpose.[1][2] It enhances the hydrophilicity and aqueous solubility of the molecule and any resulting conjugate.[1][6] Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the conjugated biomolecule, which can minimize steric hindrance and help preserve the biological activity of the target.[1][2]

  • TCO (Trans-cyclooctene) Group: The TCO group is a strained alkene that functions as a highly reactive handle for "click chemistry".[1][2] Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine (Tz) moiety.[3][5] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[3]

Below is a diagram illustrating the core architecture of this compound.

BDP_FL_PEG4_TCO_Structure cluster_BDP BDP FL Fluorophore cluster_PEG PEG4 Linker cluster_TCO TCO Reactive Group BDP BODIPY FL Core PEG4 -(CH2CH2O)4- BDP->PEG4 Linkage TCO Trans-cyclooctene PEG4->TCO Linkage

Core components of the this compound molecule.

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critically dependent on its photophysical and chemical properties. This compound offers a compelling combination of brightness, photostability, and high reactivity for bioorthogonal labeling.[3]

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[3][7][8]
Molecular Weight 662.6 g/mol [3][7][9]
Excitation Maximum (λex) 503 nm[3][7]
Emission Maximum (λem) 509 nm[3][7]
Molar Extinction Coeff. (ε) ~80,000 M⁻¹cm⁻¹[3][7]
Fluorescence Quantum Yield (Φ) ~0.9[3][7]
Solubility Soluble in DMSO, DMF, DCM; low in water[2][3][7]
Storage Store at -20°C, protected from light[2][3][7]

Bioorthogonal Reaction: TCO-Tetrazine Ligation

The primary application of this compound is the fluorescent labeling of biomolecules modified with a tetrazine group.[2] This is achieved through the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] The TCO group on the probe rapidly and specifically "clicks" with the tetrazine tag on the target molecule, forming a stable covalent bond and rendering the target fluorescent.[3]

TCO_Tetrazine_Reaction cluster_reaction iEDDA Click Chemistry TCO This compound Product Fluorescently Labeled Biomolecule TCO->Product Tetrazine Tetrazine-Modified Biomolecule Tetrazine->Product

Mechanism of the TCO-tetrazine iEDDA reaction.

Applications in Drug Development

This compound has proven to be an invaluable tool in various aspects of drug development, from fundamental cell biology to the creation of novel therapeutics.[4]

Antibody-Drug Conjugate (ADC) Development

The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs.[4] A cytotoxic drug functionalized with a tetrazine can be attached to a TCO-labeled antibody, enabling targeted drug delivery to cancer cells. The fluorescence of the BDP FL component can be utilized to track the internalization and trafficking of the ADC within cells.[4]

PROTAC Development

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[5][10] By incorporating this compound as a fluorescent linker, researchers can synthesize fluorescent PROTACs.[2] This allows for the direct visualization of cellular uptake, localization, and real-time monitoring of protein degradation.[5]

The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Fluorescent PROTAC (this compound based) PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC mechanism via the Ubiquitin-Proteasome System.

Experimental Protocols

General Protocol for Fluorescent Labeling of a Tetrazine-Modified Antibody

This protocol describes a two-stage process for the fluorescent labeling of an antibody using this compound.

Stage 1: Antibody Modification with a Tetrazine Reagent

This initial stage involves modifying the antibody with a tetrazine-containing reagent, such as Methyltetrazine-PEG4-NHS Ester, to prepare it for the click reaction.[2] The specific protocol for this stage will depend on the chosen tetrazine reagent and should be followed according to the manufacturer's instructions.

Stage 2: Click Reaction with this compound

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Prepare the tetrazine-modified antibody in a suitable buffer like PBS (pH 7.4).[11]

  • Reaction Incubation: Add 1.0 to 1.2 molar equivalents of this compound to the solution containing the tetrazine-modified antibody.[5] Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[5][10]

  • Purification: Once the reaction is complete, purify the crude product using an appropriate method for antibody purification, such as size exclusion chromatography, to remove any unreacted this compound.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy.

Protocol for Synthesis of a Fluorescent PROTAC

This protocol outlines the final step in synthesizing a fluorescent PROTAC using the this compound linker and a tetrazine-functionalized binding moiety (either the POI ligand or the E3 ligase ligand).[10]

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in an appropriate anhydrous, amine-free solvent (e.g., DMSO, DMF).[10]

  • Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the this compound linker to the solution.[10]

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.[10]

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final fluorescent PROTAC.[10]

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[10]

General Workflow for Live-Cell Imaging

The high brightness and photostability of this compound make it an excellent choice for live-cell imaging.[4]

Live_Cell_Imaging_Workflow Start Seed cells expressing tetrazine-tagged target Incubate Incubate with This compound Start->Incubate Wash Wash to remove unbound probe Incubate->Wash Image Image with fluorescence microscopy Wash->Image End Analyze data Image->End

Experimental workflow for live-cell imaging.
  • Cell Preparation: Culture cells expressing the tetrazine-labeled protein of interest on glass-bottom dishes suitable for microscopy.[11]

  • Labeling Reaction: Dilute a stock solution of this compound to a final concentration of 1-10 µM in fresh imaging medium. Add this solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The short incubation time is possible due to the rapid kinetics of the iEDDA reaction.[11]

  • Washing: Wash the cells twice with warm PBS to remove any unbound this compound.[11]

  • Imaging: Add fresh imaging medium and visualize the fluorescently labeled target using appropriate fluorescence microscopy filter sets.[11]

Conclusion

This compound stands out as a powerful and versatile tool for modern biomedical research.[2] Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments.[2] The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this innovative molecular probe in their pursuit of scientific discovery and therapeutic advancement.[2]

References

A Technical Guide to BDP FL-PEG4-TCO: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe for cellular imaging and bioconjugation. This document details the probe's core properties, experimental protocols for its application, and the underlying principles of its use in bioorthogonal chemistry.

Core Architecture and Mechanism of Action

This compound is a trifunctional molecule engineered for advanced fluorescent labeling.[1][2] Its structure consists of three critical components:

  • BDP FL (BODIPY™ FL) Fluorophore : A bright and highly photostable boron-dipyrromethene dye that serves as the fluorescent reporter.[3] It is known for its sharp emission spectra, high quantum yield, and relative insensitivity to environmental factors like pH and solvent polarity.[2][3]

  • PEG4 (Tetraethylene Glycol) Spacer : A hydrophilic linker that enhances the molecule's water solubility and provides spatial separation between the fluorophore and the reactive group, which minimizes steric hindrance.[1][3]

  • TCO (Trans-cyclooctene) Group : A strained alkene that acts as a highly reactive handle for "click chemistry".[3]

The core mechanism of action is centered on the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2] This reaction is a cornerstone of bioorthogonal chemistry, meaning it can proceed within a complex biological system without interfering with native biochemical processes.[1][4] The TCO-tetrazine ligation is known for its exceptionally fast reaction kinetics, allowing for rapid labeling under physiological conditions without the need for a cytotoxic copper catalyst.[2][5]

The general strategy involves a two-step labeling process:

  • A biomolecule of interest (e.g., a protein, antibody, or drug) is first tagged with a tetrazine group.[1]

  • The cell-permeable this compound is then introduced, and its TCO group rapidly and specifically "clicks" onto the tetrazine tag, forming a stable covalent bond and rendering the target molecule fluorescent.[1]

BDP FL(Fluorophore) PEG4(Linker) TCO(Reactive Handle)

>]; } } this compound Labeling Strategy.

Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and chemical properties. The key quantitative data for this compound are summarized below.

Physicochemical and Spectroscopic Properties
PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][2][6]
Molecular Weight 662.6 g/mol [1][7]
Excitation Maximum (λex) 503 nm[1][2][6]
Emission Maximum (λem) 509 nm[1][2][6]
Molar Extinction Coeff. (ε) ~80,000 M⁻¹cm⁻¹[1][2][6]
Fluorescence Quantum Yield (Φ) ~0.9[1][2][6]
Solubility Soluble in DMSO, DMF; low in water[1][2][6]
Bioorthogonal Reaction Kinetics

A major advantage of this compound is the rapid kinetics of the TCO-tetrazine iEDDA reaction, which is significantly faster than other common bioorthogonal reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][8]

FeatureThis compoundAlternative (BDP FL-PEG4-DBCO)Reference(s)
Click Chemistry Reaction TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)[1][8]
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[1][9]

Note: Reaction kinetics can vary depending on the specific tetrazine derivative and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for common applications.

Protocol 1: Labeling of a Tetrazine-Modified Antibody (in vitro)

This protocol describes a general procedure for conjugating this compound to a tetrazine-modified monoclonal antibody (Tet-mAb).[10]

Materials:

  • Tetrazine-modified antibody (Tet-mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification[10]

Procedure:

  • Prepare this compound Stock Solution : Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.[10]

  • Reaction Setup : Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL. Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.[1][10]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification : Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.[1]

  • Characterization (Optional) : Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).[1][8]

Protocol 2: Live-Cell Imaging of Protein Dynamics

This protocol outlines the labeling and imaging of a target protein that has been tagged with a tetrazine group in living cells.[1]

Materials:

  • Cells expressing the tetrazine-modified protein of interest

  • Complete cell culture medium

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., Excitation: ~490/20 nm, Emission: ~525/50 nm)[1][11]

Procedure:

  • Cell Seeding : Seed cells onto an imaging-compatible plate or chambered coverglass and allow them to adhere.[11]

  • Labeling : Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 100 nM to 1 µM). Remove the existing medium from the cells and add the labeling medium.[1][11]

  • Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing : Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1][11]

  • Imaging : Image the cells using a fluorescence microscope. Acquire images using appropriate laser power and exposure times to minimize phototoxicity.[1][11]

Applications in Drug Development

The robust and bioorthogonal nature of this compound makes it a valuable tool for drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Antibody-Drug Conjugate (ADC) Internalization

This compound can be used to label an ADC to track its binding to cell surface receptors, subsequent internalization, and intracellular trafficking.[11] This provides critical insights into the ADC's mechanism of action.

G ADC Fluorescent ADC (BDP FL-labeled) Receptor Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Death Death Lysosome->Death 4. Payload Release & Action

PROTAC Mechanism of Action

By using this compound as a fluorescent component of a PROTAC, researchers can visualize its cellular uptake, localization, and engagement with its target protein and an E3 ubiquitin ligase.[3] This helps in studying the formation of the ternary complex, which is essential for the degradation of the target protein.[3][11]

G cluster_ternary Ternary Complex Formation PROTAC Fluorescent PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Proteasome 26S Proteasome Ternary->Proteasome Ubiquitination of POI Degradation Target Protein Degradation Proteasome->Degradation Recognition & Degradation

References

BDP FL Fluorophore: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BDP FL (BODIPY FL) fluorophore, a versatile and robust tool for a wide range of applications in biological research and drug development. This guide details its core photophysical properties, provides detailed experimental protocols, and illustrates key workflows.

Core Photophysical Properties of BDP FL

BDP FL is a bright, green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1] It is recognized for its exceptional photostability and high fluorescence quantum yield.[2][3] Its spectral characteristics make it an excellent substitute for fluorescein (FITC) and other cyanine-based dyes like Cy2™ in the green channel.[4] The fluorescence of BDP FL is notably insensitive to solvent polarity and pH, ensuring consistent performance across various experimental conditions.[1][2] The dye is neutral and has a low molecular weight.[4]

Quantitative Photophysical Properties

The key quantitative data for BDP FL are summarized in the table below for easy comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~502-505 nm[2]
Emission Maximum (λem) ~509-513 nm[2][4]
Molar Extinction Coefficient (ε) >80,000 - 92,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ) ~0.97 - 1.0[2][4]
Fluorescence Lifetime (τ) ~5 nanoseconds or longer[2]
Molecular Weight (NHS Ester) 389.16 g/mol [2]
Correction Factor (CF260) 0.015[4]
Correction Factor (CF280) 0.027[4]

Experimental Protocols

This section provides detailed methodologies for common applications of BDP FL, including protein labeling, fluorescence microscopy, and flow cytometry.

Protein Labeling with BDP FL NHS Ester

BDP FL NHS ester is a popular amine-reactive derivative used for labeling proteins and other molecules containing primary amines.[2]

Materials:

  • BDP FL NHS Ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction tubes

Protocol:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.[2]

  • Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]

  • Labeling Reaction: Add a 5-10 fold molar excess of the BDP FL NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[2]

Fluorescence Microscopy with BDP FL

BDP FL's high brightness and photostability make it an excellent choice for fluorescence microscopy.[2][3] The following protocols describe live-cell and fixed-cell imaging.

Protocol:

  • Cell Preparation: Plate cells on a glass-bottom dish and culture to the desired confluency (typically 60-80%).[2]

  • Labeling: Prepare a working solution of the BDP FL conjugate in pre-warmed, phenol red-free culture medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 µM.[2]

  • Cell Washing: Remove the existing medium and wash the cells once with pre-warmed PBS.[2]

  • Incubation: Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove unbound dye.[2]

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.[2]

Protocol:

  • Cell Preparation and Fixation: Grow cells on coverslips, then fix with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent such as Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with BSA and/or normal serum).

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[2]

  • Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[2]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[2]

  • Imaging: Image the cells using a fluorescence microscope.[2]

Flow Cytometry with BDP FL

BDP FL's sharp emission spectrum and high quantum yield make it well-suited for flow cytometry.[2]

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Add the BDP FL-conjugated antibody or probe to the cell suspension at the predetermined optimal concentration.[2]

  • Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[2]

  • Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).[2]

  • Analysis: Resuspend the cells in staining buffer and analyze using a flow cytometer equipped with a 488 nm laser.[2]

Visualizations

Experimental Workflow for Labeling and Imaging

The following diagram illustrates a general workflow for labeling a target biomolecule with BDP FL and subsequent visualization via fluorescence microscopy.

G cluster_prep Preparation cluster_labeling Labeling cluster_application Application cluster_imaging Imaging Target Target Biomolecule (e.g., Protein, Antibody) Conjugation Conjugation Reaction Target->Conjugation BDP_FL BDP FL Derivative (e.g., NHS Ester) BDP_FL->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Labeled_Probe BDP FL-Labeled Probe Purification->Labeled_Probe Sample_Incubation Sample Incubation (e.g., Cells, Tissue) Labeled_Probe->Sample_Incubation Microscopy Fluorescence Microscopy Sample_Incubation->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis

Caption: A generalized workflow for covalent labeling of a biological target with BDP FL.

Apoptosis Signaling Pathway Visualization

BDP FL and its derivatives can be conjugated to molecules like Annexin V to visualize the process of apoptosis. The following diagram illustrates the main apoptosis pathways.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PS_Exposure Phosphatidylserine Exposure Apoptosis->PS_Exposure BDP_FL_AnnexinV BDP FL-Annexin V PS_Exposure->BDP_FL_AnnexinV

Caption: Apoptosis pathways culminating in phosphatidylserine exposure, detectable by BDP FL-Annexin V.

References

An In-depth Technical Guide on the Role of the PEG4 Spacer in BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe BDP FL-PEG4-TCO, detailing its chemical structure, physicochemical properties, and the critical role of its tetraethylene glycol (PEG4) spacer. This document serves as a core resource, offering detailed experimental methodologies and visual representations of key processes to enable its effective implementation in bioconjugation, cellular imaging, and the development of novel therapeutics.

Core Architecture of this compound

This compound is a heterobifunctional molecule engineered for advanced bioconjugation applications.[1] Its modular design consists of three key components: a high-performance fluorophore, a flexible hydrophilic spacer, and a bioorthogonal reactive group.[1][2]

  • BDP FL (BODIPY FL) Fluorophore: At the core of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is known for its bright, sharp fluorescence, high quantum yield, and photostability.[1][3] A significant advantage over traditional fluoresceins is its insensitivity to pH and solvent polarity, which ensures more reliable and reproducible results in diverse experimental conditions.[1][4]

  • PEG4 (Tetraethylene Glycol) Spacer: A discrete polyethylene glycol spacer composed of four ethylene glycol units serves multiple crucial purposes, which are the focus of this guide.[1][2]

  • TCO (Trans-cyclooctene) Handle: The TCO group is a strained alkene that functions as a highly reactive handle for "click chemistry".[3] It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[2] This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[2][4]

G cluster_BDP BDP FL Fluorophore cluster_PEG PEG4 Spacer cluster_TCO TCO Handle BDP BDP FL Core (Bright, Photostable Dye) PEG PEG4 Linker (Hydrophilic Spacer) BDP->PEG Covalent Linkage TCO TCO Group (Bioorthogonal Reactive Handle) PEG->TCO Covalent Linkage

Functional components of this compound.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG spacer is a critical design element that dictates the performance and utility of the entire probe.[5] It is not merely a connector but a functional component that modulates the physicochemical properties of the molecule.[6]

2.1. Enhancing Hydrophilicity and Solubility

A primary challenge in working with fluorescent dyes like BDP FL is their inherent hydrophobicity, which can lead to aggregation and poor solubility in aqueous buffers used for biological experiments.[7][8][9]

  • Counteracting Hydrophobicity: The PEG4 spacer is highly hydrophilic and enhances the overall water solubility of the this compound molecule.[1][3][10] This prevents the formation of non-fluorescent aggregates, which can otherwise lead to signal loss and unreliable quantification.[10][11]

  • Improving Stability: By preventing aggregation, the PEG4 spacer improves the stability of the probe in solution and the resulting bioconjugate, especially during storage.[9]

2.2. Reducing Steric Hindrance

When a bulky fluorophore is attached directly to a biomolecule, it can physically obstruct the molecule's active or binding sites, a phenomenon known as steric hindrance.[9]

  • Spatial Separation: The PEG4 spacer, with a defined length of approximately 1.4 nm, physically separates the BDP FL dye from the TCO group and, subsequently, from the target biomolecule after conjugation.[3] This separation ensures that the biomolecule's native conformation and biological activity (e.g., an antibody's ability to bind its antigen) are preserved.[1][9]

  • Maintaining Reactivity: The spacer ensures the TCO group remains accessible for reaction with its tetrazine partner. Hydrophobic TCO linkers can sometimes "bury" themselves within the structure of a protein, rendering them inaccessible. The hydrophilic PEG4 spacer helps keep the TCO moiety exposed to the aqueous environment, enhancing its "apparent reactivity" and leading to higher conjugation yields.[5]

2.3. Minimizing Non-Specific Binding

The hydrophobic nature of dyes can cause them to non-specifically adhere to proteins, lipids, and cell membranes, leading to high background signals and a poor signal-to-noise ratio.[9][10]

  • Creating a Hydration Shell: The flexible and hydrophilic PEG chain creates a "hydration shell" around the probe.[6] This shell acts as a barrier, reducing non-specific interactions with hydrophobic surfaces and improving the signal-to-noise ratio in imaging and detection experiments.[9][10] Studies have shown that PEGylation can reduce non-specific cell binding by over 95%.[10]

2.4. Preventing Fluorophore Self-Quenching

When multiple fluorophores are brought into close proximity, they can interact with each other in a way that quenches their fluorescence, reducing the signal intensity.[9][12]

  • Inter- and Intramolecular Separation: The PEG4 spacer increases the distance between the fluorophore and the biomolecule.[9] In cases where multiple probes might be attached to a single target, the spacer helps keep the individual BDP FL molecules separated, minimizing self-quenching and ensuring a brighter, more stable fluorescent signal.[9][10] The "PEG-fluorochrome shielding" approach, where PEG creates a protective microenvironment, has been shown to enhance quantum yield and fluorescence lifetime.[10][13]

Core functions of the PEG4 spacer.

Quantitative Data Summary

The physicochemical and spectral properties of this compound are summarized below, highlighting the performance characteristics endowed by its unique architecture.

Table 1: Physicochemical and Spectroscopic Properties

Property Value Reference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇ [2][4]
Molecular Weight 662.6 g/mol [1][2][14]
Excitation Maximum (λex) 503 nm [1][4][14]
Emission Maximum (λem) 509 nm [1][4][14]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹ [1][2][4]
Fluorescence Quantum Yield (Φ) ~0.9 [1][4][14]
Solubility Soluble in DMSO, DMF, DCM; low in water [1][2][4]

| Storage | -20°C, protected from light |[1][2] |

Table 2: Bioorthogonal Reaction Kinetics

Feature TCO-Tetrazine (iEDDA)
Reaction Inverse electron-demand Diels-Alder
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹

| Key Advantage | Exceptionally fast, catalyst-free reaction ideal for live-cell applications.[2][15][16][17] |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules modified with a tetrazine group via the highly efficient TCO-tetrazine ligation.[1] The following is a detailed, two-stage protocol for the labeling of an antibody.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

This initial stage involves modifying the antibody with a tetrazine-containing reagent, such as Methyltetrazine-PEG4-NHS Ester, to prepare it for the click reaction.[1]

  • Materials:

    • Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

    • Methyltetrazine-PEG4-NHS Ester

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Methodology:

    • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.4).[1]

    • Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[1]

    • Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1]

    • Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.[1]

Stage 2: Bioorthogonal Labeling with this compound

With the antibody now functionalized with a tetrazine handle, the next stage is the bioorthogonal reaction with this compound.[1]

  • Materials:

    • Tetrazine-modified antibody

    • This compound

    • Anhydrous DMSO

    • Desalting column

  • Methodology:

    • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.[1]

    • Click Reaction: To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.[1]

    • Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][2]

    • Purification (Optional): Remove unreacted this compound using a desalting column. The high efficiency of the click reaction often makes this step optional.[2][3]

    • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).[2]

G cluster_stage1 Stage 1: Tetrazine Functionalization cluster_stage2 Stage 2: Bioorthogonal Ligation A 1. Prepare Antibody (1-5 mg/mL in PBS) B 2. Dissolve Tetrazine-NHS Ester in DMSO A->B C 3. Add 10-20x molar excess of Tetrazine to Antibody B->C D 4. Incubate 30-60 min at Room Temperature C->D E 5. Purify via Desalting Column D->E F 6. Dissolve this compound in DMSO (1-10 mM) E->F Tetrazine-Modified Antibody G 7. Add 1.5-3x molar excess of TCO probe to Antibody-Tz F->G H 8. Incubate 1-2 hours at Room Temperature G->H I 9. Purify (Optional) & Characterize (DOL) H->I

Experimental workflow for antibody conjugation.

Conclusion

This compound is a powerful and versatile tool for modern biomedical research. Its well-defined structure is characterized by a potent fluorophore, a highly reactive bioorthogonal handle, and a strategically incorporated PEG4 spacer. As detailed in this guide, the PEG4 spacer is a critical component that enhances solubility, minimizes steric hindrance and non-specific binding, and preserves the fluorescence output of the BDP FL dye. These attributes provide researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments, driving forward innovations in cellular imaging, diagnostics, and therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][18]

References

An In-depth Technical Guide to Trans-Cyclooctene (TCO) Group Reactivity in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of trans-cyclooctene (TCO) in bioorthogonal click chemistry. We will delve into the reaction mechanism, factors influencing reaction kinetics, quantitative comparisons of various TCO derivatives, and detailed experimental protocols for practical application.

Core Principles: The TCO-Tetrazine Ligation

The cornerstone of TCO's utility in click chemistry is its exceptionally rapid and selective reaction with tetrazine (Tz) derivatives. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is prized for its remarkable speed and biocompatibility, proceeding efficiently in aqueous media without the need for cytotoxic catalysts.[1][2]

The mechanism is a two-step process:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile) to form a highly unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas. This release of N₂ is a significant driving force for the reaction's irreversibility.[1][3] The final product is a stable dihydropyridazine, which can then tautomerize and oxidize.[1]

The reaction's kinetics are influenced by the electronic properties of both reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction rate.[4][5]

G cluster_reactants Reactants cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining Step) Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining Step) Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen Elimination

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Factors Influencing TCO Reactivity

The remarkable reactivity of TCO is primarily due to the severe distortion of its double bond, which results in a high-energy highest occupied molecular orbital (HOMO).[6] Several structural factors can be tuned to modulate this reactivity.

  • Ring Strain: Increasing the ring strain of the TCO core enhances reactivity. Fusing a cyclopropane ring to the TCO scaffold, creating conformationally strained s-TCO or d-TCO derivatives, forces the cyclooctene into a higher-energy "half-chair" conformation.[6][7] This pre-distorted shape is closer to the reaction's transition state, lowering the activation energy and dramatically increasing the reaction rate.[6] For instance, a water-soluble s-TCO derivative exhibits a rate constant of 3,300,000 M⁻¹s⁻¹, making it one of the fastest TCOs to date.[6][8]

  • Stereochemistry: For TCOs with substituents, stereochemistry is a critical determinant of reactivity. Substituents can exist in either an axial or equatorial position.

    • Axial Isomers: These are characterized by higher ring strain. Density functional theory (DFT) calculations have shown the axial isomer to be approximately 1.1 kcal/mol higher in energy than its equatorial counterpart.[6][9] This increased strain leads to significantly faster reaction kinetics.

    • Equatorial Isomers: These exist in a more stable, lower-energy conformation and react more slowly with tetrazines.[9] Experimentally, the axial isomer of a functionalized TCO can be up to four times more reactive than the corresponding equatorial isomer.[6][9]

  • Stability vs. Reactivity Trade-off: A significant challenge in developing TCO derivatives is balancing high reactivity with sufficient stability.[6] Highly reactive TCOs, like s-TCO, can be prone to isomerization to the unreactive cis-cyclooctene isomer, especially in the presence of thiols or copper-containing proteins in biological media.[10][11] This deactivation pathway reduces labeling efficiency in cellular applications.[11] Derivatives like d-TCO have been designed to offer an excellent balance of high reactivity and improved stability in aqueous solutions and blood serum.[8]

G Strain Increased Ring Strain (e.g., s-TCO, d-TCO) Reactivity FASTER KINETICS Strain->Reactivity Stability LOWER STABILITY (Isomerization Risk) Strain->Stability Axial Axial Stereochemistry Axial->Reactivity Equatorial Equatorial Stereochemistry Equatorial->Reactivity (slower)

Key factors influencing TCO reactivity and stability.

Quantitative Data on TCO Reactivity

The performance of different TCO derivatives is best compared by their second-order rate constants (k₂), which quantify the speed of the reaction with a given tetrazine partner. The data below, compiled from literature, demonstrates the kinetic differences between various TCO structures when reacted with pyridyl-substituted tetrazines in aqueous media.

TCO DerivativeIsomer / ConformationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooct-4-enolEquatorial22,000 ± 40[6]
trans-cyclooct-4-enolAxial70,000 ± 2,000 to 80,000 ± 200[6]
a-TCO (diol)Axial150,000 ± 8,000[6]
d-TCOsyn-diastereomer366,000 ± 15,000[8]
s-TCO (water-soluble)cis-ring-fused3,300,000 ± 40,000[6][8]
Generic TCONot specified800 - 30,000+[12]

Note: Reaction conditions (e.g., temperature, solvent, specific tetrazine structure) can influence absolute rate constants. This table provides a comparative overview under similar conditions where available.

Experimental Protocols

The following are generalized protocols for common applications of TCO-tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with a TCO-N-hydroxysuccinimidyl (NHS) ester.[3][4]

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.0.

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS).

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • Spin desalting columns (for purification).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the storage buffer contains primary amines like Tris, a buffer exchange into PBS is required using a desalting column.[4]

  • TCO-NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the TCO-NHS ester in anhydrous DMSO or DMF.[4][13]

  • Reaction Setup: To your protein solution, add NaHCO₃ to a final concentration of ~50 mM to raise the pH to ~8.0, which facilitates the acylation of primary amines.[3][4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The final concentration of organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3][4]

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[13]

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][13] The purified TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.

G A 1. Prepare Protein (1-5 mg/mL in PBS, pH 7.4) C 3. Adjust pH of Protein Solution (add NaHCO₃ to ~pH 8.0) A->C B 2. Prepare TCO-NHS Ester (10 mM in DMSO) D 4. Add TCO-NHS Ester (10-20x molar excess) B->D C->D E 5. Incubate (60 min, Room Temp) D->E F 6. Purify (Spin Desalting Column) E->F G TCO-Labeled Protein (Ready for use) F->G

Workflow for labeling a protein with a TCO-NHS ester.

This protocol details the final "click" step to conjugate a TCO-activated molecule to a tetrazine-activated molecule.[4]

Materials:

  • Purified TCO-activated molecule (from Protocol 1).

  • Tetrazine-activated molecule.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Reaction Setup: Mix the purified TCO-activated molecule with the tetrazine-activated molecule in a suitable reaction buffer like PBS. A slight molar excess (1.05-1.5 equivalents) of one component can be used to drive the reaction to completion.[4][13]

  • Incubation: Incubate the reaction at room temperature or 4°C. Reaction times can range from 30 minutes to 2 hours, depending on the reactivity of the specific TCO/tetrazine pair and the concentration of reactants.[13]

  • Monitoring the Reaction: The reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[3][4]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

This protocol is suitable for measuring the rapid kinetics of the TCO-tetrazine reaction.[9]

Materials:

  • TCO derivative stock solution in DMSO.

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) stock solution in DMSO.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Stopped-flow spectrophotometer.

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument and reaction buffer to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the disappearance of the tetrazine absorbance at its λ_max (typically 520-540 nm).

  • Reagent Preparation: Prepare a series of dilutions of the TCO derivative in the reaction buffer. Prepare a solution of the tetrazine in the reaction buffer. To ensure pseudo-first-order conditions, the TCO derivative should be in at least 10-fold excess over the tetrazine.

  • Kinetic Measurement: Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with one of the TCO solutions.

  • Data Acquisition: Rapidly mix the two solutions and record the absorbance decay over time. Collect several traces and average them to ensure reproducibility.

  • Repeat: Repeat the measurement for each concentration of the TCO derivative.

  • Data Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). Plot the k_obs values against the corresponding concentrations of the TCO derivative. The slope of the resulting linear plot is the second-order rate constant (k₂).[12][14]

References

Unveiling the Spectroscopic Profile of BDP FL-PEG4-TCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of BDP FL-PEG4-TCO, a versatile fluorescent probe integral to advanced biological research and drug development. This document outlines the core photophysical characteristics, detailed experimental methodologies for their determination, and visual representations of the underlying principles and workflows.

This compound is a trifunctional molecule that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] This unique architecture provides exceptional spectral characteristics, enhanced aqueous solubility, and a highly specific mechanism for labeling biomolecules via bioorthogonal "click chemistry".[1][3] The BDP FL core is known for its sharp emission spectrum, high quantum yield, and relative insensitivity to environmental factors such as pH and solvent polarity.[1][4]

Core Photophysical and Spectral Properties

The utility of this compound as a fluorescent label is defined by its key photophysical parameters. These properties are summarized in the table below, providing essential data for designing and interpreting fluorescence-based experiments.

PropertyValueNotes
Excitation Maximum (λex) ~502-505 nmIn the green region of the visible spectrum.[1][2][3][5][6][7][8]
Emission Maximum (λem) ~509-513 nmExhibits a small Stokes shift.[1][2][3][5][6][7][8]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹Indicates a high probability of light absorption.[1][2][3][5][7][9]
Fluorescence Quantum Yield (Φ) ~0.9-1.0Approaching 1.0, signifying high fluorescence efficiency, even in water.[1][2][3][4][5][8][9]
Fluorescence Lifetime (τ) ~5 nanoseconds or longerUseful for fluorescence polarization-based assays.[5][9][10]
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][2][8]
Molecular Weight ~662.6 g/mol [1][2][8]
Solubility Soluble in DMSO, DMF, DCMLow solubility in water.[1][2][3][8]

Visualizing the Fluorescence Process and Experimental Workflow

To understand the principles of fluorescence and the experimental approach to characterizing this compound, the following diagrams are provided.

Jablonski_Diagram cluster_1 Energy Transitions S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (Excitation) S1_v0 Vibrational Relaxation S1->S1_v0 Internal Conversion S1_v0->S0 Fluorescence S1_v0->S0 Non-radiative Decay

A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare solutions of This compound and a reference standard in a suitable solvent. abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs fluor Measure Fluorescence Spectra (Spectrofluorometer) prep->fluor lifetime Measure Fluorescence Lifetime (TCSPC System) prep->lifetime analysis Determine λex and λem. Calculate Molar Extinction Coefficient (ε). Calculate Quantum Yield (Φ). Determine Fluorescence Lifetime (τ). abs->analysis fluor->analysis lifetime->analysis

Workflow for the characterization of spectral properties.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in characterizing the spectral properties of this compound.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of this compound.

Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Spectrum: Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to identify the absorption maximum (λabs max). This will be used as an initial excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λabs max determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 200 nm above) to record the fluorescence emission spectrum.

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the λem determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., from 100 nm below the emission maximum up to the emission maximum) to record the fluorescence excitation spectrum.

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex). This should closely correspond to the absorption maximum.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), which relates absorbance to concentration.

Procedure:

  • Prepare a dilution series of this compound of known concentrations in a suitable solvent.

  • Measure the absorbance of each solution at the determined excitation maximum (λex) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • Calculate the slope of the resulting linear plot. The slope is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Φ)

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.

Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reference Standard: A suitable reference standard with a known quantum yield and similar absorption and emission properties should be chosen (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).

Procedure:

  • Prepare a series of solutions of both the this compound sample and the reference standard at different concentrations in the same solvent.

  • Measure the absorbance of each solution at the same excitation wavelength. The absorbance values should be kept below 0.1 to ensure linearity.

  • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the this compound sample using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound.

  • Instrument Setup:

    • The sample is excited by short pulses of light from the laser diode at the determined λex.

    • The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

  • Data Acquisition: This process is repeated for a large number of excitation pulses, and a histogram of the photon arrival times is generated. This histogram represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    Where I₀ is the intensity at time t=0.

Conclusion

This compound is a high-performance fluorescent probe with exceptional spectral properties, including high brightness and photostability. Its core BDP FL fluorophore ensures reliable and reproducible results in a variety of applications. The methodologies outlined in this guide provide a robust framework for the accurate characterization of its spectral properties, enabling researchers to effectively integrate this powerful tool into their experimental designs for cellular imaging, bioconjugation, and the development of novel therapeutics.

References

A Deep Dive into BDP FL-PEG4-TCO: A Technical Guide for Advanced Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe engineered for advanced bioconjugation and cellular imaging. We will explore its core properties, provide detailed experimental protocols, and illustrate key mechanisms to empower its effective implementation in your research and development endeavors.

Core Architecture and Properties

This compound is a heterobifunctional molecule meticulously designed for specific and efficient labeling of biomolecules. Its structure comprises three key components:

  • BDP FL (BODIPY™ FL) Fluorophore: A bright and highly photostable green fluorescent dye. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring reliable performance across various experimental conditions.[1][2]

  • PEG4 (Tetraethylene Glycol) Linker: A hydrophilic spacer that enhances water solubility, minimizes non-specific binding, and provides steric separation between the fluorophore and the reactive group.[1][3]

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bio-orthogonal "click chemistry." It rapidly and specifically reacts with tetrazine-modified molecules via a strain-promoted inverse-electron-demand Diels-Alder (SPIEDAC) cycloaddition.[1][3]

The combination of these components makes this compound an exceptional tool for applications requiring high specificity and sensitivity, such as in vivo pre-targeting, live-cell imaging, and the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data

The physicochemical and spectral properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇[3][4]
Molecular Weight662.6 g/mol [3][4]
Purity≥95%[5]
SolubilitySoluble in DMSO, DMF, DCM; low in water[3][5]
Storage-20°C, protected from light[3][5]

Table 2: Spectral Properties

PropertyValueReference(s)
Excitation Maximum (λex)503 nm[3][5]
Emission Maximum (λem)509 nm[3][5]
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹[3][5]
Fluorescence Quantum Yield (Φ)~0.9[3][6]

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Antibody Labeling via TCO-Tetrazine Ligation

This two-stage protocol describes the labeling of an antibody with this compound.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

  • Materials:

    • Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

    • Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Methodology:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

    • Tetrazine Reagent Preparation: Immediately before use, dissolve the tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Conjugation: Add a 5-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10%.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Purification: Remove excess, unreacted tetrazine reagent using a desalting column.

Stage 2: "Click" Reaction with this compound

  • Materials:

    • Tetrazine-modified antibody

    • This compound

    • Anhydrous DMSO

  • Methodology:

    • This compound Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Click Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the purified tetrazine-modified antibody.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purification: The resulting fluorescently labeled antibody can be purified from excess this compound using a desalting column if necessary.

G cluster_stage1 Stage 1: Tetrazine Modification cluster_stage2 Stage 2: Click Reaction Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (1-2h, RT, dark) Antibody->Conjugation Tetrazine_NHS Tetrazine-NHS Ester in DMSO Tetrazine_NHS->Conjugation Purification1 Purification (Desalting Column) Conjugation->Purification1 Tet_Antibody Tetrazine-Modified Antibody Purification1->Tet_Antibody Click_Reaction Click Reaction (1-2h, RT, dark) Tet_Antibody->Click_Reaction BDP_TCO This compound in DMSO BDP_TCO->Click_Reaction Purification2 Purification (Optional) Click_Reaction->Purification2 Labeled_Antibody Fluorescently Labeled Antibody Purification2->Labeled_Antibody

Caption: Workflow for Antibody Conjugation.

Protocol 2: Live-Cell Labeling and Imaging

This protocol outlines the steps for labeling and imaging live cells that have been engineered to express a tetrazine-tagged molecule.

  • Materials:

    • Cells expressing a tetrazine-tagged molecule of interest

    • Complete cell culture medium

    • This compound

    • Anhydrous DMSO

    • Fluorescence microscope with appropriate filter sets

  • Methodology:

    • Cell Preparation: Seed cells in a suitable imaging dish or plate and grow to the desired confluency.

    • This compound Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM. Replace the existing medium with the labeling medium.

    • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove unbound probe.[3]

    • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for BDP FL (e.g., excitation ~490/20 nm, emission ~525/50 nm).[3]

G Cell_Prep Seed Cells with Tetrazine-Tagged Molecule Probe_Prep Prepare this compound Labeling Medium Cell_Prep->Probe_Prep Labeling Incubate Cells with Probe (15-30 min, 37°C) Probe_Prep->Labeling Washing Wash Cells 3x with Pre-warmed Medium Labeling->Washing Imaging Fluorescence Microscopy (BDP FL Filter Set) Washing->Imaging

Caption: Live-Cell Imaging Workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

A significant application of this compound is in the development of PROTACs. By incorporating this compound as a fluorescent linker, researchers can synthesize fluorescent PROTACs to visualize their cellular uptake and mechanism of action.[5] The core signaling pathway leveraged by PROTACs is the Ubiquitin-Proteasome System (UPS).

The fluorescent PROTAC, consisting of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the this compound linker, facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

G PROTAC Fluorescent PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation Degradation->PROTAC PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism via the UPS.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its bright and stable fluorescence, coupled with the highly specific and efficient TCO-tetrazine bio-orthogonal reaction, enables a wide range of applications from high-resolution cellular imaging to the development of novel therapeutics. This guide provides the foundational knowledge and protocols to successfully integrate this compound into your research workflows.

References

BDP FL-PEG4-TCO: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the photophysical properties, experimental applications, and underlying mechanisms of a key bioorthogonal fluorescent probe.

Introduction

BDP FL-PEG4-TCO is a versatile fluorescent probe engineered for advanced bioconjugation applications in research and drug development.[1] This molecule integrates a bright and photostable boron-dipyrromethene (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group.[2] The BDP FL core provides exceptional photophysical properties, while the PEG4 linker enhances aqueous solubility and minimizes steric hindrance.[2] The TCO moiety enables rapid and specific covalent labeling of biomolecules functionalized with a tetrazine group through a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This guide provides a comprehensive overview of the core technical data, experimental protocols, and relevant biological pathways associated with the use of this compound.

Core Photophysical and Physicochemical Properties

The performance of this compound as a fluorescent reporter is defined by its key photophysical parameters. These properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex) 503 nm[3]
Emission Maximum (λem) 509 nm[3]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.9[3]
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Solubility Soluble in DMSO, DMF, DCM; low solubility in water.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for the determination of its core photophysical properties and its application in biomolecule conjugation and cellular analysis.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the compound.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare serial dilutions: Perform a series of dilutions of the stock solution to obtain several concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: Record the absorbance of each dilution at the absorption maximum (λmax ≈ 503 nm). Use the same solvent as a blank reference.

  • Plot data: Plot the absorbance values at λmax against the corresponding molar concentrations.

  • Calculate the extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4] For BDP FL, a suitable standard is Rhodamine 6G in ethanol (Φ = 0.95).[4]

Materials:

  • This compound

  • Fluorescence standard (e.g., Rhodamine 6G)

  • High-purity solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4]

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate quantum yield: Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the this compound sample (Φx) can be calculated using the following equation:[4] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients for the sample and standard plots, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[4]

Protocol for Antibody Labeling

This protocol describes the conjugation of this compound to an antibody that has been pre-functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified antibody (Tet-mAb)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.[5]

  • Reaction Setup: In a suitable reaction tube, add a 5- to 10-fold molar excess of the this compound stock solution to the tetrazine-modified antibody solution (1-5 mg/mL in PBS).[5] Ensure the final DMSO concentration remains below 10% to prevent antibody denaturation.[5]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[5]

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.[5] Collect the fractions containing the fluorescently labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).[5]

G cluster_workflow Antibody Labeling Workflow prep Prepare Tet-mAb and This compound Stocks react Incubate Tet-mAb with This compound prep->react Add 5-10x molar excess purify Purify Labeled Antibody (Size-Exclusion Chromatography) react->purify 1-2 hours, RT char Characterize Labeled Antibody (DOL Measurement) purify->char end Labeled Antibody char->end

Workflow for antibody conjugation with this compound.
Protocol for Live-Cell Labeling and Flow Cytometry

This protocol details the labeling of cells expressing a tetrazine-modified surface protein for analysis by flow cytometry.

Materials:

  • Cells expressing a tetrazine-modified target molecule

  • This compound

  • Anhydrous DMSO

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • This compound Staining:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[2]

    • Dilute the stock solution in Flow Cytometry Staining Buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[2]

    • Add the diluted this compound solution to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound probe.[2]

  • Flow Cytometry Analysis: Resuspend the cells in fresh staining buffer and analyze them on a flow cytometer equipped with appropriate lasers and filters for BDP FL (e.g., 488 nm excitation laser and a 530/30 nm emission filter).[6]

G cluster_workflow Cell Labeling for Flow Cytometry prep Prepare Cell Suspension (1x10^6 cells/mL) stain Add this compound (1-10 µM) prep->stain incubate Incubate 30-60 min, RT stain->incubate wash Wash Cells Twice incubate->wash analyze Analyze by Flow Cytometry wash->analyze

Experimental workflow for cell labeling and analysis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's native ubiquitin-proteasome system (UPS).

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. The process involves the covalent attachment of a polyubiquitin chain to the target protein, which marks it for recognition and degradation by the 26S proteasome. This cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).

A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting them. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

G cluster_pathway PROTAC Mechanism via the Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Transfer Ub Ubiquitin Ub->PolyUb E1, E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC mechanism via the Ubiquitin-Proteasome System.

References

An In-depth Technical Guide to the Solubility and Stability of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of labeling reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed overview of the solubility and stability of BDP FL-PEG4-TCO, a fluorescent probe widely utilized in bioconjugation and cellular imaging.

This compound is a heterobifunctional molecule composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1] The TCO moiety facilitates a highly specific and efficient bioorthogonal "click" reaction with tetrazine-modified molecules.[1]

Data Presentation

The quantitative data for this compound are summarized in the tables below, providing key parameters for experimental design.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇[1][2]
Molecular Weight662.6 g/mol [1][2]
Excitation Maximum (λex)503 nm[1][2]
Emission Maximum (λem)509 nm[1][2]
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)~0.9[2]

Table 2: Solubility Profile

SolventSolubilityNotesReference(s)
Dimethyl Sulfoxide (DMSO)SolubleThe core fluorophore, BODIPY-FL, has a reported solubility of 90 mg/mL (308.12 mM) in DMSO.[3][2][4][5]
Dimethylformamide (DMF)Soluble[2][4][5]
Dichloromethane (DCM)Soluble[2][4][5]
WaterLow SolubilityThe PEG4 linker enhances hydrophilicity in aqueous environments.[4][5][6][2][4][5]

Table 3: Stability and Storage Recommendations

ConditionRecommendationRationaleReference(s)
Long-term Storage (Solid)Store at -20°C, protected from light and moisture.To prevent degradation and isomerization of the TCO group.[4][5][6]
Stock SolutionsPrepare in anhydrous organic solvents (e.g., DMSO) and store in single-use aliquots at -20°C or -80°C.To minimize freeze-thaw cycles and prevent isomerization of the TCO group in solution.[5][6][5][6]
Aqueous SolutionsNot recommended for extended storage. Prepare fresh working solutions immediately before use.The TCO group can isomerize to its less reactive cis-conformer over time in aqueous solutions.[5][5]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol details the preparation of a stock solution, a critical first step for most applications.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex the vial until the compound is completely dissolved.

  • Briefly centrifuge the vial to ensure all the solution is collected at the bottom.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[5][6]

General Protocol for Antibody Labeling

This two-stage protocol outlines the modification of an antibody with a tetrazine group, followed by fluorescent labeling with this compound.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

Materials:

  • Antibody of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.[4]

  • Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution.[4]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4]

  • Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.[4]

Stage 2: Fluorescent Labeling via TCO-Tetrazine Ligation

Materials:

  • Tetrazine-modified antibody

  • This compound stock solution (from the protocol above)

  • Desalting column

  • Storage Buffer (e.g., PBS with 0.01% Tween-20)

Methodology:

  • To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound stock solution.[4]

  • Ensure the final concentration of DMSO in the reaction mixture is kept below 10% to avoid denaturation of the antibody.[4]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[4]

  • Purify the fluorescently labeled antibody from excess this compound using a desalting column equilibrated with the desired storage buffer.[4]

  • (Recommended) Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.[4]

Mandatory Visualization

G cluster_workflow Experimental Workflow: Antibody Labeling prep_ab Prepare Antibody Solution (1-5 mg/mL in PBS, pH 7.4) react_tz Incubate Antibody with Tetrazine-NHS (30-60 min, RT) prep_ab->react_tz prep_tz Prepare Tetrazine-NHS Ester (10 mM in anhydrous DMSO) prep_tz->react_tz purify_tz_ab Purify Tetrazine-Modified Antibody (Desalting Column) react_tz->purify_tz_ab react_click Incubate Tetrazine-Ab with this compound (1-2 hours, RT) purify_tz_ab->react_click prep_tco Prepare this compound (1-10 mM in anhydrous DMSO) prep_tco->react_click purify_final Purify Labeled Antibody (Desalting Column) react_click->purify_final characterize Characterize Labeled Antibody (DOL Calculation) purify_final->characterize

Caption: Workflow for the two-stage labeling of an antibody.

G cluster_stability Factors Affecting this compound Stability cluster_factors Instability Factors cluster_mitigation Mitigation Strategies bdp_tco This compound (Reactive trans-isomer) cco BDP FL-PEG4-CCO (Unreactive cis-isomer) bdp_tco->cco Isomerization light Light Exposure moisture Moisture temp Elevated Temperature aq_sol Prolonged Aqueous Storage freeze_thaw Multiple Freeze-Thaw Cycles storage Store at -20°C, desiccated, dark aliquot Aliquot stock solutions fresh_prep Prepare fresh working solutions

Caption: Key factors influencing the stability of this compound.

References

An In-depth Technical Guide to the Storage and Handling of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for BDP FL-PEG4-TCO (BODIPY FL-Tetraethylene Glycol-Trans-Cyclooctene), a fluorescent probe critical for bioconjugation, cellular imaging, and the development of novel therapeutics. Adherence to these guidelines is crucial to ensure the reagent's stability, performance, and safety.

Core Properties and Storage

This compound is a sophisticated molecule comprised of a bright and photostable BODIPY™ FL fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1] The TCO moiety is particularly sensitive to its environment, making proper storage paramount to maintaining its reactivity for click chemistry applications.[2]

Quantitative Storage and Stability Data

For optimal long-term stability, this compound should be stored in a desiccated environment at -20°C and protected from light.[3][4] TCO compounds are not recommended for long-term storage due to potential isomerization to the less reactive cis-conformer.[2][5]

ParameterRecommended ConditionNotes
Long-Term Storage (Solid) -20°C[2][3][6]Dry, dark environment.[6] Can be stored for months to years under these conditions.[6]
Short-Term Storage (Solid) 0 - 4°C[6]Dry and dark. Suitable for days to weeks.[6]
Shipping Condition Ambient TemperatureThe product is stable for a few weeks during ordinary shipping.[6]
Stock Solution Storage -20°C or -80°CIn an anhydrous organic solvent like DMSO.[3][4] Store in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]
Aqueous Solution Stability Not Recommended for StorageThe TCO group can isomerize in aqueous solutions, leading to a loss of reactivity. Always prepare fresh working solutions immediately before use.[3]
Solubility

This compound exhibits low solubility in water but is readily soluble in organic solvents.[2][5]

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[2][5][6]
Dimethylformamide (DMF)Soluble[2][5][6]
Dichloromethane (DCM)Soluble[2][5][6]
Water / Aqueous BuffersLow Solubility[2][5]

Handling and Experimental Protocols

Proper handling of this compound is essential for both experimental success and laboratory safety. This section outlines a general protocol for preparing and using this reagent.

Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[7]

Precautionary Measures:

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

  • Rinse mouth if swallowed.

  • Collect any spillage.

  • Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a this compound stock solution, a common first step in many applications.

Materials:

  • This compound vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)[5]

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.[4][5]

  • Dissolution: Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.[1][5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Visualized Workflows and Pathways

To further clarify the proper handling and application of this compound, the following diagrams illustrate key processes.

Storage_and_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_use Usage Receive Receive this compound StoreSolid Store Solid at -20°C (Dry, Dark) Receive->StoreSolid Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate Dissolve Dissolve in Anhydrous DMSO (1-10 mM Stock) Equilibrate->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreSolution Store Aliquots at -20°C / -80°C Aliquot->StoreSolution Thaw Thaw Single Aliquot StoreSolution->Thaw PrepareWorking Prepare Fresh Working Solution in Buffer Thaw->PrepareWorking Experiment Perform Experiment Immediately PrepareWorking->Experiment TCO_Tetrazine_Ligation Biomolecule Biomolecule-Tetrazine Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule iEDDA Click Reaction BDP_TCO This compound BDP_TCO->Labeled_Biomolecule

References

An In-depth Technical Guide to BDP FL-PEG4-TCO in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Bioorthogonal Chemistry

BDP FL-PEG4-TCO is a meticulously engineered fluorescent probe designed for advanced bioorthogonal labeling and cellular imaging.[1] Its structure is a triad of functional components: a high-performance BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group.[1][2] This combination provides a powerful tool for researchers to fluorescently tag biomolecules in complex biological systems, including living cells, with high specificity and minimal perturbation of native processes.[1][3]

The core utility of this compound lies in its TCO moiety, which participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[2][3] This reaction is exceptionally fast and specific with a tetrazine (Tz) partner, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][3]

The BDP FL dye offers significant advantages over traditional fluorophores like fluorescein, boasting superior photostability, a high fluorescence quantum yield, and fluorescence that is largely insensitive to pH and solvent polarity.[2][4][5] The PEG4 linker enhances the probe's aqueous solubility and provides a spatial arm to reduce steric hindrance between the dye and the target biomolecule.[1][2][6] These features make this compound an invaluable reagent for a wide array of applications, including live-cell imaging, super-resolution microscopy, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][7]

Core Properties and Quantitative Data

The performance of a fluorescent probe is defined by its physicochemical and spectroscopic properties. This compound is characterized by its bright, photostable fluorescence and the rapid kinetics of its bioorthogonal reaction.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][8][9]
Molecular Weight 662.6 g/mol [1][8][9]
Excitation Maximum (λex) 503 nm[1][4][9]
Emission Maximum (λem) 509 nm[1][4][9]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹[1][4][10]
Fluorescence Quantum Yield (Φ) ~0.9 - 0.97[1][4][10]
Solubility Soluble in DMSO, DMF, DCM; low in water[1][9]
Storage -20°C, protected from light[1][9]
Table 2: Bioorthogonal Reaction Kinetics Comparison
FeatureThis compoundAlternative (e.g., DBCO-Azide)Reference(s)
Click Chemistry Reaction TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)[1]
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[1][11]
Catalyst Required NoNo[3]

Mechanism of Action: The TCO-Tetrazine Ligation

The labeling strategy using this compound is based on the highly efficient and bioorthogonal TCO-tetrazine ligation.[12] This reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the strained TCO ring and an electron-deficient tetrazine.[11][12] The reaction proceeds to form a stable dihydropyridazine covalent bond, releasing nitrogen gas as the sole byproduct.[11][12] This process is exceptionally fast and occurs specifically between the TCO and tetrazine groups, even in the complex milieu of a living cell, without interfering with native biological processes.[1][3]

The typical workflow is a two-step process:

  • Pre-targeting: The biological molecule of interest (e.g., a protein, antibody, or glycan) is first functionalized with a tetrazine moiety.[1][3]

  • Labeling: The system is then treated with this compound. The TCO group on the probe rapidly "clicks" with the tetrazine tag on the target molecule, rendering it fluorescent.[1]

G Mechanism of TCO-Tetrazine Ligation cluster_0 Step 1: Pre-Targeting cluster_1 Step 2: Fluorescent Labeling Biomolecule Biomolecule (e.g., Protein, Antibody) TetrazineMoiety Tetrazine (Tz) Reactive Group Biomolecule->TetrazineMoiety Functionalization BDP_TCO This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule TetrazineMoiety->Labeled_Biomolecule Covalent Bond Formation (+ N2 gas) BDP_TCO->Labeled_Biomolecule iEDDA Click Reaction (Rapid & Specific)

Mechanism of the two-step bioorthogonal labeling reaction.

Applications in Biological Research and Drug Development

The unique properties of this compound make it a valuable tool across multiple research disciplines.

  • Live-Cell Imaging of Protein Dynamics: By tagging specific proteins with a tetrazine group (e.g., via genetic code expansion or enzymatic labeling), researchers can use this compound to track protein localization, trafficking, and turnover in real-time with a high signal-to-noise ratio.[1][7]

  • Antibody-Drug Conjugate (ADC) Development: The probe is used to study the cellular uptake, trafficking, and payload release of ADCs.[1][7] By labeling an ADC, its journey from receptor binding to lysosomal degradation can be visualized, providing critical data for optimizing ADC design.[7]

  • PROTAC Development: this compound can be incorporated as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This allows for the direct visualization of PROTAC uptake and localization, and aids in assays to confirm the formation of the crucial ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][7][13]

  • High-Resolution Microscopy: The brightness and photostability of the BDP FL fluorophore are well-suited for advanced imaging techniques, including super-resolution microscopy, enabling visualization of cellular structures with greater detail.[1]

  • In Vivo Pre-targeting: In animal models, a tetrazine-modified antibody can be administered first. After it has localized to the target tissue and cleared from circulation, the smaller, rapidly clearing this compound is injected, which then binds to the antibody, resulting in a high-contrast fluorescent signal at the target site.[6]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization is recommended for specific cell types and target molecules.

Protocol 1: General Live-Cell Protein Labeling

This protocol assumes cells are expressing a protein of interest that has been tagged with a tetrazine moiety.

Materials:

  • Cells expressing a tetrazine-tagged protein, cultured on imaging-grade dishes.

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO).

  • Complete cell culture medium, pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS), pre-warmed.

Methodology:

  • Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. A typical final concentration is 1-5 µM.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. The final DMSO concentration should not exceed 0.1%.[1]

  • Cell Labeling: Remove the existing medium from the cultured cells and gently add the this compound labeling medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS or complete medium to remove unbound probe. This step is critical for achieving a high signal-to-noise ratio.[1]

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (e.g., Excitation: 488 nm, Emission: 500-550 nm).[1]

Protocol 2: Labeling a Tetrazine-Modified Antibody

This protocol describes the "click" reaction between a pre-existing tetrazine-modified antibody (Tet-Ab) and this compound.

Materials:

  • Tetrazine-modified antibody in an amine-free buffer (e.g., PBS).

  • This compound stock solution (10 mM in anhydrous DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting spin column for purification.

Methodology:

  • Reactant Preparation: Dilute the Tet-Ab to a concentration of 1-5 mg/mL in the reaction buffer.

  • Ligation Reaction: Add a slight molar excess (e.g., 1.5 to 3-fold) of this compound from the stock solution to the antibody solution.[12]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing, protected from light.[12] For less concentrated solutions, the reaction time can be extended.

  • Purification: Remove the excess, unreacted this compound using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).[3]

  • Confirmation: The labeled antibody conjugate is now ready for use. Labeling efficiency can be determined spectrophotometrically if desired.

Mandatory Visualizations: Workflows and Pathways

General Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the typical workflow for a live-cell imaging experiment using this compound to label a tetrazine-modified target protein.

G Experimental Workflow for Live-Cell Imaging start Start cell_culture Culture cells expressing Tetrazine-tagged Protein of Interest start->cell_culture prepare_reagent Prepare this compound working solution (1-5 µM) cell_culture->prepare_reagent incubation Incubate cells with probe (15-30 min, 37°C) prepare_reagent->incubation Add to cells wash Wash cells 3x with pre-warmed buffer incubation->wash imaging Fluorescence Microscopy (e.g., 488 nm excitation) wash->imaging analysis Image Analysis (Localization, Quantification) imaging->analysis end End analysis->end

A typical workflow for live-cell imaging experiments.
Signaling Pathway Visualization: PROTAC Mechanism of Action

This compound is used to create fluorescent PROTACs to study their mechanism, which hijacks the Ubiquitin-Proteasome System. The diagram below outlines this pathway.

G PROTAC Mechanism of Action cluster_0 Proximity Induction cluster_1 Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Fluorescent PROTAC (BDP FL Labeled) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalysis

The ubiquitin-proteasome pathway hijacked by PROTACs.

References

The Application of BDP FL-PEG4-TCO in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent and bioorthogonal linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document delves into the fundamental principles of PROTAC technology, the unique advantages of incorporating this compound into PROTAC design, and detailed experimental protocols for its effective utilization.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1] Unlike traditional inhibitors that function through an occupancy-driven model, PROTACs eliminate target proteins by harnessing the cell's endogenous ubiquitin-proteasome system (UPS).[1]

A PROTAC molecule is comprised of three key components:

  • A ligand that binds to a target Protein of Interest (POI).[1]

  • A second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1]

  • A chemical linker that connects the two ligands.[1]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A significant advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]

The Role of this compound in PROTAC Development

This compound is a powerful molecular tool that streamlines the synthesis and evaluation of PROTACs. Its structure synergistically combines three functional moieties, each conferring distinct advantages to the resulting PROTAC.[1]

  • BDP FL (BODIPY™ FL) Fluorophore: This bright and photostable fluorophore provides a reliable means for the visualization and quantification of the PROTAC. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring reproducible results in a variety of assays such as cellular imaging, flow cytometry, and fluorescence polarization.[1][2]

  • PEG4 (Polyethylene Glycol) Linker: The tetraethylene glycol spacer enhances the aqueous solubility and cell permeability of the PROTAC. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

  • TCO (Trans-cyclooctene) Group: This highly reactive moiety facilitates the final step of PROTAC synthesis through a bioorthogonal "click chemistry" reaction. Specifically, the TCO group reacts with a tetrazine-functionalized molecule in a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction. This modular approach simplifies the synthesis of complex PROTACs.[1][3]

Quantitative Data and Properties

Successful experimental design is predicated on accurate data. The key physicochemical and spectroscopic properties of this compound are summarized below.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coeff. (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low in water
Storage -20°C, protected from light

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in PROTAC development.

Synthesis of a Fluorescent PROTAC via TCO-Tetrazine Ligation

This protocol describes the final ligation step to generate a fluorescent PROTAC using the iEDDA click reaction.[4]

Materials:

  • This compound

  • Tetrazine-functionalized binding moiety (POI or E3 ligase ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vial

  • Stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

  • NMR for characterization

Procedure:

  • Reagent Preparation: Dissolve the tetrazine-functionalized binding moiety in an appropriate anhydrous solvent.

  • Addition of Linker: Add 1.0 to 1.2 molar equivalents of this compound to the solution.

  • Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product using preparative HPLC to isolate the final fluorescent PROTAC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol quantifies the degradation of the target protein in response to treatment with the synthesized fluorescent PROTAC.[1]

Materials:

  • Synthesized fluorescent PROTAC

  • Appropriate cell line

  • Cell culture reagents

  • Multi-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • BCA assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the fluorescent PROTAC or a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol can be used to confirm the binding of the fluorescent PROTAC to its purified target protein.[4]

Materials:

  • Synthesized fluorescent PROTAC

  • Purified target protein

  • Assay buffer

  • 384-well plates (black, non-binding)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: Add a fixed, low concentration of the fluorescent PROTAC to the wells of a 384-well plate.

  • Protein Titration: Add increasing concentrations of the purified target protein to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader with appropriate filters for BDP FL.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration to determine the binding affinity (Kd).

Live-Cell Imaging of Protein Degradation

This protocol allows for the real-time visualization of protein degradation within living cells.[4]

Materials:

  • Cell line expressing the target protein (endogenously or exogenously)

  • Synthesized fluorescent PROTAC

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope with environmental control (temperature, CO₂, humidity)

Procedure:

  • Cell Plating: Seed cells into a glass-bottom imaging dish and allow them to adhere.

  • PROTAC Addition: Prepare serial dilutions of the fluorescent PROTAC in pre-warmed, phenol red-free culture medium. Replace the existing medium with the PROTAC-containing medium.

  • Time-Lapse Microscopy: Place the imaging dish on the microscope stage within the environmental chamber. Acquire images at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 4-24 hours).

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity within the cells over time. This will provide kinetic data on protein degradation.

Visualizing Key Processes and Workflows

Diagrams are essential for illustrating the complex biological and chemical processes involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC BDP FL-PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis Fluorescent PROTAC Synthesis cluster_evaluation PROTAC Characterization cluster_analysis Parameter Determination Design 1. PROTAC Design & Synthesis Tetrazine_Ligand Tetrazine-functionalized Ligand BDP_TCO This compound Click_Reaction iEDDA Click Reaction Tetrazine_Ligand->Click_Reaction BDP_TCO->Click_Reaction Fluorescent_PROTAC Synthesized Fluorescent PROTAC Click_Reaction->Fluorescent_PROTAC Evaluation 2. In Vitro & Cellular Evaluation Fluorescent_PROTAC->Evaluation Binding_Assay Binding Affinity (e.g., FP Assay) Degradation_Assay Protein Degradation (Western Blot) Imaging_Assay Cellular Uptake & Localization (Live-Cell Imaging) Kd Binding Affinity (Kd) Binding_Assay->Kd DC50_Dmax Degradation Potency (DC50, Dmax) Degradation_Assay->DC50_Dmax Kinetics Degradation Kinetics Imaging_Assay->Kinetics Analysis 3. Data Analysis

Caption: Overall experimental workflow for PROTAC development.

Synthesis_Reaction cluster_product Product Reactant1 Tetrazine-functionalized Ligand Reaction_Conditions iEDDA Click Reaction (Inverse Electron-Demand Diels-Alder) - Anhydrous Solvent (DMSO/DMF) - Room Temperature - 1-4 hours Reactant2 This compound Product Fluorescent PROTAC Reaction_Conditions->Product

Caption: Synthesis of a fluorescent PROTAC via iEDDA click chemistry.

Conclusion

This compound is an invaluable tool for the research and development of novel PROTACs. Its integrated fluorophore, optimized linker, and bioorthogonal handle streamline synthesis and enable a suite of critical assays for characterizing PROTAC performance. By facilitating the direct visualization of cellular uptake and real-time monitoring of protein degradation, this compound provides crucial insights into the complex and dynamic process of targeted protein degradation.[1] This guide offers a foundational understanding and practical protocols to aid researchers in leveraging this powerful molecule to its full potential.

References

Methodological & Application

Application Note: BDP FL-PEG4-TCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are critical tools in a wide array of biological research and diagnostic applications, including flow cytometry, fluorescence microscopy, and immunoassays.[1] The choice of fluorophore and the labeling strategy are paramount for achieving high sensitivity and specificity. BDP FL-PEG4-TCO is a high-performance fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[2]

This molecule facilitates a two-step antibody labeling strategy based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO group and a tetrazine (Tz) moiety.[2][3] This "click chemistry" reaction is exceptionally fast and specific, proceeding under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules.[3] The hydrophilic PEG4 linker enhances the water solubility of the labeled antibody and minimizes steric hindrance, which can help to preserve antibody function and reduce non-specific binding.[2][4][5]

This application note provides a detailed protocol for the labeling of antibodies using this compound, beginning with the necessary initial step of modifying the antibody with a tetrazine group.

Signaling Pathway and Mechanism of Action

The core of this labeling protocol is the bioorthogonal iEDDA reaction. First, the antibody of interest is functionalized with a tetrazine group. Subsequently, the this compound is introduced, and its TCO group rapidly and specifically "clicks" with the tetrazine on the antibody, forming a stable covalent bond and rendering the antibody fluorescent.[2]

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Labeling Antibody Antibody (with primary amines) Tetrazine_Ab Tetrazine-Modified Antibody Antibody->Tetrazine_Ab Amine-reactive conjugation Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Ab Labeled_Ab Fluorescently Labeled Antibody Tetrazine_Ab->Labeled_Ab iEDDA Click Reaction BDP_TCO This compound BDP_TCO->Labeled_Ab cluster_prep Preparation cluster_mod Antibody Modification cluster_label_prep Labeling Reagent Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis & Storage prep_ab Prepare Antibody (1-10 mg/mL in amine-free buffer, pH 8.0-8.5) react_tz Incubate Antibody with Tetrazine-NHS (30-90 min, RT) prep_ab->react_tz prep_tz Prepare Tetrazine-NHS (10 mM in DMSO) prep_tz->react_tz purify_tz Purify Tetrazine-Antibody (Size-Exclusion Chromatography) react_tz->purify_tz react_bdp Incubate Tetrazine-Antibody with this compound (1-2 hours, RT) purify_tz->react_bdp prep_bdp Prepare this compound (1-10 mM in DMSO) prep_bdp->react_bdp purify_final Purify Labeled Antibody (Size-Exclusion Chromatography) react_bdp->purify_final characterize Characterize (Calculate DOL) purify_final->characterize storage Store Labeled Antibody (4°C or -20°C) characterize->storage

References

Application Notes and Protocols for Protein Conjugation with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of proteins with BDP FL-PEG4-TCO, a fluorescent labeling reagent. This document is intended to guide researchers in the life sciences, particularly those involved in drug development and cellular imaging, through the effective use of this versatile bioconjugation tool.

Introduction

This compound is a heterobifunctional molecule designed for advanced bioconjugation applications.[1] It comprises three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] The BDP FL dye offers excellent spectral properties for fluorescence-based detection, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[1][3][4] The TCO moiety facilitates highly specific and efficient covalent labeling of molecules containing a tetrazine group through a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3][5] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in complex biological environments, including living cells.[2][5]

Physicochemical and Spectral Properties of this compound

The key properties of this compound are summarized in the table below, providing essential data for designing and interpreting fluorescence-based experiments.

PropertyValue
Excitation Maximum (λex) ~503 nm[2]
Emission Maximum (λem) ~509 nm[2]
Molar Extinction Coefficient (ε) >80,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ) >0.9[2][4]
Molecular Formula C₃₃H₄₉BF₂N₄O₇[2][6]
Molecular Weight 662.57 g/mol [2][6]
Solubility Soluble in DMSO, DMF, and DCM; low solubility in water.[1][2]
Storage Store at -20°C, protected from light.[1]

Reaction Mechanism: TCO-Tetrazine Ligation

The conjugation of this compound to a tetrazine-modified protein occurs via an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[5] In this reaction, the electron-deficient tetrazine acts as the diene and the strained trans-cyclooctene (TCO) serves as the dienophile. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage.[5] This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to be as high as 10⁶ M⁻¹s⁻¹.[7]

TCO_Tetrazine_Ligation TCO Protein-TCO Conjugate Protein-BDP FL Conjugate TCO->Conjugate + Tetrazine BDP FL-PEG4-Tetrazine Tetrazine->Conjugate Inverse Electron Demand Diels-Alder Cycloaddition N2 N₂ Gas Experimental_Workflow start Start: Protein of Interest stage1 Stage 1: Tetrazine Functionalization start->stage1 reagent_prep1 Prepare 10 mM Tetrazine-NHS Ester in DMSO stage1->reagent_prep1 reaction1 Incubate Protein with 10-20x molar excess of Tetrazine-NHS Ester (30-60 min, RT) reagent_prep1->reaction1 purification1 Purify using Desalting Column reaction1->purification1 stage2 Stage 2: this compound Ligation purification1->stage2 reagent_prep2 Prepare 1-10 mM this compound in DMSO stage2->reagent_prep2 reaction2 Incubate Tetrazine-Protein with 1.5-5x molar excess of this compound (1-2 hours, RT, protected from light) reagent_prep2->reaction2 purification2 Purify using Desalting Column/Dialysis reaction2->purification2 characterization Characterization (e.g., Degree of Labeling) purification2->characterization end End: BDP FL-Conjugated Protein characterization->end PROTAC_Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination [E1, E2 enzymes] Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

Application Notes and Protocols for BDP FL-PEG4-TCO Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a versatile and powerful tool for the fluorescent labeling of biomolecules. This reagent is composed of three key components: the bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1] The BDP FL dye offers excellent spectral properties for fluorescence imaging, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[1][2] The TCO moiety facilitates highly specific and efficient labeling of tetrazine-modified molecules through a bioorthogonal "click chemistry" reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is exceptionally fast, proceeds under physiological conditions without the need for a catalyst, and is ideal for applications within complex biological systems, including live-cell imaging.[3][5]

This document provides a detailed guide to the properties of this compound and comprehensive protocols for its application in bioconjugation.

Core Properties and Quantitative Data

The selection of a fluorescent probe is critical for the success of fluorescence-based experiments. This compound offers a combination of high brightness, photostability, and exceptional reactivity for bioorthogonal labeling. The key physicochemical and spectroscopic properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][4]
Molecular Weight 662.6 g/mol [1][4]
Excitation Maximum (λex) 503 nm[1][4]
Emission Maximum (λem) 509 nm[1][4]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ) ~0.9[1][2]
Solubility Soluble in DMSO, DMF, DCM; low in water[1][4]
Storage -20°C, protected from light[1][6]
Bioorthogonal Reaction TCO-tetrazine (Inverse electron-demand Diels-Alder)[1][3]
Reaction Kinetics (k₂) > 800 M⁻¹s⁻¹[3]

Signaling Pathways and Experimental Workflows

TCO-Tetrazine Ligation Signaling Pathway

The bioconjugation of this compound to a tetrazine-modified molecule occurs via an inverse-electron-demand Diels-Alder cycloaddition. This highly efficient and specific reaction forms a stable covalent bond.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product BDP_TCO This compound Conjugate Fluorescently Labeled Biomolecule BDP_TCO->Conjugate iEDDA Cycloaddition Tetrazine_Biomolecule Tetrazine-Modified Biomolecule Tetrazine_Biomolecule->Conjugate experimental_workflow start Start prep_bdp Prepare this compound Stock Solution (1-10 mM in DMSO) start->prep_bdp prep_bio Prepare Tetrazine-Modified Biomolecule in Buffer start->prep_bio reaction Combine Reactants (1.5-5x molar excess of this compound) prep_bdp->reaction prep_bio->reaction incubation Incubate at Room Temperature (30-60 min, protected from light) reaction->incubation purification Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) incubation->purification end End purification->end

References

Application Notes and Protocols for BDP FL-PEG4-TCO Labeling: Calculating Molar Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a high-performance fluorescent labeling reagent designed for the specific and efficient attachment of a bright, photostable green fluorophore to biomolecules. This reagent is a key component in bioorthogonal "click chemistry" labeling strategies.[1] It features three critical components:

  • BDP FL Dye: A borondipyrromethene fluorophore known for its high quantum yield, sharp emission spectrum, and relative insensitivity to pH and solvent polarity, making it an excellent alternative to traditional dyes like fluorescein.[2][3][4]

  • PEG4 Spacer: A hydrophilic 4-unit polyethylene glycol spacer that enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby preserving the biological activity of the target.[5][6][7]

  • TCO (trans-cyclooctene): A strained alkene that reacts with extreme speed and specificity towards a tetrazine (Tz) partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[8][9] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.[9][10]

The successful labeling of a tetrazine-modified biomolecule with this compound is critically dependent on using an optimal ratio of the labeling reagent to the target molecule. This ratio, known as the molar excess , directly influences the degree of labeling (DOL), signal strength, and functional integrity of the final conjugate.[11][12] This document provides a detailed guide to calculating molar excess and a step-by-step protocol for the labeling reaction.

Core Principles of Molar Excess Calculation

The goal of the molar excess calculation is to determine the precise amount of this compound needed to achieve the desired level of labeling on a known amount of a tetrazine-functionalized biomolecule (e.g., an antibody, protein, or peptide). The reaction is typically performed with a molar excess of the this compound to drive the conjugation to completion and ensure efficient labeling, especially at low biomolecule concentrations.[13]

A common starting point for TCO-tetrazine ligation is a 1.5 to 5-fold molar excess of the TCO reagent over the tetrazine-modified molecule.[1] However, the optimal ratio should be determined empirically for each specific application, as factors like concentration, steric hindrance, and the number of available tetrazine sites can influence labeling efficiency.[12]

The fundamental steps for the calculation are:

  • Calculate the number of moles of the tetrazine-modified biomolecule.

  • Determine the target moles of this compound based on the desired molar excess.

  • Calculate the mass or volume of the this compound stock solution required for the reaction.

Data Presentation: Recommended Molar Excess and Reaction Conditions

The following table summarizes the key quantitative parameters for a typical labeling experiment.

ParameterRecommended ValueNotes
Molar Excess of this compound 1.5x to 10xA 1.5-5x excess is a good starting point.[1] Higher ratios (up to 10x) may be needed for dilute protein solutions or less reactive sites.[14]
Biomolecule Concentration 1-10 mg/mLHigher concentrations generally lead to more efficient labeling.[15]
Reaction Buffer PBS, HEPES, or Bicarbonate Buffer (pH 7.2-8.5)The buffer must be free of primary amines like Tris, which can interfere with other chemistries but are generally safe for TCO ligation.[11]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is typical. For sensitive proteins, the reaction can be performed at 4°C.[14][16]
Reaction Time 30 minutes to 2 hoursThe TCO-tetrazine ligation is exceptionally fast.[8] Incubation time can be extended (e.g., overnight at 4°C) if needed.[1][15]
Reagent Solvent Anhydrous DMSO or DMFThis compound should be dissolved in a high-quality organic solvent to prepare a concentrated stock solution before adding to the aqueous reaction buffer.[1][11]

Experimental Protocols

Protocol 1: Molar Excess Calculation

This protocol provides a step-by-step example for calculating the required amount of this compound.

Objective: To label 1 mg of a 150 kDa tetrazine-modified antibody (Antibody-Tz) with a 5-fold molar excess of this compound.

Given:

  • Mass of Antibody-Tz: 1 mg = 0.001 g

  • Molecular Weight (MW) of Antibody-Tz: 150,000 g/mol

  • Molecular Weight (MW) of this compound: ~663 g/mol

  • Desired Molar Excess: 5

Step 1: Calculate Moles of Antibody-Tz

Moles = Mass / MW Moles of Antibody-Tz = 0.001 g / 150,000 g/mol Moles of Antibody-Tz = 6.67 x 10⁻⁹ mol (or 6.67 nmol)

Step 2: Calculate Moles of this compound Required

Moles of Reagent = Moles of Biomolecule × Molar Excess Moles of this compound = 6.67 x 10⁻⁹ mol × 5 Moles of this compound = 3.34 x 10⁻⁸ mol (or 33.4 nmol)

Step 3: Calculate Volume of this compound Stock Solution Assume you have prepared a 10 mM stock solution of this compound in anhydrous DMSO.

10 mM = 10 mmol/L = 10,000,000 nmol/L = 10 nmol/µL

Volume = Moles / Concentration Volume of Stock = 33.4 nmol / (10 nmol/µL) Volume of Stock = 3.34 µL

Therefore, you would need to add 3.34 µL of a 10 mM this compound stock solution to your 1 mg of Antibody-Tz.

Protocol 2: Labeling of a Tetrazine-Modified Protein

This protocol describes the experimental workflow for labeling a protein after calculating the required molar excess.

Materials:

  • Tetrazine-modified protein (e.g., Antibody-Tz)

  • This compound, solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the tetrazine-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the required mass in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.[1]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution (from Protocol 1) to the protein solution.

    • Mix gently by pipetting or brief vortexing. Ensure the final DMSO concentration in the reaction mixture remains low (ideally <10% v/v) to avoid protein denaturation.[17]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • After incubation, remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.[14][17]

    • Collect the fractions containing the labeled protein (the first colored band to elute).

  • Characterization and Storage:

    • (Optional but recommended) Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at ~280 nm (for the protein) and ~503 nm (for the BDP FL dye).[1]

    • Store the purified BDP FL-labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.[11]

Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow.

G TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-Modified Biomolecule Conjugate Stable Labeled Biomolecule Tetrazine->Conjugate + TCO This compound TCO->Conjugate N2 N₂ Gas

Caption: The bioorthogonal reaction between TCO and tetrazine.

G start Start calc 1. Calculate Molar Excess of this compound start->calc prep_protein 2. Prepare Tetrazine-Protein Solution in Buffer calc->prep_protein prep_reagent 3. Prepare Fresh TCO Reagent Stock in DMSO calc->prep_reagent react 4. Add TCO Reagent to Protein Incubate 1-2h at RT prep_protein->react prep_reagent->react purify 5. Purify Conjugate via Size-Exclusion Chromatography react->purify analyze 6. Characterize (e.g., DOL) and Store Conjugate purify->analyze end End analyze->end

Caption: Experimental workflow for this compound labeling.

References

Application Notes and Protocols for BDP FL-PEG4-TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the effective use of BDP FL-PEG4-TCO in various bioorthogonal labeling applications. This compound is a fluorescent probe comprising a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1] The TCO moiety reacts specifically and rapidly with a tetrazine (Tz) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is highly efficient under physiological conditions without the need for a catalyst.[1][2] This makes it an ideal tool for labeling biomolecules in sensitive biological systems.[1][3]

Core Properties and Handling

Proper storage and handling of this compound are crucial for maintaining its reactivity.

  • Storage: For long-term stability, store this compound at -20°C in a desiccated environment and protected from light.[4][5] Stock solutions should be prepared in an anhydrous organic solvent such as DMSO and stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]

  • Solubility: this compound has low solubility in water but is soluble in organic solvents like DMSO, DMF, and DCM.[4][6] The PEG4 spacer enhances its water solubility in aqueous buffers.[1][4]

  • Stability: It is not recommended to store this reagent in aqueous buffers for extended periods as the TCO group can isomerize, leading to a loss of reactivity.[5] Always prepare fresh working solutions immediately before use.[5]

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol [1][4]
Excitation Maximum (λex) 503 nm[1][4]
Emission Maximum (λem) 509 nm[1][4]
Molar Extinction Coeff. (ε) ~80,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ) ~0.9[1][4]
Solubility Soluble in DMSO, DMF, DCM; low in water[1][4][6]
Storage -20°C, protected from light[1][4][6]

Recommended Reaction Conditions

The efficiency of the TCO-tetrazine ligation is dependent on several factors, which should be optimized for each specific application.

ParameterRecommendation
Molar Ratio (TCO:Tetrazine) Start with a 1.5 to 5-fold molar excess of this compound.[3] For antibody labeling, a 3 to 10-fold molar excess is often used.[1][3]
Reaction Buffer Phosphate-buffered saline (PBS) is a common choice.[3] The buffer should be free of primary amines (e.g., Tris) if the tetrazine is introduced via an NHS ester.[7]
pH Range The reaction is efficient in a pH range of 6.0 to 9.0.[3][8] For antibody labeling, a pH of 7.4-8.5 is often used.[7][9]
Temperature Room temperature (20-25°C) is typical.[3] For sensitive biomolecules, the reaction can be performed at 4°C.[3]
Duration 30-120 minutes at room temperature; may be longer at 4°C.[3]

Experimental Protocols

Here are detailed protocols for common applications of this compound.

Protocol 1: Labeling of Tetrazine-Modified Antibodies

This protocol describes the labeling of an antibody that has been previously modified to contain a tetrazine group.

Materials:

  • Tetrazine-modified antibody (Tet-mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 1-10 mM stock solution in anhydrous DMSO.[1][4]

  • Reaction Setup:

    • Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.[1]

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.[1]

    • Ensure the final DMSO concentration is below 10% to avoid antibody denaturation.[1][4]

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[1][3]

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.[1]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).[4]

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Tetrazine-Modified Antibody (1-5 mg/mL in PBS) C Mix Antibody and this compound (5-10x molar excess of TCO) A->C B This compound (1-10 mM stock in DMSO) B->C D Incubate (1-2 hours, RT, protected from light) C->D E Size-Exclusion Chromatography D->E F Collect Labeled Antibody E->F G Characterize (DOL) F->G

Workflow for labeling a tetrazine-modified antibody.
Protocol 2: Live-Cell Imaging

This protocol outlines the labeling of a target protein in live cells that has been genetically engineered to incorporate a tetrazine-modified unnatural amino acid.

Materials:

  • Mammalian cells expressing the tetrazine-modified protein of interest

  • Imaging-compatible plates or chambered coverglass

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto the imaging plate and allow them to adhere and reach 60-80% confluency.[10]

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.[1][10]

  • Live-Cell Labeling:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[10]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.[10]

    • Add the this compound-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[10]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1]

  • Imaging: Image the cells using a fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[10]

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Seed Cells with Tetrazine-Modified Protein C Incubate with Cells (15-60 min, 37°C) A->C B Prepare this compound (100 nM - 1 µM in medium) B->C D Wash Cells (3x) C->D E Fluorescence Microscopy D->E

Experimental workflow for live-cell imaging.
Protocol 3: In Vivo Pre-targeting

This two-step approach involves first administering a tetrazine-modified targeting molecule (e.g., an antibody) that binds to the target tissue, followed by the administration of this compound for imaging.

Materials:

  • Tetrazine-modified monoclonal antibody (Tet-mAb)

  • This compound

  • Anhydrous DMSO

  • Sterile PBS

Procedure:

  • Administration of Tet-mAb: Administer the Tet-mAb to the animal model and allow sufficient time for it to accumulate at the target site and for unbound antibody to clear from circulation. This time interval needs to be optimized.

  • Preparation of this compound Injection Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).[7]

    • Immediately before injection, dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration should be minimal.[7]

  • Administration of this compound: After the pre-targeting interval, administer the this compound solution to the animals, typically via intravenous injection. A starting point of a 2-5 fold molar excess of TCO to the injected tetrazine is recommended.[7]

  • In Vivo Imaging: Proceed with the desired in vivo imaging modality at various time points to visualize the accumulation of the fluorescent probe at the target site.

G A Administer Tetrazine-Modified Targeting Molecule B Allow for Target Accumulation and Unbound Clearance A->B C Administer this compound B->C D In Vivo Bioorthogonal Reaction C->D E In Vivo Imaging D->E

Workflow for in vivo pre-targeting with this compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Fluorescence Signal Inefficient TCO-Tetrazine LigationEnsure optimal reaction conditions (pH, temperature, molar ratio).[3]
Compromised ReagentsPrepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles.[3]
Precipitation of this compoundEnsure the dye is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer.[3]
High Background Fluorescence Incomplete removal of unbound probeIncrease the number and duration of washing steps.[1]
Non-specific binding of the probeDecrease the concentration of this compound and/or reduce the incubation time.[1]
High Cell Toxicity High Concentration of this compoundPerform a dose-response experiment to determine the optimal, non-toxic concentration.[5]
DMSO Solvent ToxicityEnsure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%.[5]

References

purification of BDP FL-PEG4-TCO labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of BDP FL-PEG4-TCO Labeled Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent labeling reagent composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] The BDP FL dye offers excellent spectral properties, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[1] The TCO moiety enables highly specific and efficient labeling of biomolecules functionalized with a tetrazine group through a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2][3] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for labeling proteins, antibodies, and other biomolecules.[1][2][3]

A critical step following the labeling reaction is the purification of the fluorescently labeled protein conjugate.[4] Proper purification is essential to remove unreacted this compound, byproducts, and potential aggregates.[4] This ensures the purity, homogeneity, and functionality of the final conjugate, which is crucial for the reliability and reproducibility of downstream applications such as cellular imaging, flow cytometry, antibody-drug conjugate (ADC) development, and in vivo imaging.[4][5]

Quantitative Data and Reagent Properties

Successful protein labeling and purification depend on the physicochemical properties of the fluorescent probe and carefully controlled reaction parameters. The tables below summarize the key characteristics of this compound and recommended starting points for the conjugation reaction.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Molecular Weight~662.58 g/mol [6]
Excitation Maximum (λex)~503-505 nm[7][8]
Emission Maximum (λem)~509-513 nm[7][8]
Molar Extinction Coefficient (ε)> 80,000 cm⁻¹M⁻¹[7][8]
Quantum Yield (Φ)> 0.9[7]
SolubilitySoluble in DMSO, DMF[8][9]
Storage-20°C, protected from light and moisture[6][9]

Table 2: Recommended Parameters for TCO-Tetrazine Ligation

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mL[1][3][10]Higher concentrations can promote aggregation.
Molar Ratio (TCO:Tetrazine) 1.5:1 to 10:1A molar excess of this compound is used to ensure efficient labeling of the tetrazine-modified protein.[1][7][9][11]
Reaction Buffer Amine-free buffers (e.g., PBS), pH 7.4[1][3]Buffers containing primary amines (e.g., Tris) should be avoided if a TCO-NHS ester modification was performed in the same pot without purification.[3][10]
Reaction Time 30-120 minutes[1][5][7]The reaction is often complete within an hour at room temperature.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.[1][5][7]
DMSO Concentration <10% (v/v)High concentrations of DMSO can cause protein denaturation.[1][10][11]

Experimental Workflow and Methodologies

The general workflow for creating a BDP FL-labeled protein involves the reaction of a tetrazine-modified protein with this compound, followed by purification and characterization.

G cluster_reaction Ligation Reaction cluster_purification Purification & Analysis A Prepare Tetrazine-Modified Protein in Reaction Buffer (1-5 mg/mL in PBS) C Combine Reactants (1.5-10x molar excess of TCO) A->C B Prepare this compound Stock Solution (1-10 mM in anhydrous DMSO) B->C D Incubate at Room Temperature (30-120 min, protected from light) C->D Mix Gently E Purify Labeled Protein (Size-Exclusion Chromatography) D->E Reaction Mixture F Characterize Conjugate (Calculate Degree of Labeling) E->F Purified Conjugate

General workflow for labeling and purifying TCO-modified proteins.

The core of the labeling process is the highly efficient and specific iEDDA reaction between the trans-cyclooctene (TCO) and tetrazine (Tz) moieties.[1]

Reaction_Mechanism Tet_Protein Tetrazine-Modified Protein plus + TCO_Dye This compound Labeled_Protein Fluorescently Labeled Protein reaction reaction->Labeled_Protein iEDDA 'Click' Reaction (releases N₂ gas)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified protein (1-5 mg/mL in PBS, pH 7.4)[1][10]

  • This compound[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][12] Prepare a 1-10 mM stock solution by dissolving the required amount in anhydrous DMSO.[1][2][11] Vortex briefly to ensure complete dissolution. Prepare this stock solution fresh immediately before use.[2]

  • Reaction Setup: In a reaction tube, add the desired amount of the tetrazine-modified protein solution.

  • Add this compound: Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein solution.[1][7][9][11] Gently mix by pipetting. Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation.[1][10][11]

  • Incubation: Incubate the reaction for 30 to 120 minutes at room temperature, protected from light.[1][5][7]

Protocol 2: Purification via Size-Exclusion Chromatography (Desalting Column)

This protocol is ideal for the rapid removal of unreacted this compound and for buffer exchange of the labeled protein conjugate.[3][13]

Materials:

  • Labeled protein reaction mixture from Protocol 1

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns) or gravity-flow column (e.g., PD-10 Desalting Columns)[1][7][11]

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)[1]

  • Collection tubes

Procedure (using a spin column):

  • Column Preparation: Remove the column's bottom closure and place it into a collection tube. Twist off the cap.

  • Equilibration: Centrifuge the column (e.g., at 1,500 x g for 1-2 minutes) to remove the storage buffer. Place the column in a new collection tube. Add the equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Load Sample: Discard the flow-through from the final equilibration step and place the column in a clean collection tube. Carefully apply the entire volume of the conjugation reaction mixture to the center of the equilibrated column resin.[12]

  • Purification: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).[13]

  • Collection: The purified, labeled protein conjugate will be in the collection tube.[13] The smaller, unreacted this compound molecules remain in the column resin.[13]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[12][13]

Table 3: Comparison of Common Post-Labeling Purification Methods

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) / Desalting Column Separation based on hydrodynamic radius (size).[13][14]Fast, efficient removal of small molecules, good for buffer exchange.[1][3]Potential for sample dilution; for very small proteins, separation from free dye may be difficult.[13]
Dialysis Passive diffusion across a semi-permeable membrane based on a concentration gradient.[13]Gentle on proteins, suitable for large sample volumes.[13]Time-consuming, may result in sample loss due to non-specific binding to the membrane.[13]
Affinity Chromatography Separation based on specific binding interactions (e.g., His-tag to Ni-NTA resin).[15][16]High specificity and purity.Requires a protein with an affinity tag; the hydrophobic BDP FL dye may bind non-specifically to the resin.[13]
Protocol 3: Characterization - Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules attached to each protein molecule.[2] It is a critical quality control step determined using spectrophotometry and the Beer-Lambert law.[2]

Materials:

  • Purified this compound labeled protein

  • UV-Vis Spectrophotometer

  • Quartz or suitable cuvettes

  • Purification buffer (for use as a blank)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and ~503 nm (the λmax for BDP FL dye).[2]

  • Sample Measurement: Use the buffer in which the conjugate is dissolved as a blank. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).[2] If the absorbance is too high (>2.0), dilute the sample with the blank buffer and re-measure, making sure to account for the dilution factor in your calculations.[2]

  • Calculations:

    • Step 1: Calculate the molar concentration of the BDP FL dye.

      • Concentration of dye (M) = A₅₀₃ / (ε_dye × l)

      • Where:

        • A₅₀₃ = Absorbance of the conjugate at 503 nm.

        • ε_dye = Molar extinction coefficient of BDP FL at 503 nm (~80,000 M⁻¹cm⁻¹).[7][8]

        • l = Cuvette path length in cm (typically 1 cm).

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

      • A correction is needed because the BDP FL dye also absorbs light at 280 nm.[12]

      • Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

      • Where:

        • CF₂₈₀ = Correction factor for BDP FL at 280 nm (~0.027).[2]

    • Step 3: Calculate the molar concentration of the protein.

      • Concentration of protein (M) = Corrected A₂₈₀ / (ε_protein × l)

      • Where:

        • ε_protein = Molar extinction coefficient of the specific protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[12]

    • Step 4: Calculate the Degree of Labeling (DOL).

      • DOL = [Concentration of dye (M)] / [Concentration of protein (M)]

Troubleshooting Guide

Table 4: Common Issues and Solutions in Purification

ProblemPossible CauseSolution
Low Yield of Labeled Protein After Purification Non-specific Binding: The hydrophobic BDP FL dye may cause the protein to bind to the purification resin or dialysis membrane.[13]For affinity chromatography, add a non-ionic detergent to wash buffers.[13] If using dialysis, select a membrane material with low protein binding.
Protein Aggregation: The labeling or purification process may have induced protein aggregation.[13]Perform all purification steps at 4°C to enhance protein stability.[13] Ensure buffer conditions (pH, ionic strength) are optimal for the protein.[13]
Presence of Free Dye After Purification Inefficient Purification: The chosen method did not adequately separate the labeled protein from the smaller, unreacted dye.Optimize the purification method (e.g., use a longer SEC column, increase the number of dialysis buffer changes).[13] For spin columns, consider a second pass-through with a new column.[13]
Incorrect MWCO: The molecular weight cutoff (MWCO) of the desalting column or dialysis membrane is too large.Ensure the MWCO is appropriate to retain the protein while allowing the small molecule dye to pass through.[13]
No or Poor Labeling Inactive TCO/Tetrazine Groups: The reactive moieties may have degraded during storage.[3]Ensure reagents were stored properly (-20°C, protected from light and moisture).[9][11] Use freshly prepared stock solutions.[2]
Sub-optimal Reaction Conditions: Incorrect buffer, pH, or molar ratios.Ensure an amine-free buffer is used.[10] Optimize the molar excess of the this compound reagent.

References

Application Notes and Protocols for Tracking Intracellular Protein Dynamics using BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of intracellular protein dynamics, encompassing movement, localization, trafficking, and turnover, is fundamental to understanding cellular function in both health and disease. BDP FL-PEG4-TCO is a high-performance fluorescent probe designed for the specific and efficient labeling of biomolecules in living cells.[1][2] It comprises a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize non-specific binding, and a reactive trans-cyclooctene (TCO) group.[1][3]

This probe leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the TCO moiety and a tetrazine-functionalized target.[3][4] This reaction is exceptionally fast and highly specific, proceeding under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging.[3][4] By genetically encoding a tetrazine-bearing unnatural amino acid (UAA) into a protein of interest, researchers can achieve site-specific labeling with this compound, enabling precise tracking of intracellular protein dynamics with a high signal-to-noise ratio.[5][6]

These application notes provide a comprehensive guide to the properties of this compound and detailed protocols for its use in tracking the dynamics of intracellular proteins.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.58 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Solubility Soluble in DMSO, DMF; low in water
Storage -20°C, protected from light
Comparative Reaction Kinetics of Bioorthogonal Chemistries
FeatureThis compound (TCO-tetrazine)Alternative (DBCO-azide)
Click Chemistry Reaction Inverse electron-demand Diels-Alder (iEDDA)Strain-promoted alkyne-azide cycloaddition (SPAAC)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹

Note: The significantly faster reaction kinetics of the TCO-tetrazine ligation allow for more rapid labeling at lower concentrations, which is advantageous for tracking dynamic cellular processes.[7]

Mandatory Visualizations

Mechanism of TCO-Tetrazine Ligation TCO This compound Intermediate Diels-Alder Cycloaddition TCO->Intermediate Tetrazine Tetrazine-modified Intracellular Protein Tetrazine->Intermediate Product Fluorescently Labeled Intracellular Protein Intermediate->Product N2 N₂ Gas Intermediate->N2 Release

Mechanism of TCO-Tetrazine Ligation

Experimental Workflow for Tracking Intracellular Protein Dynamics cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Imaging and Analysis Transfection Transfect cells with plasmids for: 1. Tetrazine-UAA incorporation machinery 2. Intracellular protein of interest with an amber (TAG) codon Culture Culture cells in media supplemented with the tetrazine-UAA Transfection->Culture Labeling Incubate cells with This compound Culture->Labeling Wash Wash to remove unbound probe Labeling->Wash Imaging Live-cell fluorescence microscopy (e.g., confocal, TIRF, single-molecule) Wash->Imaging Tracking Image acquisition over time to track protein movement Imaging->Tracking Analysis Quantitative analysis of protein dynamics (e.g., diffusion, trafficking, degradation) Tracking->Analysis

Workflow for Tracking Intracellular Protein Dynamics

Experimental Protocols

Protocol 1: Genetic Incorporation of a Tetrazine-Unnatural Amino Acid (UAA) into an Intracellular Protein

This protocol describes the preparation of mammalian cells for site-specific labeling by introducing a tetrazine-functionalized UAA into the intracellular protein of interest.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Plasmids:

    • Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the tetrazine-UAA

    • Expression vector for the intracellular protein of interest with a TAG amber stop codon at the desired labeling site

  • Tetrazine-functionalized UAA (e.g., a tetrazine-lysine derivative)

  • Transfection reagent

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Cell Seeding: Seed mammalian cells in a glass-bottom imaging dish suitable for live-cell microscopy. Allow cells to adhere and reach 60-80% confluency.

  • Transfection: Co-transfect the cells with the aaRS/tRNA plasmid and the plasmid encoding the intracellular protein of interest using a suitable transfection reagent according to the manufacturer's instructions.

  • UAA Incorporation: Following transfection, replace the culture medium with fresh complete medium supplemented with the tetrazine-UAA. The optimal concentration of the UAA should be determined empirically but typically ranges from 50 to 400 µM.[8]

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the UAA-containing intracellular protein.

Protocol 2: Live-Cell Labeling and Imaging of Intracellular Protein Dynamics

This protocol details the labeling of the tetrazine-modified intracellular protein with this compound and subsequent imaging to track its dynamics.

Materials:

  • Cells expressing the tetrazine-modified intracellular protein (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope (e.g., confocal, TIRF) equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[5]

Methodology:

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light.[5]

  • Live-Cell Labeling: a. Prepare a labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically to maximize signal while minimizing background.[5] b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[5]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[5]

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Place the imaging dish on the microscope stage within the environmental chamber. c. Acquire images using the appropriate laser power and exposure times to minimize phototoxicity and photobleaching. d. For tracking dynamics, acquire time-lapse images at desired intervals to monitor processes such as protein translocation, diffusion, or degradation.

Data Analysis for Protein Dynamics
  • Protein Trafficking: Analyze the change in fluorescence localization over time. Co-localization with organelle-specific markers can be used to track movement between subcellular compartments.

  • Protein Diffusion: For single-molecule imaging data, particle tracking software can be used to generate trajectories of individual protein molecules. From these trajectories, the mean squared displacement (MSD) can be calculated to determine the diffusion coefficient.

  • Protein Degradation: The rate of protein degradation can be monitored by measuring the decrease in total cellular fluorescence over time after an initial labeling pulse. This can be facilitated by using a chase with a non-fluorescent TCO-containing molecule to block any remaining tetrazine-modified proteins from being labeled.

Conclusion

This compound, in conjunction with genetic code expansion technology, provides a robust and versatile platform for the site-specific labeling and tracking of intracellular protein dynamics in living cells.[2][5] Its superior brightness, photostability, and the rapid, bioorthogonal nature of the TCO-tetrazine ligation enable high-resolution imaging of dynamic cellular processes with minimal perturbation.[9] These application notes and protocols offer a framework for researchers to effectively utilize this powerful tool to gain deeper insights into the complex and dynamic life of proteins within the cell.

References

BDP FL-PEG4-TCO: Application Notes and Protocols for Super-Resolution Microscopy (STORM/dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a highly efficient and versatile fluorescent probe designed for advanced bio-imaging applications, particularly super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[1] This probe features a three-part molecular architecture: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) moiety.[2] The TCO group enables bioorthogonal labeling through a highly efficient and specific "click chemistry" reaction with tetrazine-modified biomolecules.[1][2][3] This two-step labeling strategy minimizes background fluorescence and maximizes the signal-to-noise ratio, which is critical for the single-molecule localization required in STORM/dSTORM imaging.[1]

The BODIPY™ FL core is a boron-dipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and excellent photostability.[1] Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable signal in diverse cellular environments.[1] The PEG4 spacer enhances water solubility, prevents aggregation, and provides spatial separation between the fluorophore and the target biomolecule, minimizing steric hindrance.[1]

Key Features and Advantages

  • High Photostability and Brightness: The BDP FL core provides exceptional resistance to photobleaching, allowing for the prolonged laser illumination required in dSTORM imaging, while its high quantum yield ensures bright single-molecule signals.[1][2]

  • Bioorthogonal Labeling: The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs with high specificity and efficiency within a biological system without interfering with native biochemical processes.[2] This "click chemistry" approach is characterized by exceptionally fast reaction kinetics.[3]

  • Excellent Blinking Properties: The BODIPY FL fluorophore exhibits photoswitching behavior in the presence of specific imaging buffers, enabling the stochastic blinking required for dSTORM.[4]

  • Versatility: This probe is suitable for a wide range of applications, including cellular imaging, tracking of biomolecules, and in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex) 503 nm[2][5]
Emission Maximum (λem) 509 nm[2][5]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.9[2][5]
Molecular Formula C₃₃H₄₉BF₂N₄O₇[2]
Molecular Weight 662.6 g/mol [2]
Solubility Soluble in DMSO, DMF, DCM; low in water[2][5]
Storage -20°C, protected from light[2][5]
Photoswitching Properties of BODIPY FL in dSTORM Buffers

The following table summarizes the photoswitching properties of the BODIPY FL fluorophore in various imaging buffers, which is critical for optimizing dSTORM experiments. Data is adapted from studies on BODIPY FL as a model fluorophore.[4]

Imaging Buffer CompositionTotal Photons per LocalizationDuty Cycle (%)Switching Cycles
143 mM β-mercaptoethanol (βME) 3,500 - 3,800~0.02 - 0.03~10 - 15
100 mM Mercaptoethylamine (MEA) ~2,000 - 2,500~0.01 - 0.02~15 - 20
10 mM MEA ~1,500 - 2,000~0.01~10 - 15
500 μM Ascorbic Acid + 500 μM Methyl Viologen ~1,000 - 1,500~0.005~5 - 10

Data is illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Labeling of Cellular Targets for dSTORM

This protocol describes the labeling of a cellular target with this compound using the TCO-tetrazine bioorthogonal reaction.

Materials:

  • Cells cultured on high-precision glass coverslips

  • Tetrazine-modified antibody or other targeting molecule

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking Buffer (e.g., 3% BSA in PBS)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting intracellular structures, incubate the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Labeling (Tetrazine Modification):

    • Dilute the tetrazine-modified antibody or targeting molecule in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary labeling solution for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

  • Secondary Labeling (Click Reaction):

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound probe.

Protocol 2: dSTORM Imaging

This protocol provides a general workflow for acquiring dSTORM images of cells labeled with this compound.

Materials:

  • Labeled cells on coverslips from Protocol 1

  • dSTORM Imaging Buffer (see recommended compositions below)

  • Microscope slide

  • Super-resolution microscope equipped with appropriate lasers (e.g., 488 nm or 561 nm for excitation) and filters.

Recommended dSTORM Imaging Buffer for BODIPY Dyes:

A common dSTORM buffer system consists of a reducing agent and an oxygen scavenging system. For BODIPY FL, a buffer containing mercaptoethylamine (MEA) is often effective.[4]

Buffer Composition:

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase and 50 µL of 17 mg/mL catalase in 200 µL of Buffer A.

  • 1 M MEA Solution: 77 mg MEA in 1 mL of 0.25 N HCl.

Imaging Buffer Preparation (prepare fresh before imaging):

  • To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Mix gently.

dSTORM Imaging Procedure:

  • Mounting:

    • Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM Imaging Buffer.

    • Seal the coverslip to prevent buffer evaporation and oxygen re-entry.

  • Microscope Setup:

    • Place the slide on the super-resolution microscope stage.

    • Locate the region of interest using low-intensity illumination.

  • Image Acquisition:

    • Illuminate the sample with a high-power laser (e.g., 488 nm or 561 nm) to induce photoswitching of the BDP FL fluorophores.

    • Acquire a stream of thousands of images (typically 10,000-50,000 frames) with a sensitive camera. The stochastic blinking of individual fluorophores will be recorded.

  • Data Analysis:

    • Process the acquired image stack using appropriate single-molecule localization software. The software will identify and localize the center of each fluorescent blink with sub-diffraction precision.

    • Reconstruct the final super-resolution image from the localization data.

Mandatory Visualizations

TCO_Tetrazine_Ligation cluster_0 Step 1: Target Modification cluster_1 Step 2: Bioorthogonal Labeling Target Target Biomolecule (e.g., Antibody) Tetrazine_Target Tetrazine-Modified Target Target->Tetrazine_Target Conjugation Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Target Labeled_Target Labeled Target for STORM Imaging Tetrazine_Target->Labeled_Target Inverse Electron-Demand Diels-Alder Cycloaddition (Click Reaction) BDP_TCO This compound BDP_TCO->Labeled_Target

Caption: Bioorthogonal labeling workflow using TCO-tetrazine ligation.

dSTORM_Workflow cluster_workflow dSTORM Experimental Workflow start Start: Labeled Sample mounting Mount Sample in dSTORM Buffer start->mounting microscope Place on Super-Resolution Microscope mounting->microscope roi Identify Region of Interest (ROI) microscope->roi acquisition High-Power Laser Illumination & Image Stack Acquisition (10k-50k frames) roi->acquisition analysis Single-Molecule Localization Analysis acquisition->analysis reconstruction Reconstruct Super-Resolved Image analysis->reconstruction end_result End: High-Resolution Image reconstruction->end_result

Caption: Experimental workflow for a typical dSTORM experiment.

References

Application Notes and Protocols for BDP FL-PEG4-TCO In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a fluorescent probe designed for bioorthogonal labeling and in vivo imaging.[1] It features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] The BDP FL dye offers excellent spectral properties for fluorescence imaging, while the PEG4 linker enhances water solubility and minimizes non-specific binding.[2][3] The TCO group enables a highly specific and rapid, catalyst-free "click chemistry" reaction with tetrazine-modified molecules, known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][4] This bioorthogonal reaction is ideal for in vivo applications as it occurs efficiently within biological systems without interfering with native biochemical processes.[2][4]

A powerful strategy for in vivo imaging using this compound is the pre-targeting approach.[3] This two-step method first involves the administration of a tetrazine-modified targeting molecule (e.g., an antibody) that recognizes a specific biological target. After allowing the targeting molecule to accumulate at the target site and clear from circulation, the small, fluorescent this compound is administered. It rapidly distributes throughout the body, reacts specifically with the tetrazine-tagged molecules at the target site, and any unreacted probe is quickly cleared.[3] This results in a high signal-to-background ratio, enabling sensitive and specific in vivo imaging.[3]

Core Properties and Quantitative Data

The selection of a fluorescent probe for in vivo imaging is critically dependent on its photophysical and chemical properties. This compound offers a combination of brightness, photostability, and high reactivity for bioorthogonal labeling.[1]

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][5][6]
Molecular Weight 662.6 g/mol [1][5][6]
Excitation Maximum (λex) 503 nm[1][5]
Emission Maximum (λem) 509 nm[1][5]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield (Φ) ~0.9[1][5]
Solubility Soluble in DMSO, DMF, DCM; low in water[1][2][5]
Storage -20°C, protected from light[1][2]

Experimental Protocols

In Vivo Pre-targeting Imaging Protocol

This protocol outlines a general procedure for in vivo fluorescence imaging using a pre-targeting strategy with a tetrazine-modified antibody (Tet-mAb) and this compound.

Materials:

  • Tetrazine-modified monoclonal antibody (Tet-mAb) specific to the target of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of Tetrazine-Modified Antibody (Tet-mAb):

    • Prepare a sterile solution of the Tet-mAb in PBS at the desired concentration.

    • Administer the Tet-mAb solution to the animal model. The route of administration (e.g., intravenous, intraperitoneal) and the dosage will depend on the specific antibody and animal model and should be optimized.

    • Allow for a pre-targeting interval for the Tet-mAb to accumulate at the target site and for unbound antibody to clear from circulation. This interval is typically 24-72 hours but should be empirically determined.

  • Preparation of this compound Injection Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).[3]

    • Immediately before injection, dilute the stock solution in sterile PBS to the desired final concentration.[3] The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

  • Administration of this compound:

    • After the pre-targeting interval, administer the this compound solution to the animals, typically via intravenous injection.[3]

    • The molar ratio of this compound to the injected Tet-mAb should be optimized. A starting point of a 2-5 fold molar excess of TCO to tetrazine is recommended.[3]

  • In Vivo Fluorescence Imaging:

    • At various time points after the this compound injection (e.g., 1, 4, 8, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system.

    • Use appropriate excitation and emission filters for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[7]

    • Anesthetize the animal during the imaging procedure.

    • Acquire images and quantify the fluorescence intensity at the target site and in other organs to determine the target-to-background ratio.

  • Ex Vivo Organ Imaging (Optional):

    • After the final in vivo imaging time point, euthanize the animal and excise the target organ and other major organs.

    • Image the excised organs using the in vivo imaging system to confirm the localization of the fluorescent signal.

Diagrams

G cluster_workflow Experimental Workflow for In Vivo Pre-targeting Imaging A 1. Administer Tetrazine-Antibody (Tet-mAb) B 2. Pre-targeting Interval (24-72h) Accumulation & Clearance A->B Wait C 3. Administer This compound B->C Proceed D 4. In Vivo Click Reaction (TCO + Tetrazine) C->D Rapid Reaction E 5. In Vivo Fluorescence Imaging D->E Signal Generation F 6. Data Analysis (Target-to-Background Ratio) E->F

Caption: Workflow for in vivo pre-targeting imaging.

G cluster_pathway Mechanism of TCO-Tetrazine Ligation TCO This compound (trans-cyclooctene) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition (Click Reaction) TCO->Reaction Tetrazine Tetrazine-Modified Biomolecule Tetrazine->Reaction Product Stable, Fluorescently Labeled Biomolecule Reaction->Product Bioorthogonal Catalyst-Free

Caption: The bioorthogonal TCO-tetrazine reaction.

References

Application Notes and Protocols for Cell Surface Protein Labeling with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of cell biology, immunology, and drug development, the ability to specifically label and visualize cell surface proteins is paramount. BDP FL-PEG4-TCO is a high-performance fluorescent probe designed for this purpose, enabling precise and efficient labeling of biomolecules in living cells and other complex biological systems.[1][2] This reagent is composed of three key functional components: a bright and photostable BDP FL (BODIPY™ FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][3]

The labeling strategy revolves around the bioorthogonal reaction between the TCO group on the probe and a tetrazine (Tz) moiety introduced onto the target cell surface protein.[1][4] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.[4][5][6] This makes it an ideal tool for live-cell imaging and in vivo studies.[4][5]

The BDP FL fluorophore offers excellent spectral properties, including high quantum yield and photostability, making it a superior alternative to traditional dyes like fluorescein.[7][8][9] The PEG4 linker enhances the water solubility of the probe, minimizes non-specific binding, and reduces steric hindrance, thereby improving labeling efficiency.[3][10]

These application notes provide a comprehensive overview of this compound, including its properties, detailed protocols for cell surface protein labeling, and its applications in research and drug development.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][3]
Molecular Weight 662.6 g/mol [1]
Excitation Maximum (λex) 503 nm[1][3][7]
Emission Maximum (λem) 509 nm[1][3][7]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹[1][7][11]
Fluorescence Quantum Yield (Φ) ~0.9 - 0.97[1][7][11]
Solubility Soluble in DMSO, DMF; low in water[1][12]
Storage -20°C, protected from light[1][12]
Bioorthogonal Reaction Kinetics: TCO-Tetrazine Ligation
FeatureTCO-Tetrazine (iEDDA)Alternative: DBCO-Azide (SPAAC)Reference(s)
Reaction Type Inverse-electron-demand Diels-AlderStrain-promoted alkyne-azide cycloaddition[1][2]
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[2]
Catalyst Requirement None (bioorthogonal)None (bioorthogonal)[4][5]

The significantly faster reaction kinetics of the TCO-tetrazine ligation is a major advantage, enabling efficient labeling at lower concentrations and with shorter incubation times compared to other click chemistry reactions.[2]

Experimental Protocols

Protocol 1: Two-Step Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins that have been pre-functionalized with a tetrazine moiety. This can be achieved through various methods, such as antibody-tetrazine conjugates, metabolic labeling with tetrazine-modified sugars, or genetic encoding of tetrazine-bearing unnatural amino acids.

Materials:

  • Cells with tetrazine-modified surface proteins

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm)

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom imaging dish or chambered cover glass.

    • Culture cells to the desired confluency (typically 60-80%).

    • Ensure cells have been appropriately treated to display tetrazine groups on their surface proteins.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light, to minimize freeze-thaw cycles.[12]

  • Live-Cell Labeling:

    • Warm the complete cell culture medium or live-cell imaging buffer to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM.[2] The optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal and minimize potential cytotoxicity.[12]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium containing this compound to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.[1][2] The fast kinetics of the TCO-tetrazine reaction often allows for shorter incubation times.[5]

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed medium or PBS to remove any unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL.

Protocol 2: Labeling of Tetrazine-Modified Antibodies for Indirect Cell Labeling

This protocol describes the labeling of a tetrazine-modified antibody with this compound, which can then be used to label specific cell surface antigens.

Materials:

  • Tetrazine-modified antibody (Tet-mAb)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Ensure the Tet-mAb is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.[1] The final DMSO concentration should be kept below 10% to avoid antibody denaturation.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification:

    • Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.[1]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).[1] A correction factor is needed to account for the dye's absorbance at 280 nm.[13]

The resulting fluorescently labeled antibody can then be used for standard immunofluorescence staining protocols.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cell Surface Protein Labeling prep Prepare Cells with Tetrazine-Modified Surface Proteins labeling Incubate Cells with This compound prep->labeling reagent Prepare this compound Working Solution reagent->labeling wash Wash to Remove Unbound Probe labeling->wash image Image with Fluorescence Microscopy wash->image

Caption: Workflow for labeling tetrazine-modified cell surface proteins.

G cluster_reaction TCO-Tetrazine Bioorthogonal Ligation tetrazine Tetrazine-Modified Cell Surface Protein plus + tetrazine->plus tco_probe This compound plus->tco_probe labeled_protein Fluorescently Labeled Cell Surface Protein plus->labeled_protein iEDDA Reaction n2 N₂ Gas labeled_protein->n2 byproduct

Caption: The inverse-electron-demand Diels-Alder cycloaddition (iEDDA).

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable tool for a range of applications:

  • Live-Cell Imaging of Protein Dynamics: By labeling specific cell surface proteins, researchers can track their localization, trafficking, and turnover in real-time.[1]

  • Antibody-Drug Conjugate (ADC) Development: The bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development and evaluation of ADCs. It allows for the study of their cellular uptake, localization, and engagement with target proteins.[1][2][5]

  • PROTAC Development: this compound can be used as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to study their mechanism of action, cellular uptake, and localization.[1][2][14]

  • High-Resolution Microscopy: The brightness and photostability of the BDP FL fluorophore make it suitable for advanced imaging techniques, including super-resolution microscopy.[1]

  • In Vivo Imaging: The pre-targeting strategies enabled by TCO-tetrazine chemistry, combined with the favorable properties of the BDP FL dye, offer a powerful platform for in vivo fluorescence imaging with high target-to-background ratios.[3]

  • Flow Cytometry: The strong fluorescent signal from BDP FL allows for the quantification of labeled cell populations and the analysis of protein expression levels.[15]

References

BDP FL-PEG4-TCO: Application Notes and Protocols for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of BDP FL-PEG4-TCO, a high-performance fluorescent probe, in conjunction with tetrazine ligation for advanced bioorthogonal labeling applications. We will cover the core principles of the TCO-tetrazine reaction, provide detailed quantitative data, and present step-by-step experimental protocols for key applications in cellular imaging and drug development.

Introduction

This compound is a versatile fluorescent probe engineered for bioorthogonal chemistry. It features three key components:

  • BDP FL (BODIPY™ FL) Fluorophore: A bright, photostable dye with a high quantum yield, making it an excellent choice for various fluorescence-based applications.[1][2][3] Its fluorescence is notably stable across a range of pH values (4-10), ensuring reliable performance in diverse cellular environments.[1]

  • PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic linker that enhances the water solubility of the molecule and minimizes steric hindrance, preserving the biological activity of the labeled target.[3][4]

  • TCO (trans-Cyclooctene) Group: A strained alkene that serves as a highly reactive handle for "click chemistry" with tetrazine-modified molecules.[3][4]

The core of its application lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine (Tz) moiety.[4][5] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[6][7][8] The reaction is irreversible due to the release of nitrogen gas, which drives it to completion.[5][6]

Quantitative Data

The selection of a fluorescent probe and ligation strategy is critically dependent on its photophysical properties and reaction kinetics. The following tables summarize the key quantitative data for this compound and the TCO-tetrazine ligation.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇[4][9][10]
Molecular Weight662.6 g/mol [4][9][10]
Excitation Maximum (λex)503 nm[1][4][8][9]
Emission Maximum (λem)509 nm[1][4][8][9]
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹[1][4][8]
Fluorescence Quantum Yield (Φ)~0.9[1][4][8][9]
SolubilitySoluble in DMSO, DMF, DCM; low in water[3][4][9]
Table 2: Comparison of Bioorthogonal Ligation Kinetics
FeatureTCO-Tetrazine LigationDBCO-Azide (SPAAC)Reference(s)
Reaction Type Inverse-Electron-Demand Diels-AlderStrain-Promoted Alkyne-Azide Cycloaddition[4]
**Second-Order Rate Constant (k₂) **~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[1][4]

The significantly faster reaction kinetics of the TCO-tetrazine ligation allows for efficient labeling at lower concentrations and with shorter incubation times compared to SPAAC reactions.[1]

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Labeling of a Tetrazine-Modified Antibody

This two-stage protocol describes the introduction of a tetrazine handle onto an antibody, followed by fluorescent labeling with this compound.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

Materials:

  • Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.[3]

  • Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[3]

  • Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

  • Purification: Remove excess, unreacted tetrazine reagent using a desalting column equilibrated with the reaction buffer.

Stage 2: Fluorescent Labeling with this compound

Materials:

  • Tetrazine-modified antibody

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

  • Storage Buffer (e.g., PBS with 0.01% Tween-20)

Methodology:

  • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.[3]

  • Click Reaction: To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.[3]

  • Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Purification: Purify the fluorescently labeled antibody from unreacted this compound using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).[4]

Protocol 2: Live-Cell Imaging of a TCO-Modified Protein

This protocol outlines the labeling and imaging of a target protein that has been genetically engineered to incorporate a TCO-modified unnatural amino acid.[1][4]

Materials:

  • Mammalian cells expressing the TCO-modified protein of interest

  • Imaging-compatible plates or chambered coverglass

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm)[1][4]

Methodology:

  • Cell Seeding: Seed the cells onto the imaging plate and allow them to adhere and reach 60-80% confluency.[1][4]

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[1]

  • Live-Cell Labeling:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[1]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1][4]

  • Imaging: Image the cells using a fluorescence microscope. Acquire images with appropriate exposure times and laser power to minimize phototoxicity and photobleaching.[1]

Applications in Drug Development

The robust and specific nature of the TCO-tetrazine ligation makes this compound a valuable tool in drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In a pre-targeting strategy for ADCs, a TCO-modified antibody is administered first, allowing it to accumulate at a tumor site. Subsequently, a tetrazine-linked cytotoxic drug is administered, which rapidly reacts with the TCO-tagged antibody at the target location, thereby minimizing systemic toxicity.[5] this compound can be used to fluorescently label ADCs to study their cellular uptake, localization, and trafficking.[4]

PROTAC Development

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This compound can be incorporated as a fluorescent linker in PROTACs.[3][11] This allows for the direct visualization of PROTAC uptake and localization within cells, and facilitates the study of the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) using techniques like Fluorescence Polarization (FP).[1][11]

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabeling cluster_stage1 Stage 1: Tetrazine Modification cluster_stage2 Stage 2: Fluorescent Labeling Ab Antibody Incubate1 Incubate (30-60 min, RT) Ab->Incubate1 Tet_NHS Methyltetrazine- PEG4-NHS Ester Tet_NHS->Incubate1 Purify1 Desalting Column Incubate1->Purify1 Tet_Ab Tetrazine-Modified Antibody Purify1->Tet_Ab Incubate2 Incubate (1-2 h, RT) Tet_Ab->Incubate2 BDP_TCO This compound BDP_TCO->Incubate2 Purify2 Desalting Column Incubate2->Purify2 Labeled_Ab Fluorescently Labeled Antibody Purify2->Labeled_Ab

Caption: Workflow for two-stage antibody labeling.

Live-Cell Imaging Workflow

LiveCellImaging A Seed cells expressing TCO-modified protein C Wash cells with PBS A->C B Prepare this compound working solution D Incubate cells with This compound (15-60 min, 37°C) B->D C->D E Wash cells 3x to remove unbound probe D->E F Image cells via fluorescence microscopy E->F

Caption: General workflow for live-cell imaging.

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation PROTAC Fluorescent PROTAC (BDP FL-Linker-Ligands) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: PROTAC mechanism via the Ubiquitin-Proteasome System.

References

Revolutionizing Targeted Protein Degradation: A Fluorescent Approach to PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional enzyme inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6]

The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex.[6] The incorporation of a fluorescent tag into the linker, such as with BDP FL-PEG4-TCO, provides a powerful tool for researchers.[7][8] This versatile reagent features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility, and a highly reactive trans-cyclooctene (TCO) group.[7][9] The TCO moiety enables a rapid and specific bioorthogonal "click chemistry" reaction with a tetrazine-functionalized binding partner, simplifying the final step of PROTAC synthesis under biocompatible conditions.[10][11] This application note provides a detailed experimental workflow for the synthesis and evaluation of fluorescent PROTACs utilizing this compound.

Mechanism of Action of a Fluorescently Labeled PROTAC

The core function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated protein is then recognized and degraded by the proteasome. The fluorescent label on the PROTAC allows for the tracking of the molecule and can be used in various assays to determine cellular uptake, localization, and binding affinities.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC Fluorescent PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol [12]
Excitation Maximum (λex) 503 nm[12]
Emission Maximum (λem) 509 nm[12]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (Φ) ~0.9[12]
Solubility Soluble in DMSO, DMF, DCM; low in water[7][12]
Storage -20°C, protected from light[9][12]

Experimental Workflow for Fluorescent PROTAC Synthesis

The synthesis of a fluorescent PROTAC using this compound is a modular process that involves the preparation of a tetrazine-functionalized binding moiety (either the POI ligand or the E3 ligase ligand) followed by a highly efficient click chemistry reaction with the this compound linker.[8]

Synthesis_Workflow cluster_synthesis Modular Synthesis Workflow cluster_click POI_Ligand POI Ligand (with reactive handle) Tetrazine_POI Tetrazine-functionalized POI Ligand POI_Ligand->Tetrazine_POI Functionalization E3_Ligand E3 Ligase Ligand (amine-functionalized) Tetrazine_NHS Methyltetrazine-NHS Ester Click_Reaction TCO-Tetrazine Click Chemistry (iEDDA) Tetrazine_POI->Click_Reaction BDP_TCO This compound BDP_TCO->Click_Reaction Fluorescent_PROTAC Final Fluorescent PROTAC Click_Reaction->Fluorescent_PROTAC

Fluorescent PROTAC Synthesis Workflow

Protocols

Protocol 1: Synthesis of Tetrazine-Functionalized Binding Moiety

This protocol describes the functionalization of a POI ligand containing a primary amine with a tetrazine group using an NHS ester crosslinker.

Materials:

  • POI ligand with a primary amine

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vial

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reagent Preparation: Dissolve the amine-containing POI ligand in anhydrous DMSO. In a separate vial, dissolve 1.1 equivalents of Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.

  • Reaction: To the stirred solution of the POI ligand, add the Methyltetrazine-PEG4-NHS Ester solution dropwise. Let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the tetrazine-functionalized product.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the pure tetrazine-functionalized POI ligand.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Fluorescent PROTAC Synthesis via TCO-Tetrazine Ligation

This protocol details the final step of fluorescent PROTAC synthesis using the inverse electron-demand Diels-Alder (iEDDA) click chemistry reaction.[8]

Materials:

  • Tetrazine-functionalized binding moiety (from Protocol 1)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vial

  • Stirring apparatus

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reagent Preparation: Dissolve the tetrazine-functionalized binding moiety in anhydrous DMSO. In a separate vial, dissolve 1.2 equivalents of this compound in anhydrous DMSO.

  • Reaction: Add the this compound solution to the stirred solution of the tetrazine-functionalized moiety. The iEDDA reaction is typically rapid and can be stirred at room temperature for 1-4 hours.[11]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final fluorescent PROTAC by LC-MS and NMR spectroscopy.[11]

Evaluation of Synthesized Fluorescent PROTAC

A series of in vitro and cellular assays are essential to characterize the synthesized fluorescent PROTAC.

Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays start Synthesized Fluorescent PROTAC FP Fluorescence Polarization (FP) - Ternary Complex Formation start->FP Uptake Cellular Uptake & Localization (Microscopy) start->Uptake Degradation Target Protein Degradation (Western Blot) Uptake->Degradation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation->Viability

PROTAC Evaluation Workflow
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding of the fluorescent PROTAC to the target protein and the formation of the ternary complex.[6]

Materials:

  • Synthesized fluorescent PROTAC

  • Purified POI protein

  • Purified E3 ligase complex

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Preparation: Prepare serial dilutions of the POI protein in the assay buffer. Prepare a constant concentration of the fluorescent PROTAC and the E3 ligase.

  • Assay Setup: Add the fluorescent PROTAC and E3 ligase to all wells. Add the serially diluted POI protein to the appropriate wells. Include control wells with only the fluorescent PROTAC and buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the POI concentration to determine the binding affinity (Kd) for ternary complex formation.

Protocol 4: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[13]

Materials:

  • Cell line expressing the target protein

  • Synthesized fluorescent PROTAC

  • Cell culture medium and supplements

  • Vehicle control (e.g., DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the fluorescent PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the ECL substrate and visualize the bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation

All quantitative data from the evaluation assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Ternary Complex Formation Affinity

PROTAC CompoundBinding Affinity (Kd) for Ternary Complex (nM)
Fluorescent PROTAC 1Insert Value
Control PROTAC (non-fluorescent)Insert Value

Table 2: Target Protein Degradation (DC50)

Cell LinePROTAC CompoundDC50 (nM) at 24 hours
Cell Line XFluorescent PROTAC 1Insert Value
Cell Line XControl PROTAC (non-fluorescent)Insert Value

The use of this compound as a fluorescent linker in PROTAC synthesis offers a streamlined and efficient method for producing powerful research tools. The incorporated fluorophore enables direct visualization of cellular uptake and facilitates quantitative biophysical assays to characterize the PROTAC's binding properties. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate their own fluorescent PROTACs, accelerating the discovery and development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for Monitoring Antibody-Drug Conjugate (ADC) Internalization using BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy of an ADC is critically dependent on its ability to bind to a specific cell surface antigen, be internalized by the target cell, and release its cytotoxic payload. Therefore, the precise monitoring of ADC internalization is paramount for the development and optimization of these targeted therapies.

BDP FL-PEG4-TCO is a fluorescent probe ideally suited for this application. It comprises a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group. The TCO moiety allows for a highly specific and efficient bioorthogonal "click chemistry" reaction with a tetrazine-modified ADC. This two-step labeling strategy offers a robust and versatile platform for fluorescently tracking the internalization and intracellular trafficking of ADCs in living cells with a high signal-to-noise ratio.

This document provides detailed application notes and experimental protocols for utilizing this compound to monitor ADC internalization.

Principle of the Assay

The methodology involves a two-step labeling process. First, the Antibody-Drug Conjugate of interest is functionalized with a tetrazine (Tz) moiety. Subsequently, the tetrazine-modified ADC is introduced to cells and then labeled with the cell-permeable this compound probe. The TCO group on the probe rapidly and specifically reacts with the tetrazine tag on the ADC via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction forms a stable covalent bond, rendering the ADC fluorescent. The internalization of the fluorescently labeled ADC can then be monitored over time using fluorescence microscopy or flow cytometry.

Data Presentation

The following table presents representative quantitative data from a study on the cellular processing of a trastuzumab-maytansinoid ADC (TM-ADC) in different HER2+ breast cancer cell lines. While this data was generated using an Alexa Fluor 647-labeled ADC, it exemplifies the types of quantitative insights that can be obtained from internalization and trafficking studies. Similar quantitative analyses can be performed using ADCs labeled with this compound.

Cell LineInternalization Half-life (hours)Degradation Half-life (hours)Efflux Half-life (hours)
BT-474623.344
NCI-N871425.473
SK-BR-3918.055

Data adapted from: Anele, C., et al. (2016). Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design. Molecular Pharmaceutics, 13(11), 3775–3783.

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified ADC with this compound

This protocol describes the conjugation of this compound to a tetrazine-modified monoclonal antibody (Tet-mAb) or ADC.

Materials:

  • Tetrazine-modified ADC (Tet-ADC) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup: To the Tet-ADC solution (typically 1-5 mg/mL), add a 5- to 10-fold molar excess of the this compound stock solution. Ensure the final DMSO concentration remains below 10% to prevent ADC denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the BDP FL dye (at ~503 nm) and the antibody (at 280 nm).

Protocol 2: Live-Cell Imaging of ADC Internalization

This protocol details the visualization of the internalization of a this compound labeled ADC in living cells.

Materials:

  • Target cells cultured on glass-bottom imaging dishes

  • This compound labeled ADC

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol red-free medium supplemented with serum and HEPES)

  • Optional: Nuclear stain (e.g., Hoechst 33342) and/or lysosomal stain (e.g., LysoTracker™ Red)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed target cells onto a glass-bottom imaging dish and allow them to adhere and reach 60-80% confluency.

  • Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL.

    • If co-staining, add nuclear and/or lysosomal markers at their recommended concentrations.

  • Incubation and Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for extended studies) to monitor the binding and internalization of the ADC. Use appropriate filter sets for BDP FL (Excitation: ~488 nm, Emission: ~500-550 nm).

Protocol 3: Quantitative Analysis of ADC Internalization by Flow Cytometry

This protocol describes the quantification of ADC internalization using flow cytometry.

Materials:

  • Target cells in suspension

  • This compound labeled ADC

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Trypsin or other cell detachment solution (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add the this compound labeled ADC to the cell suspension at the desired concentration. Incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for internalization. A control sample should be kept on ice to measure surface binding only.

  • Washing: After incubation, wash the cells twice with cold flow cytometry staining buffer to remove unbound ADC.

  • Quenching (Optional): To distinguish between surface-bound and internalized ADC, you can add a quenching agent like Trypan Blue to the cell suspension immediately before analysis. Trypan Blue will quench the fluorescence of the surface-bound ADC.

  • Analysis: Resuspend the cells in staining buffer and analyze by flow cytometry, detecting the BDP FL signal in the appropriate channel (e.g., FITC channel). The increase in mean fluorescence intensity (MFI) over time, particularly in the quenched samples, corresponds to the amount of internalized ADC.

Visualizations

ADC_Internalization_Signaling_Pathway ADC BDP FL-labeled ADC Binding Binding ADC->Binding Receptor Cell Surface Receptor Receptor->Binding ClathrinPit Clathrin-coated Pit Binding->ClathrinPit Endocytosis Clathrin-mediated Endocytosis ClathrinPit->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome Recycling Receptor Recycling EarlyEndosome->Recycling Some receptors return to surface LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Recycling->Receptor Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion Degradation ADC Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Cytotoxicity Cellular Cytotoxicity PayloadRelease->Cytotoxicity Experimental_Workflow_Live_Imaging Start Start SeedCells Seed Cells in Imaging Dish Start->SeedCells AddADC Add BDP FL-labeled ADC to Cells SeedCells->AddADC Incubate Incubate at 37°C, 5% CO2 AddADC->Incubate Image Acquire Images at Multiple Time Points Incubate->Image Analyze Analyze Image Data for Internalization Image->Analyze End End Analyze->End Labeling_Mechanism TetADC Tetrazine-modified ADC Tetrazine Reaction Bioorthogonal Click Reaction (iEDDA) TetADC->Reaction BDP_TCO This compound TCO BDP_TCO->Reaction LabeledADC Fluorescently Labeled ADC BDP FL Reaction->LabeledADC

Troubleshooting & Optimization

troubleshooting low degree of labeling (DOL) with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BDP FL-PEG4-TCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a fluorescent labeling reagent. It comprises a bright and photostable green fluorescent dye (BDP FL), a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] Its main use is to fluorescently label biomolecules that have been modified to contain a tetrazine group through a rapid and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, or TCO-tetrazine ligation.[1][3][4] This reaction is catalyst-free, making it ideal for use in living cells and other sensitive biological systems.[4]

Q2: What are the advantages of the PEG4 spacer in this reagent?

A: The hydrophilic PEG4 spacer offers several key benefits:

  • Increased Water Solubility: It improves the solubility of the otherwise hydrophobic BDP FL dye in aqueous buffers commonly used in biological experiments.[4][5]

  • Reduced Steric Hindrance: The flexible spacer arm minimizes steric interference, which allows for a more efficient reaction between the TCO and tetrazine groups, particularly when labeling large biomolecules.[4][5]

  • Minimized Non-specific Binding: The PEG linker helps to reduce non-specific binding of the probe to cells and other surfaces.[2]

  • Prevents Aggregation: It can help reduce the aggregation of labeled proteins.[4]

Q3: How should I store and handle this compound?

A: For long-term stability, this compound should be stored at -20°C in a desiccated environment and protected from light.[4][5][6] It is highly recommended to prepare single-use aliquots of stock solutions in an anhydrous organic solvent such as DMSO to avoid repeated freeze-thaw cycles.[4][7] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[4] It is not recommended to store this reagent in aqueous buffers for extended periods, as the TCO group can isomerize, leading to a loss of reactivity.[7] Always prepare fresh working solutions immediately before an experiment.[7]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A: No, the TCO-tetrazine ligation is a bioorthogonal "click chemistry" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[4] This catalyst-free nature makes it particularly well-suited for applications in live cells.[4]

Troubleshooting Guide: Low Degree of Labeling (DOL)

A low or no fluorescence signal after labeling can be frustrating. The following guide addresses potential causes and solutions for a low degree of labeling.

Problem: Low or No Fluorescence Signal After Labeling

This is often the primary indicator of a low DOL. However, it's important to note that low fluorescence can also result from self-quenching due to an excessively high DOL.[8] A direct measurement of the DOL is the best way to confirm the issue.

Troubleshooting Workflow for Low DOL

G Troubleshooting Low Degree of Labeling (DOL) cluster_start cluster_reagents Reagent Integrity cluster_reaction Reaction Conditions cluster_purification Post-Labeling cluster_solutions Solutions start Low DOL Observed reagent_check Are this compound and tetrazine-modified molecule stored correctly? start->reagent_check fresh_prep Were stock solutions prepared fresh in anhydrous solvent? reagent_check->fresh_prep Yes solution_reagents Use fresh reagents. Aliquot to avoid freeze-thaw cycles. Allow to warm to RT before opening. reagent_check->solution_reagents No molar_ratio Is the molar ratio of TCO to tetrazine optimized? (Start with 1.5-5x excess of TCO) fresh_prep->molar_ratio Yes fresh_prep->solution_reagents No buffer_check Is the reaction buffer appropriate? (e.g., PBS, pH 6-9, amine-free) molar_ratio->buffer_check Yes solution_reaction Optimize molar ratio empirically. Use amine-free buffer (e.g., PBS, pH 7.4). Increase incubation time or temperature. molar_ratio->solution_reaction No incubation Are incubation time and temperature sufficient? (e.g., 30-120 min at RT) buffer_check->incubation Yes buffer_check->solution_reaction No purification Was the purification method effective in removing free dye? incubation->purification Yes incubation->solution_reaction No solution_purification Use size-exclusion chromatography or other suitable method. purification->solution_purification No end DOL Optimized purification->end Yes

Caption: A logical workflow for troubleshooting low labeling efficiency.

Possible Cause Recommended Solution
Compromised Reagents Ensure this compound is stored correctly at -20°C, protected from light and moisture.[4] The TCO group can isomerize to its less reactive cis-conformer, so long-term storage of solutions is not recommended.[4][9][10] Prepare fresh stock solutions in anhydrous DMSO before each use and avoid multiple freeze-thaw cycles.[4][7]
Suboptimal Molar Ratio The optimal molar ratio of this compound to your tetrazine-modified molecule should be determined empirically. A common starting point is a 1.5 to 5-fold molar excess of this compound.[4] For antibodies, a 3 to 5-fold molar excess is often used.[4]
Incorrect Reaction Buffer/pH The TCO-tetrazine reaction is efficient within a pH range of 6 to 9.[4] Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice.[4] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) if you are working with an amine-reactive tetrazine compound in a prior step.[11][12]
Inadequate Incubation Time/Temperature The reaction is typically fast and can be completed at room temperature (20-25°C) within 30-120 minutes.[4] For more sensitive biomolecules, the reaction can be performed at 4°C, but may require longer incubation times (e.g., 2-4 hours or overnight).[1][4]
This compound Solubility Issues This reagent has low solubility in water.[4][5][9] Always prepare a concentrated stock solution in an organic solvent like anhydrous DMSO first. Ensure the dye is fully dissolved before adding it to your aqueous reaction buffer to prevent precipitation.[7] The final DMSO concentration in the reaction should ideally be below 10%.[3]
Low Expression or Accessibility of Tetrazine If labeling in a cellular context, verify the expression of the tetrazine-modified protein using an alternative method (e.g., Western blot).[3] Ensure the tetrazine moiety on the biomolecule is accessible for reaction and not sterically hindered.[10]

Experimental Protocols

General Protocol for Labeling a Tetrazine-Modified Antibody

This protocol provides a general framework. Optimal conditions, such as molar ratio and incubation time, may need to be determined empirically for your specific antibody.

Materials:

  • Tetrazine-modified antibody (Tet-mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[4]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.[4]

    • Ensure your Tet-mAb is at a concentration of 1-5 mg/mL.[4]

  • Labeling Reaction:

    • Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.[4]

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light. Alternatively, incubate for 2-4 hours at 4°C.[4]

  • Purification:

    • To remove unreacted this compound, use a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[3][4] The presence of unreacted dye will lead to an overestimation of the DOL.[1]

  • Characterization (Calculating DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~503 nm (for the BDP FL dye).[1]

    • The Degree of Labeling can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. A detailed protocol for this calculation can be found in specialized application notes.[1]

TCO-Tetrazine Ligation Mechanism

G cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_product Product TCO Biomolecule-Tetrazine reaction Catalyst-Free 'Click' Reaction TCO->reaction BDP This compound BDP->reaction product Fluorescently Labeled Biomolecule (Stable Covalent Bond) reaction->product N2 N₂ Gas reaction->N2 byproduct

Caption: Mechanism of this compound and Tetrazine Click Chemistry.

References

how to reduce non-specific binding of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to minimize non-specific binding of BDP FL-PEG4-TCO, ensuring high-quality, reproducible results in fluorescence labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core components?

This compound is a three-part molecular probe designed for bioorthogonal labeling:

  • BDP FL (BODIPY FL): A bright and highly photostable green fluorescent dye. It has sharp excitation and emission peaks and its fluorescence is relatively insensitive to pH and solvent polarity.[1][2][3]

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic linker. This component enhances the water solubility of the entire molecule and creates space between the dye and the reactive group, which helps to reduce non-specific binding and steric hindrance.[4][5][6][7]

  • TCO (trans-cyclooctene): A highly strained alkene that serves as the reactive handle for "click chemistry". It engages in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified target molecule.[8][9] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[9]

Q2: What are the general causes of non-specific binding in fluorescence imaging?

Non-specific binding (NSB) is the attachment of a fluorescent probe to unintended cellular or tissue components, leading to high background signal.[10] Key causes include:

  • Hydrophobic Interactions: Hydrophobic regions of the probe can stick to lipids, membranes, or hydrophobic pockets in proteins.

  • Electrostatic Interactions: Charged probes can bind non-specifically to oppositely charged surfaces or molecules within the cell.[11]

  • Excess Probe Concentration: Using too much of the fluorescent probe increases the likelihood of low-affinity, non-specific interactions.[10][11]

  • Inadequate Washing: Failure to thoroughly wash away unbound probes after incubation is a primary cause of high background.[10][12]

  • Insufficient Blocking: Not properly blocking reactive sites on cells or tissues allows the probe to bind indiscriminately.[10]

  • Cellular Autofluorescence: Some cells and tissues naturally fluoresce, particularly in the blue-green spectrum, which can be mistaken for a specific signal.[13][14][15]

Q3: How might each component of this compound contribute to non-specific binding?

  • BDP FL Dye: The BODIPY core is hydrophobic, which can make it prone to sticking to lipid-rich structures like cell membranes and other lipophilic components.[1]

  • PEG4 Linker: While designed to reduce NSB by increasing hydrophilicity, an insufficient density of PEGylated molecules on a surface may not completely prevent underlying non-specific interactions.[5] However, its presence is a key feature for minimizing NSB.[4]

  • TCO Group: The TCO moiety itself is generally bioorthogonal and unreactive towards common biological nucleophiles like amines and thiols, posing a low risk for non-specific covalent attachment.[8] The primary concern with TCO is not NSB, but potential isomerization to its inactive cis-form.

Q4: Why is it critical to reduce non-specific binding?

Reducing non-specific binding is essential for obtaining reliable and interpretable data. High background fluorescence obscures the true signal from your target, leading to a poor signal-to-noise ratio.[16] This can result in false positives, inaccurate quantification, and the inability to detect targets with low expression levels.

Troubleshooting Guide: High Background & Non-Specific Binding

If you are experiencing high background fluorescence, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_Initial_Checks Step 1: Simple Checks & Controls start High Background Observed control Image Unstained Control (No Probe) start->control wash Increase Washing Steps (e.g., 3x5 min to 4x10 min) control->wash Signal in unstained control? end_autofluor Issue Identified: Autofluorescence control->end_autofluor YES titrate Titrate Probe Concentration (Test serial dilutions) wash->titrate block Optimize Blocking Buffer (Change agent or increase time) titrate->block Still high detergent Add/Increase Detergent (e.g., 0.05% to 0.2% Tween 20 in wash) block->detergent Still high end_good Problem Solved: High Signal-to-Noise Ratio detergent->end_good Problem Solved autofluor Use Autofluorescence Quencher (e.g., Sudan Black B) red_shift Switch to Red-Shifted Dye (If autofluorescence persists) autofluor->red_shift autofluor->end_good Problem Solved red_shift->end_good Problem Solved end_autofluor->autofluor Need to reduce

Caption: A logical workflow for troubleshooting non-specific binding.

Data Presentation

A proper blocking step is the most effective way to prevent non-specific binding before adding your probe. Different blocking agents have different properties and may work better for specific sample types.

Table 1: Comparison of Common Blocking Agents

Blocking AgentMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) A single protein that blocks non-specific sites through protein-protein interactions.[10]1-5% (w/v) in PBS or TBS.Inexpensive and well-defined. Good for general use.May contain endogenous immunoglobulins that cross-react with secondary antibodies. Not recommended for detecting phosphorylated proteins if not phosphatase-free.[11]
Normal Serum Contains a mixture of proteins and antibodies that block non-specific and Fc-receptor binding.[17]5-10% (v/v) in PBS or TBS.Highly effective. Best practice is to use serum from the same species as the secondary antibody host.[17]More expensive. Can introduce variability between lots.
Non-fat Dry Milk / Casein A mixture of milk proteins that effectively blocks hydrophobic and protein-binding sites.1-5% (w/v) in PBS or TBS.Very inexpensive and effective for many applications.Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. Can sometimes mask certain epitopes.
Fish Gelatin Derived from cold-water fish skin, it contains a different set of proteins that may block sites left open by mammalian proteins.0.1-0.5% (w/v) in PBS or TBS.Does not cross-react with mammalian-derived antibodies.Can be less effective than serum for some applications.
Commercial Blocking Buffers Optimized proprietary formulations, often protein-based or protein-free.Varies by manufacturer.High batch-to-batch consistency. Often enhanced with stabilizers and detergents.[16]Higher cost compared to individual components.

Experimental Protocols

Protocol 1: Optimized Staining Workflow for Pre-targeted Labeling

This protocol outlines a typical pre-targeting workflow using a tetrazine-modified antibody followed by this compound, with steps designed to minimize non-specific binding.

Pretargeting_Workflow A 1. Cell Seeding & Fixation/Permeabilization B 2. Blocking Step (e.g., 5% Normal Serum, 1 hr) A->B C 3. Tetrazine-Antibody Incubation (Primary targeting step) B->C D 4. Intensive Washing (3 x 10 min with PBS-T) C->D E 5. This compound Incubation (Click reaction) D->E F 6. Final Washing (3 x 10 min with PBS-T) E->F G 7. Imaging F->G

Caption: Optimized workflow for pre-targeted cell labeling.

Methodology:

  • Cell Preparation: Prepare your cells (e.g., seeding on glass-bottom dishes, fixation, and permeabilization) as required by your specific experimental design.

  • Blocking:

    • Aspirate the buffer from your cells.

    • Add a sufficient volume of blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100 if using a goat secondary) to completely cover the sample.

    • Incubate for at least 1 hour at room temperature. This step is critical for saturating non-specific binding sites.[10]

  • Primary Targeting (Tetrazine-Antibody):

    • Dilute your tetrazine-modified antibody in a fresh aliquot of blocking buffer to its optimal concentration.

    • Aspirate the blocking buffer from the sample and add the antibody solution.

    • Incubate according to your established protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing I:

    • Aspirate the antibody solution.

    • Wash the sample three times for 10 minutes each with washing buffer (e.g., PBS + 0.1% Tween 20) on a shaker. Thorough washing is essential to remove unbound primary antibody.[12][18]

  • This compound Labeling:

    • Dilute the this compound to its final working concentration (typically 100 nM - 1 µM, which should be optimized) in an appropriate buffer (e.g., PBS).[19]

    • Add the solution to your sample and incubate for 15-60 minutes at room temperature, protected from light.[19]

  • Washing II:

    • Repeat the intensive washing step (Step 4) to remove all unbound this compound probe.

  • Imaging: Mount your sample in a suitable mounting medium and proceed with fluorescence microscopy using the appropriate filter set for BDP FL (Excitation ~503 nm, Emission ~509 nm).[2][20]

Protocol 2: Titration of this compound to Determine Optimal Concentration

Using the lowest possible probe concentration that still provides a strong specific signal is key to minimizing background.

Methodology:

  • Prepare a set of identical samples (e.g., multiple wells or coverslips) that have been fully processed up to the point of adding the this compound (i.e., after incubation with the tetrazine-antibody and the first wash series).

  • Prepare a serial dilution of this compound in your reaction buffer. A good starting range is from 5 µM down to 50 nM.

  • Add each dilution to a separate sample and incubate consistently across all samples (e.g., 30 minutes at room temperature, protected from light).

  • Include a "no probe" control to assess autofluorescence.

  • Wash all samples identically using the intensive washing protocol described above.

  • Mount and image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to find the concentration that provides the best signal-to-noise ratio (bright specific signal with low background).[10] This is your optimal working concentration.

References

preventing precipitation of BDP FL-PEG4-TCO conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of BDP FL-PEG4-TCO conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a fluorescent labeling reagent used in bioconjugation and cellular imaging.[1] It is comprised of three main parts:

  • BDP FL (BODIPY™ FL): A bright and photostable green fluorescent dye.[2][3]

  • PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances the molecule's water solubility and reduces non-specific binding.[2][3][4]

  • TCO (trans-cyclooctene): A reactive group that participates in highly specific and rapid "click chemistry" reactions with tetrazine-modified molecules.[2][3]

Q2: What are the common causes of this compound precipitation?

A2: Precipitation of this compound conjugates is often due to its inherent low solubility in aqueous solutions.[3][5] Key contributing factors include:

  • High concentration of the conjugate: Exceeding the solubility limit in the reaction buffer.

  • High percentage of organic solvent: While initially dissolved in an organic solvent like DMSO, a high final concentration in the aqueous reaction mixture can cause precipitation of the labeled biomolecule.[6]

  • Improper mixing: Adding the organic stock solution too quickly or without adequate mixing can lead to localized high concentrations and immediate precipitation.[6]

  • Inappropriate buffer conditions: The pH and ionic strength of the buffer can affect the stability and solubility of the conjugate.

Q3: How should I properly store this compound to maintain its stability and prevent precipitation?

A3: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[3][5] It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO, aliquot them into single-use volumes, and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation of this compound conjugates during experimental procedures.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer. Localized high concentration of the conjugate exceeding its solubility limit.1. Ensure the this compound is fully dissolved in the organic solvent before use.[5] 2. Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even distribution.[6] 3. If precipitation persists, consider filtering the working solution through a 0.22 µm syringe filter.[7]
The solution becomes cloudy or a precipitate forms during the conjugation reaction. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the biomolecule to precipitate.1. Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10%.[6][7] 2. Prepare a more concentrated stock solution of this compound to minimize the volume added to the reaction.
The purified conjugate precipitates out of solution during storage. The conjugate is not stable at the storage concentration or in the chosen buffer.1. Store the conjugate at a lower concentration. 2. If high concentrations are necessary, consider adding stabilizing agents such as glycerol to the storage buffer.[8] 3. Ensure the storage buffer has an optimal pH for your biomolecule's stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the proper preparation of a concentrated stock solution to minimize precipitation risks during subsequent dilutions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock concentration of 1-10 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Labeling of a Tetrazine-Modified Antibody with this compound

This protocol provides a general procedure for conjugating this compound to a tetrazine-modified antibody, with steps to mitigate precipitation.

Materials:

  • Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Vortex mixer

  • Reaction tubes

Procedure:

  • Bring an aliquot of the this compound stock solution to room temperature.

  • Calculate the required volume of the this compound stock solution to achieve a 1.5 to 3-fold molar excess relative to the antibody.

  • While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.

  • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[7]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled antibody from the unreacted this compound using a desalting column or size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

Property Value Reference(s)
Molecular Weight 662.6 g/mol [3][9]
Excitation Maximum (λex) 503 nm[3][9]
Emission Maximum (λem) 509 nm[3][9]
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.9[3]
Solubility Soluble in DMSO, DMF. Low solubility in water.[3][9]

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting Precipitation of this compound Conjugates start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock dissolve Vortex stock solution thoroughly check_stock->dissolve No check_mixing How was the stock solution added to the aqueous buffer? check_stock->check_mixing Yes dissolve->check_mixing add_dropwise Add stock solution dropwise while vortexing check_mixing->add_dropwise Added too quickly check_dmso What is the final DMSO concentration? check_mixing->check_dmso Added dropwise add_dropwise->check_dmso adjust_dmso Keep final DMSO concentration <10% check_dmso->adjust_dmso >10% filter_solution Consider filtering the working solution (0.22 µm) check_dmso->filter_solution <10% adjust_dmso->filter_solution end_success Precipitation Resolved filter_solution->end_success end_fail Precipitation Persists (Contact Technical Support) filter_solution->end_fail Conjugation_Workflow Recommended Workflow for this compound Conjugation prep_stock 1. Prepare Stock Solution (1-10 mM in anhydrous DMSO) calc_reagent 2. Calculate Reagent Volume (1.5-3x molar excess) prep_stock->calc_reagent add_reagent 3. Add Reagent to Antibody (Dropwise with vortexing) calc_reagent->add_reagent check_dmso 4. Verify Final DMSO Concentration (<10%) add_reagent->check_dmso incubate 5. Incubate Reaction (1-2h at RT, protected from light) check_dmso->incubate purify 6. Purify Conjugate (Desalting or SEC) incubate->purify store 7. Store Purified Conjugate (Appropriate buffer and temperature) purify->store

References

dealing with BDP FL-PEG4-TCO solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with BDP FL-PEG4-TCO, with a specific focus on its solubility in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous buffers a concern?

A1: this compound is a fluorescent labeling reagent composed of three key parts: a BDP FL fluorophore, a tetraethylene glycol (PEG4) spacer, and a trans-cyclooctene (TCO) reactive group.[1][2] The BDP FL (BODIPY) core is known for its bright and stable fluorescence but is inherently hydrophobic.[3][4] The PEG4 linker is included specifically to increase the molecule's overall hydrophilicity and improve its solubility in aqueous solutions.[1][3][5] Despite the PEG spacer, the compound has low intrinsic solubility in water, which can lead to precipitation when preparing working solutions in common biological buffers, potentially impacting experimental outcomes.[1][2][6][7]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][2][6][7] For biological applications, preparing a concentrated stock solution in anhydrous DMSO is the most common and recommended practice.[1][2][3]

Q3: How should I prepare a working solution of this compound in an aqueous buffer to avoid precipitation?

A3: The recommended method is a two-step process. First, prepare a concentrated stock solution (e.g., 1-10 mM) in an anhydrous organic solvent like DMSO.[1][2][3] Then, to create the final working solution, add the stock solution dropwise to the aqueous buffer while gently vortexing or mixing.[3] This gradual introduction helps prevent the compound from immediately precipitating out of solution.

Q4: What is the maximum concentration of DMSO I should have in my final reaction mixture?

A4: To avoid potential denaturation of biomolecules such as antibodies or proteins, the final concentration of the organic co-solvent (DMSO) in the aqueous reaction mixture should be kept as low as possible, ideally below 10%.[1][2][3] For cell-based assays, the final DMSO concentration should be even lower, typically at or below 0.5%, to prevent cellular toxicity.[8]

Q5: How should I properly store this compound to maintain its chemical integrity?

A5: The solid compound should be stored at -20°C, protected from light and moisture.[1][3][6] Once a stock solution is prepared in anhydrous DMSO, it is best to divide it into small, single-use aliquots and store them at -20°C or -80°C.[3][8] This practice minimizes repeated freeze-thaw cycles which can degrade the compound.[3] Long-term storage of TCO-containing compounds is generally not recommended as the TCO group can isomerize to its less reactive form.[1][7] It is also not recommended to store the reagent in aqueous buffers for extended periods due to stability issues.[8]

Troubleshooting Guide: Solubility Issues

ProblemPotential CauseRecommended Solution
Immediate Precipitation Incomplete Dissolution of Stock: The compound was not fully dissolved in the organic solvent before being added to the aqueous buffer.Ensure the this compound is completely dissolved in the anhydrous organic solvent (e.g., DMSO) by vortexing. The solution should be clear.[3]
Rapid Addition to Buffer: The concentrated stock solution was added too quickly or in a large volume to the aqueous buffer.Add the stock solution slowly and dropwise to the buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.[3]
High Final Concentration: The target concentration in the aqueous buffer exceeds the solubility limit of the compound under those conditions.Try preparing a more dilute working solution. If a higher concentration is necessary, a small increase in the organic co-solvent percentage may be required, if compatible with your experiment.
Cloudiness Over Time Limited Aqueous Stability: The compound has limited stability in the prepared aqueous buffer and is slowly precipitating.Prepare the aqueous working solution fresh and use it immediately. Avoid storing the reagent in aqueous solutions.[8]
Buffer Incompatibility: Components of the buffer (e.g., salts, pH) may be reducing the solubility of the compound.Test solubility in alternative amine-free buffers (e.g., PBS, HEPES) within a pH range of 7-9.[3]
Low Labeling Efficiency Micro-precipitation: Undetectable micro-precipitates may be present, reducing the effective concentration of the reagent available for the reaction.After preparing the working solution, consider filtering it through a 0.22 µm syringe filter to remove any potential aggregates before adding it to your sample.[3]
Inaccurate Concentration: Precipitation has led to an overestimation of the reagent's concentration in the solution.Re-prepare the working solution using the recommended dropwise addition method to ensure maximum solubility.

Data and Properties

Physicochemical & Spectral Properties
PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇[2][6][9]
Molecular Weight 662.6 g/mol [2][6][9]
Excitation Maximum (λex) 503 nm[2][6]
Emission Maximum (λem) 509 nm[2][6]
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φ) 0.9[2][6]
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water[1][2][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the vial thoroughly until the compound is completely dissolved, resulting in a clear solution.

  • For storage, create small, single-use aliquots and store them at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Determine the volume of stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., PBS, pH 7.4).

  • While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.

  • Ensure the final concentration of DMSO remains below 10% (or lower for sensitive applications).[1][2]

  • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: General Protocol for Labeling a Tetrazine-Modified Antibody
  • Prepare the tetrazine-modified antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[3]

  • Prepare the aqueous working solution of this compound as described in Protocol 2.

  • Add a 1.5 to 5-fold molar excess of the this compound working solution to the antibody solution.[3] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[3]

  • After incubation, purify the labeled antibody from excess, unreacted this compound using a suitable method such as a desalting column (size exclusion chromatography).[4]

Visual Guides

cluster_0 This compound Molecular Components BDP BDP FL Core Hydrophobic Fluorescent Moiety PEG PEG4 Linker Hydrophilic Spacer BDP->PEG TCO TCO Handle Bioorthogonal Reactive Group PEG->TCO

Caption: Key functional components of the this compound molecule.

start Start: Solid Reagent step1 Equilibrate vial to room temperature start->step1 step2 Add anhydrous DMSO (e.g., for 10 mM) step1->step2 step3 Vortex until fully dissolved step2->step3 stock Result: Concentrated Stock Solution step3->stock step4 Add stock solution DROPWISE to aqueous buffer with mixing stock->step4 final Result: Final Aqueous Working Solution (Use Immediately) step4->final

Caption: Recommended workflow for preparing an aqueous working solution.

problem Precipitation or cloudiness observed in aqueous buffer? cause1 Was stock added too quickly? problem->cause1 Yes end No Precipitation: Proceed with experiment problem->end No sol1 Solution: Add stock dropwise while vortexing. cause1->sol1 Yes cause2 Was stock solution completely clear? cause1->cause2 No sol2 Solution: Ensure complete dissolution in DMSO first. cause2->sol2 No cause3 Was working solution stored before use? cause2->cause3 Yes sol3 Solution: Prepare fresh and use immediately. cause3->sol3 Yes

Caption: Troubleshooting logic for this compound precipitation issues.

References

improving signal-to-noise ratio in BDP FL-PEG4-TCO imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL-PEG4-TCO, a high-performance fluorescent probe for bioorthogonal labeling and imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe composed of three main parts: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] The TCO group enables the probe to specifically and efficiently label molecules that have been tagged with a tetrazine group. This reaction, known as an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is a type of "click chemistry" that is highly specific and rapid under physiological conditions, making it ideal for live-cell imaging.[1] The PEG4 spacer enhances water solubility and minimizes non-specific binding.[2][3]

Q2: What are the key advantages of using this compound for live-cell imaging?

The primary advantages of this compound include its high brightness, photostability, and the bioorthogonal nature of the TCO-tetrazine reaction.[2][4] This two-step labeling strategy, where a target is first tagged with tetrazine and then labeled with the probe, significantly minimizes background fluorescence, leading to a high signal-to-noise ratio (SNR).[4] Furthermore, the BODIPY FL dye's fluorescence is largely insensitive to pH changes, ensuring a stable signal in various cellular environments.[4]

Q3: How should I store this compound?

For long-term stability, the solid form of this compound should be stored at -20°C, protected from light and moisture. It is recommended to prepare a stock solution in an anhydrous solvent like DMSO and store it in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5] It is not recommended to store the reagent in aqueous buffers for extended periods as the TCO group can lose reactivity.[5]

Q4: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission maxima for this compound are approximately 503 nm and 509 nm, respectively.[1][6] A standard FITC or GFP filter set is generally suitable for imaging.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your imaging experiments with this compound.

Issue 1: High Background or Non-Specific Staining

Symptoms: You observe high fluorescence across the entire sample, which obscures the specific signal from your target.

Potential Cause Troubleshooting Steps
Excess Unbound Probe Increase the number and duration of washing steps after incubating with this compound to ensure all unbound probe is removed.[5] Use a gentle wash buffer like PBS, sometimes with a low concentration of a mild detergent (e.g., 0.05% Tween 20).[7]
Non-Specific Binding Decrease the concentration of the this compound probe during incubation.[1][5] You can also try reducing the incubation time.[1][5] The inclusion of a blocking agent, such as bovine serum albumin (BSA), can also help minimize non-specific interactions.[5] The PEG4 spacer is designed to reduce non-specific binding by shielding the hydrophobic dye.[3]
Probe Aggregation Before use, centrifuge the reconstituted this compound stock solution to pellet any potential aggregates.[5]
Hydrophobic Interactions The BODIPY FL dye itself can have hydrophobic interactions with cellular components. Optimizing probe concentration and washing steps are key to mitigating this.[3]
Issue 2: Weak or No Signal

Symptoms: The fluorescence intensity of your labeled target is very low or indistinguishable from the background.

Potential Cause Troubleshooting Steps
Inefficient Labeling Increase the concentration of this compound or extend the incubation time.[1] Ensure that the tetrazine tag on your target molecule is accessible for the click reaction.[1]
Low Target Expression Verify the expression of your tetrazine-tagged protein using an alternative method, such as a Western blot.[1]
Compromised Reagents Prepare fresh stock solutions of this compound, as the TCO group can lose reactivity over time, especially with improper storage.[5] Avoid multiple freeze-thaw cycles.[5]
Photobleaching Reduce the intensity of the excitation light and/or shorten the exposure time during image acquisition.[1][7] For fixed samples, use an anti-fade mounting medium.[1][7]
Fluorophore Quenching A high density of fluorophores on a single molecule can lead to self-quenching.[5] Consider optimizing the degree of labeling of your target molecule.
Issue 3: Cell Toxicity or Stress

Symptoms: You observe changes in cell morphology (e.g., rounding up, detaching), reduced proliferation, or an increase in cell death.

Potential Cause Troubleshooting Steps
High Probe Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.[5]
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1% and not exceeding 0.5%.[5] Always include a vehicle control (media with the same DMSO concentration but without the probe) in your experiments.[5]
Phototoxicity High-intensity excitation light can generate reactive oxygen species (ROS) that are harmful to cells. Reduce the light intensity and exposure duration.[5]

Quantitative Data Summary

The choice of a bioorthogonal probe is critical for achieving a high signal-to-noise ratio. Below is a comparison of key performance metrics for this compound and a common alternative, BDP FL-PEG4-DBCO.

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry Reaction TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹
Excitation Maximum (λex) 503 nm503 nm
Emission Maximum (λem) 509 nm512 nm
Quantum Yield (Φ) ~0.9~0.9 (inferred)
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹
Data sourced from BenchChem technical guides.[4][6]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging

This protocol outlines a general procedure for labeling tetrazine-modified proteins in live cells with this compound.

  • Cell Preparation: Culture cells expressing your tetrazine-tagged protein of interest on imaging-compatible plates or coverslips to an appropriate confluency (typically 60-80%).[4]

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[1][4] Immediately before use, dilute this stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.[4]

  • Labeling: Remove the existing medium from the cells and add the this compound-containing medium. Incubate the cells for 15-60 minutes at 37°C, protected from light.[1][4]

  • Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1][4]

  • Imaging: Image the labeled cells using a fluorescence microscope equipped with a suitable filter set for BDP FL (e.g., Excitation: ~490/20 nm, Emission: ~525/50 nm).[1][4] Acquire images using the lowest possible excitation power and exposure time to minimize photobleaching and phototoxicity.[4]

Protocol 2: Quantification of Signal-to-Noise Ratio (SNR)

This protocol provides a method for calculating the SNR from your fluorescence microscopy images.

  • Image Acquisition: Acquire images of cells labeled with this compound as described in the protocol above.

  • Signal Measurement: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the specifically labeled structures in your image. This value represents the "Signal".[6]

  • Noise Measurement: In the same image, measure the mean fluorescence intensity of an adjacent background region that does not contain any cells or labeled structures. This value represents the "Noise".[6]

  • SNR Calculation: Calculate the SNR using the following formula: SNR = Signal / Noise [6]

  • Comparison: To evaluate the effectiveness of your labeling, you can compare the SNR of your target-expressing cells to negative control cells that do not express the tetrazine-tagged protein.[6]

Visualizations

G cluster_workflow Experimental Workflow prep Prepare Tetrazine-tagged Cells incubate Incubate Cells with Probe (15-60 min, 37°C) prep->incubate probe_prep Prepare this compound Working Solution probe_prep->incubate wash Wash Cells (3x) to Remove Unbound Probe incubate->wash image Fluorescence Microscopy (Ex: ~503nm, Em: ~509nm) wash->image analyze Image Analysis (Calculate SNR) image->analyze

Caption: A typical experimental workflow for live-cell imaging.

G cluster_reaction TCO-Tetrazine Click Chemistry cluster_invisible TCO This compound (Dienophile) Plus + Tetrazine Tagged Biomolecule (Diene) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition (Rapid & Bioorthogonal) Plus->Reaction Product Stable, Fluorescently Labeled Product Reaction->Product

Caption: The bioorthogonal TCO-tetrazine ligation reaction.

G cluster_troubleshooting Troubleshooting Logic start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg weak_sig Weak Signal? high_bg->weak_sig No sol_bg1 Decrease Probe Concentration Increase Washes high_bg->sol_bg1 Yes sol_sig1 Increase Probe Concentration Verify Target Expression weak_sig->sol_sig1 Yes end Improved SNR weak_sig->end No sol_bg1->weak_sig sol_sig2 Check Reagent Freshness Reduce Photobleaching sol_sig1->sol_sig2 sol_sig2->end

Caption: A logical guide for troubleshooting SNR issues.

References

effect of pH and temperature on BDP FL-PEG4-TCO conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL-PEG4-TCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges related to the effects of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It is composed of three main parts:

  • BDP FL: A bright and highly photostable green fluorescent dye from the BODIPY™ family. Its fluorescence is notably stable across a wide range of pH values and solvent polarities.[1][2][3][4]

  • PEG4: A four-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the hydrophobic BDP FL dye and reduces steric hindrance, which facilitates a more efficient reaction when labeling large biomolecules.[2][5][6][7]

  • TCO: A trans-cyclooctene group. This strained alkene is a highly reactive handle used for "click chemistry."[5][7]

This reagent is primarily used to fluorescently label biomolecules that have been modified with a tetrazine group. The labeling occurs through a rapid and specific bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][8]

Q2: Is a catalyst required for the TCO-tetrazine conjugation reaction?

A2: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds quickly without the need for a catalyst, such as copper, which can be cytotoxic.[5] This makes it ideal for use in sensitive biological systems, including live-cell imaging.[5][8]

Q3: How should I store this compound?

A3: For long-term stability, this compound solid should be stored at -20°C in a desiccated environment and protected from light.[5][7][9] It is highly recommended to prepare stock solutions in an anhydrous organic solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]

Q4: Can I pre-mix this compound in an aqueous buffer and store it?

A4: It is not recommended to store this reagent in aqueous buffers for extended periods. The TCO group can isomerize to its less reactive cis-conformer in aqueous solutions over time, leading to a loss of reactivity.[5][9] Always prepare fresh working solutions in your reaction buffer immediately before use.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your conjugation experiments, with a focus on pH and temperature-related causes.

Problem 1: Low or No Fluorescence Signal After Labeling

Potential Cause Explanation & Solution
Incorrect Reaction pH The TCO-tetrazine reaction is efficient within a pH range of 6.0 to 9.0.[5][10] Deviations outside this range can slow the reaction. Solution: Ensure your reaction buffer (e.g., PBS) is freshly prepared and its pH is verified to be within the optimal 7.2-7.6 range for most biological applications.[5][10]
Suboptimal Temperature / Incubation Time While the reaction is fast at room temperature (20-25°C), performing it at 4°C for temperature-sensitive biomolecules will require a longer incubation time.[5] An insufficient incubation period will result in an incomplete reaction. Solution: For reactions at room temperature, incubate for 30-120 minutes.[5] For reactions at 4°C, extend the incubation time to 2-4 hours or even overnight for very dilute samples.[5]
Reagent Degradation The TCO group can lose reactivity if not stored properly or if stock solutions are old.[9] Solution: Always prepare fresh stock solutions of this compound in anhydrous DMSO.[5][9] Avoid multiple freeze-thaw cycles by storing aliquoted stocks at -20°C or -80°C.[9]
Precipitation of this compound This reagent has low solubility in water.[5][7] Adding the DMSO stock solution too quickly to the aqueous reaction buffer can cause it to precipitate, making it unavailable for the reaction. Solution: Add the DMSO stock to the reaction mixture slowly while gently vortexing. Ensure the final concentration of DMSO is kept below 10% to prevent precipitation and potential denaturation of proteins.[7][8]

Problem 2: Inconsistent Labeling Efficiency Between Experiments

Potential Cause Explanation & Solution
Variability in pH of Buffers Small shifts in the pH of your stock or reaction buffers can lead to variability in reaction kinetics. Solution: Standardize your buffer preparation protocol. Always measure the pH of the buffer immediately before use, especially after storing it for any length of time.
Temperature Fluctuations Running experiments on the benchtop can expose them to temperature fluctuations (e.g., drafts from air conditioning), which can affect the reaction rate. Solution: Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period.
Reagent Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution of this compound can introduce moisture and lead to degradation. Solution: Aliquot stock solutions into single-use vials to ensure that a fresh, un-thawed aliquot is used for each experiment.[5][9]

Problem 3: High Background or Non-Specific Signal

Potential Cause Explanation & Solution
Excess Unbound Probe Insufficient removal of unreacted this compound after the labeling reaction. Solution: Ensure your purification method (e.g., size-exclusion chromatography, spin desalting column) is appropriate for your biomolecule and is performed thoroughly. Increase the number of washing steps or the volume of wash buffer.[9]
Precipitated Dye Adhering to Surfaces If the this compound precipitates, it can non-specifically adsorb to your biomolecule or container. Solution: Centrifuge the reaction mixture at high speed before the purification step to pellet any precipitate. If precipitates are visible, filter the working solution through a 0.22 µm syringe filter before use.[5]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended RangeNotes
pH 6.0 - 9.0The reaction is robust across this range. PBS at pH 7.4 is a common and effective choice.[5][10][11]
Temperature 20-25°C (Room Temp)Optimal for fast reaction kinetics.[5][10]
4°CRecommended for sensitive biomolecules that may degrade at room temperature.[5]
37-40°CCan be used to accelerate the reaction rate.[10]
Incubation Time 30 - 120 minutes at 20-25°CTypically sufficient for completion.[5]
2 - 4 hours (or longer) at 4°CLonger time is required to compensate for the lower temperature.[5]
Solvent Aqueous Buffer (e.g., PBS)The reaction is highly efficient in aqueous media.[11] A small percentage of organic solvent (e.g., <10% DMSO) from the reagent stock is well-tolerated.[7][8]
Molar Ratio 1.5 to 5-fold molar excess of this compoundA slight excess of the fluorescent probe is recommended to ensure complete labeling of the tetrazine-modified molecule.[5] The optimal ratio may require empirical determination.[10]
Table 2: Physicochemical and Spectroscopic Properties of BDP FL
PropertyValue
Excitation Maximum (λex) ~503 nm[3][7]
Emission Maximum (λem) ~509-512 nm[3][7][12]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[3][7]
Fluorescence Quantum Yield (Φ) ~0.9 - 0.97[3][5][7]
Solubility Low in water; Soluble in DMSO, DMF[5][7][9]
pH Sensitivity Fluorescence is relatively insensitive to pH changes.[1][2][3][4]

Experimental Protocols & Visualizations

Protocol: Labeling a Tetrazine-Modified Antibody

This protocol provides a general framework for conjugating this compound to an antibody previously modified with a tetrazine group.

1. Reagent Preparation:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh for best results.[7][8]

  • Ensure your tetrazine-modified antibody is in an amine-free buffer such as PBS, pH 7.4, at a concentration of 1-5 mg/mL.[5][7]

2. Labeling Reaction:

  • Add a 1.5 to 5-fold molar excess of the this compound DMSO stock solution to the antibody solution.[5][7]

  • Add the stock solution slowly while gently mixing to prevent precipitation of the dye.

  • Incubate the reaction for 1-2 hours at room temperature (20-25°C), protected from light.[5][7] Alternatively, for sensitive antibodies, incubate for 2-4 hours at 4°C.[5]

3. Purification:

  • Remove unreacted this compound using a desalting spin column or size-exclusion chromatography (e.g., PD-10 column) equilibrated with your desired storage buffer (e.g., PBS).[5][7][8]

  • Collect the fractions containing the fluorescently labeled antibody. The progress of the reaction can often be monitored visually by the disappearance of the characteristic pink color of the tetrazine.[7]

4. Characterization (Recommended):

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~503 nm (for the BDP FL dye).[5][7]

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis prep_reagent Prepare fresh 1-10 mM This compound stock in anhydrous DMSO mix Add 1.5-5x molar excess of TCO stock to Antibody solution prep_reagent->mix prep_ab Prepare Tetrazine-Antibody in PBS (pH 7.4) prep_ab->mix incubate Incubate: 1-2h at Room Temperature OR 2-4h at 4°C (Protect from light) mix->incubate purify Purify via Size-Exclusion Chromatography (SEC) to remove excess dye incubate->purify analyze Characterize Conjugate: Measure Degree of Labeling (DOL) via UV-Vis Absorbance purify->analyze end End analyze->end Store labeled Ab at 4°C

Caption: Experimental workflow for labeling a tetrazine-modified antibody.
Logical Diagram: Effect of pH and Temperature

This diagram illustrates how pH and temperature influence the success of the conjugation reaction.

G start Start Conjugation ph_check Is pH between 6.0 and 9.0? start->ph_check ph_ok Optimal pH for TCO-Tetrazine Ligation ph_check->ph_ok Yes ph_bad Suboptimal pH: Slow or Incomplete Reaction ph_check->ph_bad No temp_check Is Temperature appropriate? temp_ok Optimal Temperature: Efficient Reaction Rate temp_check->temp_ok Yes (e.g., 20-25°C) temp_bad Suboptimal Temperature: Adjust Incubation Time (Longer for 4°C) temp_check->temp_bad No (e.g., 4°C) ph_ok->temp_check failure Low Yield / Failure ph_bad->failure success Successful Conjugation temp_ok->success temp_bad->success If time is extended

Caption: Relationship between pH, temperature, and conjugation outcome.

References

Technical Support Center: TCO Group Isomerization and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on troubleshooting issues related to trans-cyclooctene (B1233481) (TCO) isomerization and the associated loss of reactivity in bioorthogonal click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is TCO isomerization and why is it a problem?

A: trans-cyclooctene (TCO) is a highly strained alkene widely used in rapid, metal-free click chemistry reactions with tetrazines (Tz), known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] The high ring strain of the trans-isomer is the driving force for its rapid reactivity.[2] However, under certain conditions, the TCO molecule can isomerize, or change its chemical structure, to its more stable, less strained cis-cyclooctene (CCO) counterpart.[3] This CCO isomer is unreactive towards tetrazines, meaning that isomerization leads to a direct loss of functional TCO molecules in your sample, resulting in lower reaction yields or complete reaction failure.[3]

Q2: What factors and conditions promote TCO isomerization?

A: Several factors can induce the conversion of the reactive trans-isomer to the unreactive cis-isomer:

  • Presence of Thiols: High concentrations of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can cause isomerization, likely through a radical-mediated pathway.[4][5]

  • Biological Media: Standard cell culture media (e.g., DMEM) can rapidly isomerize TCOs. This has been attributed to the degradation products of thiamine (B1217682) (Vitamin B1) present in the media.[3][6] Similarly, "aged" plasma can cause isomerization, while fresh plasma shows minimal effect initially.[3]

  • Copper-Containing Proteins: Certain proteins in biological systems, particularly those containing copper, can catalyze the isomerization process.[4]

  • Prolonged or Improper Storage: Highly reactive, non-crystalline TCO derivatives are prone to isomerization and polymerization during long-term storage, especially if not kept sufficiently cold and protected.[5][7] They should typically be stored as solids at -20°C or -80°C or as solutions in the freezer for shorter periods.[4][8]

  • Elevated Temperatures: Heating TCOs can lead to thermal isomerization. For example, heating a TCO solution at 90°C for 70 minutes resulted in approximately 20% conversion to the cis-isomer.[9]

Q3: Are all TCO derivatives the same? How does structure affect reactivity and stability?

A: No, there is significant variation among TCO derivatives. Reactivity is primarily governed by ring strain, while stability is influenced by the molecular structure.[2]

  • Conformational Strain: Highly strained TCOs, such as s-TCO (cyclopropane-fused) and d-TCO (dioxolane-fused), exhibit exceptionally fast reaction rates, often orders of magnitude higher than the parent TCO.[5][10][11]

  • Stereochemistry (Axial vs. Equatorial): For substituted TCOs, the position of the substituent matters. Axial isomers are generally more reactive than their equatorial counterparts because the axial position contributes to a higher-energy, more strained conformation.[1][11][12]

  • Stability vs. Reactivity Trade-off: There is often a trade-off between reactivity and stability. For instance, the highly reactive s-TCO is more prone to isomerization in the presence of thiols compared to the more stable d-TCO derivative.[5][10] 2-TCO isomers are generally slower to react than 4-TCO isomers but offer increased stability.[2]

Q4: How can I prevent or minimize TCO isomerization?

A: Several strategies can be employed to maintain the integrity of your TCO reagents:

  • Proper Storage: Store TCO derivatives as solids in a desiccated environment at -20°C or -80°C.[4] For highly reactive non-solid derivatives, store as dilute solutions in the freezer and use within a few weeks.[8]

  • Use Radical Inhibitors: In experiments with high thiol concentrations, adding a radical inhibitor like Trolox can suppress isomerization.[7][13]

  • Storage as Silver (Ag(I)) Complexes: For long-term storage of highly reactive TCOs, they can be protected as stable silver(I) complexes. The active TCO can be readily released just before use by adding a source of chloride ions, such as NaCl, which is abundant in most biological buffers.[4][7][8]

  • Optimize Experimental Conditions: When working in cell culture, consider using custom media that lacks thiamine.[3] Minimize the incubation time of the TCO-modified molecule in the potentially destabilizing environment before introducing the tetrazine.[4]

Troubleshooting Guide

Issue 1: My TCO-tetrazine ligation reaction has a low or no yield.

This is a common issue that can often be traced back to the TCO reagent. Follow this workflow to diagnose the problem.

start Low Reaction Yield q1 Is the Tetrazine (Tz) reagent active and pure? start->q1 a1_no Prepare fresh Tz solution. Store desiccated & protected from light. q1->a1_no No / Unsure q2 Has the TCO reagent isomerized to CCO? q1->q2 Yes a1_yes Tz reagent is OK a2_yes Isomerization is confirmed. q2->a2_yes Yes q3 Is the TCO group 'masked' or sterically hindered? q2->q3 No check_tco Perform QC analysis on TCO reagent (See Protocol 1) q2->check_tco Unsure a2_no TCO purity is high. a3_yes Re-design conjugate with a hydrophilic linker (e.g., PEG) to improve TCO accessibility. q3->a3_yes Possible a3_no Review other reaction parameters: - Stoichiometry (use 1.05-1.5x Tz) - pH (6-9 is optimal) - Concentration / Solubility q3->a3_no No check_tco->q2

Caption: Troubleshooting workflow for low TCO-tetrazine reaction yield.
Issue 2: I suspect my TCO reagent has degraded. How can I check for isomerization?

A: The most reliable methods to check for isomerization from the active trans-TCO to the inactive cis-CCO are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • HPLC Analysis: This is often the most accessible method. The trans and cis isomers have different polarities and will therefore have different retention times on a C18 column. By comparing the chromatogram of your sample to a fresh, reliable standard, you can quantify the percentage of the active trans-isomer remaining.

  • ¹H NMR Spectroscopy: This method provides definitive structural information. The vinyl protons on the trans and cis double bonds appear at distinct chemical shifts, allowing for clear identification and quantification of each isomer in the mixture.[9][14]

See Protocol 1 below for a general method for HPLC analysis.

Issue 3: My TCO-labeled antibody shows low reactivity, but my small-molecule TCO control works perfectly. What could be the cause?

A: When TCO is conjugated to a large biomolecule like an antibody, its reactivity can be compromised even without isomerization. This phenomenon is often due to:

  • Hydrophobic Masking: The TCO group is hydrophobic. It can fold into and interact with hydrophobic pockets on the antibody's surface, making it physically inaccessible to the incoming tetrazine reagent.[4]

  • Steric Hindrance: The sheer size of the antibody can block access to the TCO group, especially if it is attached via a short linker.[15][16]

Solution: The most effective solution is to conjugate the TCO moiety to the antibody using a long, flexible, and hydrophilic linker, such as polyethylene (B3416737) glycol (PEG).[4] A PEG spacer extends the TCO group away from the surface of the antibody, increasing its solvent exposure and accessibility for reaction with tetrazine.[15]

Quantitative Data Summary

Table 1: Comparative Reaction Kinetics of TCO Isomers

The second-order rate constant (k₂) is a direct measure of reaction speed. Higher values indicate a faster reaction. Note that rates are highly dependent on the specific tetrazine partner and solvent conditions.

TCO Isomer/DerivativeAbbreviationTypical Reaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
trans-CycloocteneTCO3,6-di-(2-pyridyl)-s-tetrazine~2,000[2]The parent TCO structure; serves as a baseline.
Axial-5-hydroxy-TCOa-TCO-OH3,6-dipyridyl-s-tetrazine131,000 (± 4,000)[2]Axial substituents increase ring strain, boosting reactivity significantly over equatorial isomers.[12]
Equatorial-5-hydroxy-TCOe-TCO-OH3,6-dipyridyl-s-tetrazine22,600 (± 40)[2]Equatorial substitution leads to lower reactivity compared to the axial isomer.[2]
Dioxolane-fused TCOd-TCOWater-soluble dipyridyl-s-tetrazine366,000 (± 15,000)[10][11]High reactivity combined with enhanced aqueous stability, especially against thiols.[5][10]
Cyclopropane-fused TCOs-TCO3,6-diphenyl-s-tetrazine (in MeOH)~3,100[5]Extremely high reactivity due to enforced 'half-chair' conformation; can exceed 10⁶ M⁻¹s⁻¹ with reactive tetrazines in water.[5][8]
Table 2: TCO Stability and Prevention Strategies
Condition / FactorEffect on TCOPrevention / Mitigation StrategyReference(s)
Long-term Storage Isomerization, polymerizationStore solid, desiccated at -20°C or -80°C. For highly reactive TCOs, consider Ag(I) complexation.[4][7][8]
High Thiol Concentration IsomerizationAdd a radical inhibitor (e.g., Trolox). Use a more stable derivative like d-TCO.[5][7][13]
Cell Culture Media Rapid isomerization to CCOUse custom thiamine-free media. Minimize incubation time before adding tetrazine.[3][6]
Elevated Temperature Thermal IsomerizationPerform reactions at room temperature or 4°C. Avoid unnecessary heating.[9]
Aqueous Buffers (pH 6-9) Generally stableMost TCO-tetrazine reactions are robust in this pH range.[15][17]

Experimental Protocols

Protocol 1: General Procedure for QC of TCO Reagents via HPLC

This protocol provides a general method to assess the purity and extent of isomerization of a TCO-functionalized molecule.

  • System Preparation:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Detector: UV-Vis detector set to a wavelength appropriate for your molecule's chromophore (e.g., 220 nm or 254 nm).

  • Sample Preparation:

    • Prepare a fresh solution of a trusted, high-purity TCO standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO). This will serve as your reference for the retention time of the active trans-isomer.

    • Prepare a solution of the TCO sample to be tested at the same concentration and in the same solvent.

  • Chromatography Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Develop a linear gradient to elute your compound. A typical starting point is 5% to 95% Mobile Phase B over 20-30 minutes. The inactive cis-isomer is generally more retained and will elute later than the active trans-isomer.

    • Analysis:

      • Run the TCO standard to determine the retention time (RT) of the pure trans-isomer.

      • Run your test sample. Identify the peak corresponding to the trans-isomer RT. Any significant, later-eluting peaks may correspond to the cis-isomer or other degradation products.

      • Integrate the peak areas to calculate the relative percentage of the active trans-isomer. Purity (%) = [Area(trans-peak) / Total Area(all peaks)] * 100.

Protocol 2: Best Practices for Storage and Handling of TCO Reagents
  • Upon Receipt:

    • If the TCO derivative is a solid, store it immediately in a freezer (-20°C or -80°C) in a desiccator or with desiccant packs.

    • If it is a non-solid or in solution, store it in the freezer and plan to use it within a few weeks.[8]

  • Preparing Stock Solutions:

    • Use anhydrous, high-purity solvents (e.g., DMSO, DMF).

    • Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[17]

    • Prepare a concentrated stock solution, aliquot it into single-use volumes in low-retention tubes, and store immediately in a desiccated freezer. This avoids repeated freeze-thaw cycles.

  • Experimental Use:

    • Use freshly prepared dilutions for your reactions whenever possible.[15]

    • If an experiment requires conditions known to cause isomerization (e.g., high thiol content), consider using a more stable TCO derivative or adding a stabilizing agent like Trolox.[7]

    • For maximum stability over long periods, consider synthesizing or purchasing the TCO as a silver(I) complex and liberating it just prior to the experiment.[8]

Protocol 3: General Procedure for TCO-NHS Ester Conjugation to a Protein

This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

  • Buffer Preparation:

    • Prepare a reaction buffer that is free of primary amines. Phosphate-buffered saline (PBS) at pH 7.5 - 8.5 is a common choice. Avoid buffers like Tris or glycine.[17]

    • If your protein is in an incompatible buffer, perform a buffer exchange using a spin desalting column.[17]

  • Reaction Setup:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • Prepare a fresh stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10-20 mM).

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester immediately after incubation.

    • Use a method appropriate for your protein size, such as a spin desalting column (for rapid removal) or size-exclusion chromatography (for higher purity).[15][17]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • The resulting TCO-labeled protein is now ready for the ligation reaction with a tetrazine-modified molecule. Store the conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.

Visualizations

tco trans-Cyclooctene (TCO) (High Strain, Reactive) cco cis-Cyclooctene (CCO) (Low Strain, Unreactive) tco->cco Isomerization conditions Heat, Thiols, Copper Ions, Cell Culture Media conditions->tco conditions->cco

Caption: The isomerization pathway from reactive TCO to unreactive CCO.

start Select TCO Reagent q1 Is experiment in cell culture media or plasma? start->q1 a1_yes Use thiamine-free media. Minimize incubation time. Use fresh plasma. q1->a1_yes Yes q2 Does experiment involve high thiol concentration? q1->q2 No a1_yes->q2 a2_yes Add radical inhibitor (Trolox). Consider using a more stable TCO derivative (e.g., d-TCO). q2->a2_yes Yes q3 Is long-term storage (>1 month) required? q2->q3 No a2_yes->q3 a3_yes Store solid at -80°C, desiccated. For highest stability, store as an Ag(I) complex. q3->a3_yes Yes end_node Proceed with Standard Protocol: Store aliquots at -20°C or -80°C. Use fresh solutions. q3->end_node No a3_yes->end_node

Caption: Decision tree for TCO handling and stability management.

References

Technical Support Center: Organic Solvents and Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of organic solvents on antibody stability during labeling procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Troubleshooting Guides

Issue 1: Antibody Precipitation Upon Addition of Organic Solvent

Question: My antibody solution becomes cloudy or forms a precipitate after I add the organic solvent (e.g., DMSO, DMF) containing the labeling reagent. What is happening and how can I prevent this?

Answer:

Antibody precipitation upon the addition of an organic solvent is a common issue that can arise from several factors, primarily related to the disruption of the antibody's hydration shell and subsequent aggregation.

Possible Causes and Solutions:

Cause Solution
High Concentration of Organic Solvent The final concentration of the organic solvent in the reaction mixture is critical. It is recommended to keep the volume of the added organic solvent to a minimum, ideally 5% (v/v) or less.[1] To achieve this, dissolve your labeling reagent at a high concentration in the organic solvent.
Antibody Concentration Highly concentrated antibody solutions can be more prone to aggregation. If you observe precipitation, try diluting your antibody solution. However, ensure the antibody concentration remains at a level suitable for efficient labeling (generally >0.5 mg/mL).[2]
pH of the Reaction Buffer The pH of your buffer can influence antibody stability. For NHS-ester labeling reactions, a pH of 8.0-8.5 is often recommended to enhance reactivity, but this slightly alkaline condition might also affect the stability of some antibodies.[] Ensure your antibody is stable at the recommended labeling pH.
Rate of Addition Adding the organic solvent containing the labeling reagent too quickly can create localized high concentrations, leading to precipitation. Add the solvent dropwise while gently vortexing the antibody solution to ensure rapid and even distribution.
Inherent Antibody Instability Some antibodies are inherently less stable and more prone to aggregation in the presence of organic solvents. If the issue persists, consider using a water-soluble version of the crosslinker if available (e.g., sulfo-SMCC instead of SMCC) to avoid the need for an organic solvent.[1]
Issue 2: Loss of Antibody Activity After Labeling

Question: After labeling my antibody, I observe a significant decrease or complete loss of its antigen-binding activity. What could be the cause and how can I troubleshoot this?

Answer:

Loss of antibody activity post-labeling is a critical issue, often stemming from the modification of key amino acid residues within the antigen-binding site or conformational changes induced by the labeling process.

Possible Causes and Solutions:

Cause Solution
Modification of Antigen-Binding Site Residues Amine-reactive labeling, such as with NHS esters, targets lysine residues. If critical lysines are located in the complementarity-determining regions (CDRs), their modification can abolish antigen binding. Consider using a lower dye-to-antibody molar ratio to reduce the extent of labeling.[4]
Conformational Changes Induced by Organic Solvent Exposure to organic solvents can cause irreversible conformational changes in the antibody structure, even if it doesn't lead to precipitation.[5] Minimize the concentration of the organic solvent and the incubation time as much as possible.
Excessive Labeling (High Degree of Labeling - DOL) Over-labeling can lead to steric hindrance and conformational changes, impacting antibody function. Optimize the dye-to-antibody molar ratio to achieve a suitable DOL. A typical starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[6]
Harsh Labeling Conditions Extreme pH or temperature during the labeling reaction can denature the antibody. Ensure the reaction conditions are within the antibody's tolerance range.
Aggregation The presence of aggregates can reduce the concentration of active, monomeric antibody. Analyze the labeled antibody for aggregates using techniques like size-exclusion chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: Why are organic solvents like DMSO and DMF necessary for antibody labeling?

A1: Many common labeling reagents, such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes, have poor solubility in aqueous buffers. Organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent for dissolving these reagents at high concentrations, allowing for their efficient introduction into the aqueous antibody solution with minimal final organic solvent concentration.[2]

Q2: What is the maximum concentration of organic solvent my antibody can tolerate?

A2: The tolerance of an antibody to an organic solvent is highly variable and depends on the specific antibody, its isotype, the type of solvent, and the buffer conditions. It is always best to keep the final concentration of the organic solvent as low as possible (ideally ≤5% v/v). Some antibodies may tolerate higher concentrations, while others may denature or precipitate at lower concentrations. A pilot experiment to test the antibody's stability at different solvent concentrations is recommended.

Q3: Can organic solvents enhance antibody activity?

A3: In some specific cases, organic solvents have been shown to increase the antigen-binding affinity of certain antibodies. For example, incubation with DMF was found to increase the ferritin-binding constants of some mouse IgG2a monoclonal antibodies, possibly due to favorable, irreversible conformational changes.[5] However, this is not a general phenomenon, and for most antibodies, organic solvents are more likely to have a neutral or detrimental effect on activity.

Q4: How can I remove the organic solvent and unreacted label after the conjugation reaction?

A4: Several methods can be used to purify the labeled antibody from unreacted label and the organic solvent. The most common techniques are:

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): This is a highly effective method that separates the larger labeled antibody from the smaller, unreacted dye molecules and the solvent.

  • Dialysis: This method can also be used to remove small molecules, but it is generally less efficient and more time-consuming than chromatography.[]

  • Spin Desalting Columns: These are a quick and convenient option for smaller-scale reactions.[6]

Q5: Should I be concerned about the stability of my labeling reagent in the organic solvent?

A5: Yes. NHS esters, for example, are moisture-sensitive and can hydrolyze over time, even in anhydrous organic solvents which are never completely dry. It is crucial to use fresh, high-quality anhydrous solvent and to prepare the stock solution of the labeling reagent immediately before use.[7]

Quantitative Data on Antibody Tolerance to Organic Solvents

The following table summarizes data on the tolerance of different monoclonal antibodies to various organic solvents, as determined by the retention of their binding activity in an ELISA-based assay. It is important to note that these values are specific to the antibodies tested and should be used as a general guideline.

Organic SolventAntibody (Isotype)Tolerated Concentration (%)Effect on Binding ActivityReference
Methanol mAb D12E240Signal higher than control at 20-30%[8]
mAb 2B1140Tolerated[8]
mAb D3E4Not TolerantLoss of activity[8]
Mouse IgG2a-Decreased affinity[5]
Ethanol mAb D12E240Tolerated[8]
mAb 2B1130Tolerated[8]
mAb D3E4Not TolerantLoss of activity[8]
Acetonitrile mAb D12E220Tolerated[8]
mAb 2B1120Tolerated[8]
mAb D3E4Not TolerantLoss of activity[8]
DMSO Mouse IgG2a-Decreased affinity[5]
DMF Mouse IgG2a (G10, F11)5-40Increased affinity (2-6 fold)[5]
Mouse IgG1 (C5)-Decreased affinity[5]

Experimental Protocols

Protocol 1: Antibody Labeling with an NHS Ester Dye

This protocol provides a general procedure for labeling an IgG antibody with an amine-reactive fluorescent dye.

Materials:

  • IgG antibody (in an amine-free buffer like PBS)

  • NHS ester of the desired fluorescent dye

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of your antibody to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3).[7]

    • If your antibody is in PBS, add 1/10th volume of 1 M NaHCO₃ (pH 8.3).[7]

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[7]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening.[6]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This should be done immediately before use.[7]

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[6]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6][7]

  • Purification:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[7]

    • Collect the fractions containing the labeled antibody (typically the first colored band to elute).

  • Characterization (Optional but Recommended):

    • Determine the protein concentration and the dye concentration of the purified conjugate spectrophotometrically.

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

Protocol 2: Assessing Antibody Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary and tertiary structure of antibodies and detect conformational changes upon exposure to organic solvents.

Materials:

  • Antibody sample

  • Organic solvent of interest

  • Appropriate buffer

  • CD Spectrometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a series of antibody solutions in your chosen buffer containing increasing concentrations of the organic solvent. A typical protein concentration for far-UV CD is 0.1-1 mg/mL.[9]

    • Prepare a blank for each solvent concentration containing only the buffer and the organic solvent.[9]

  • Instrument Setup:

    • Set the CD spectrometer to the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).

    • Set the temperature control as required.

  • Data Acquisition:

    • Record the CD spectrum of each blank and subtract it from the corresponding sample spectrum.

    • Record the CD spectrum for each antibody-solvent mixture.

  • Data Analysis:

    • Compare the CD spectra of the antibody in the presence of the organic solvent to the spectrum of the native antibody in buffer alone.

    • Significant changes in the spectra, particularly in the far-UV region, indicate alterations in the secondary structure (α-helix, β-sheet content).

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solution Antibody->Mix LabelingReagent NHS Ester Dye Dissolve Dissolve Dye in Solvent LabelingReagent->Dissolve Solvent Anhydrous DMSO/DMF Solvent->Dissolve Dissolve->Mix Incubate Incubate (1 hr, RT, Protected from Light) Mix->Incubate Purify Purify (e.g., Gel Filtration) Incubate->Purify Analyze Analyze (DOL, Activity Assay) Purify->Analyze LabeledAntibody Purified Labeled Antibody Analyze->LabeledAntibody

Caption: Workflow for antibody labeling with an NHS ester dye.

TroubleshootingPrecipitation Start Antibody Precipitation Observed Cause1 High Organic Solvent Conc.? Start->Cause1 Solution1 Decrease Solvent % (v/v) (use concentrated dye stock) Cause1->Solution1 Yes Cause2 High Antibody Conc.? Cause1->Cause2 No Solution2 Dilute Antibody Cause2->Solution2 Yes Cause3 Rapid Addition of Solvent? Cause2->Cause3 No Solution3 Add Solvent Dropwise with Gentle Mixing Cause3->Solution3 Yes Cause4 Suboptimal Buffer pH? Cause3->Cause4 No Solution4 Confirm Antibody Stability at Labeling pH Cause4->Solution4 Yes

Caption: Troubleshooting logic for antibody precipitation.

References

Technical Support Center: Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the effective removal of unconjugated BDP FL-PEG4-TCO following a labeling reaction. Ensuring complete removal of the free fluorescent dye is critical for minimizing background signal and obtaining accurate results in downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended methods for removing unreacted this compound?

A1: The most effective methods for removing the relatively small this compound molecule (Molecular Weight: ~662.6 g/mol ) from much larger labeled biomolecules are based on size differences.[1][2] The primary techniques include:

  • Size Exclusion Chromatography (SEC): Often performed with pre-packed desalting columns (e.g., PD-10), this method separates molecules by size. The larger, labeled biomolecule elutes first, while the smaller, unreacted dye is retained and elutes later.[3]

  • Dialysis: This technique involves placing the reaction mixture in a membrane tube or cassette with a specific molecular weight cutoff (MWCO) that retains the labeled biomolecule while allowing the small, unconjugated dye to diffuse out into a large volume of buffer.[3][4]

  • Spin Desalting Columns: These are a rapid alternative to gravity-flow SEC columns and are ideal for smaller sample volumes.[3]

Q2: I'm still seeing high background fluorescence in my imaging experiments after purification. What could be the cause?

A2: High background is a common sign of incomplete removal of the unbound fluorescent probe.[2][5]

  • Possible Cause: The purification method may not have been sufficient for the amount of excess dye used in the reaction.

  • Suggested Solutions:

    • Optimize your chosen purification method. For SEC, ensure you are not overloading the column and are collecting the correct fractions.[3] For dialysis, increase the number and duration of buffer changes to ensure complete diffusion of the free dye.[3]

    • Consider performing a second purification step. For instance, running the sample through a second desalting spin column can effectively remove residual free dye.[6]

    • Reduce the initial molar excess of this compound used in the labeling reaction to minimize the amount of free dye that needs to be removed.[2]

Q3: My protein yield is very low after purification. What can I do?

A3: Low recovery of your labeled protein can be caused by several factors during the purification process.[3]

  • Possible Cause: The labeled protein may be aggregating or binding non-specifically to the purification column or membrane. The hydrophobic nature of the BDP FL dye can sometimes contribute to this.[3]

  • Suggested Solutions:

    • Perform all purification steps at 4°C to enhance protein stability.[3]

    • Ensure the purification buffer (pH, ionic strength) is optimal for your specific protein's stability.[3]

    • If using chromatography, check the manufacturer's guidelines to ensure you are not exceeding the column's binding capacity or using incompatible buffers.

Q4: I'm working with a very small protein. How can I effectively separate it from the free dye?

A4: When the size difference between the labeled protein and the free dye is not substantial, standard SEC can be challenging.[3]

  • Possible Cause: The pores of the SEC resin may not be able to effectively resolve the two molecules.

  • Suggested Solutions:

    • Use a dialysis membrane with an appropriate MWCO that is large enough to allow the free dye to pass through but small enough to retain your protein.[3]

    • Consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) for higher resolution separation based on hydrophobicity.[7][8] This is particularly useful for purifying labeled peptides and other small molecules.[7]

Comparison of Purification Methods
Method Principle Typical Application Key Parameters Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Column Separation based on molecular size. Larger molecules elute faster.[3]Labeling of proteins, antibodies, and other macromolecules.[1][2]Column Type (e.g., PD-10), Elution BufferFast, efficient removal, buffer exchange is simultaneous.[9]Potential for sample dilution; risk of column overload.[3]
Spin Desalting Columns Centrifugation-based SEC.[3]Rapid cleanup of small sample volumes (< 0.5 mL).[3][10]Molecular Weight Cutoff (MWCO)Very fast, high recovery, minimal dilution.Limited sample volume capacity.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[3]Purification of larger volumes; proteins sensitive to chromatography resins.Membrane MWCO, Buffer Volume, Number of Buffer Changes[3]Gentle on proteins, can handle larger volumes.Time-consuming (can take overnight), sample is diluted.[3][9]
Preparative HPLC Separation based on physicochemical properties (e.g., hydrophobicity).[7]Purification of labeled peptides or small molecule conjugates (e.g., PROTACs).[7]Column Type (e.g., C18), GradientHigh-resolution separation.Requires specialized equipment, potential for protein loss.
Experimental Workflows & Protocols

A generalized workflow for the purification process is illustrated below.

G cluster_0 Post-Labeling cluster_1 Purification Step cluster_2 Separated Products cluster_3 Quality Control Reaction Labeling Reaction Mixture (Labeled Protein + Free Dye) Purification Choose Method: - Size Exclusion Chromatography - Dialysis - Spin Column Reaction->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product Waste Unconjugated this compound (Waste) Purification->Waste QC Characterization (e.g., UV-Vis for DOL) Purified_Product->QC

Caption: General workflow for purification post-labeling.

Protocol 1: Purification using a Size Exclusion Desalting Column (e.g., PD-10)

This protocol is adapted for purifying labeled proteins and antibodies from unreacted this compound.[1][2][11]

Materials:

  • PD-10 Desalting Column

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Preparation: Remove the top and bottom caps from the PD-10 column. Allow the storage solution to drain completely by gravity.

  • Equilibration: Add 25 mL of your desired elution buffer (e.g., PBS) to the column to equilibrate the resin and remove the storage solution.

  • Sample Application: Allow the equilibration buffer to fully enter the packed bed. Apply your reaction mixture (up to 2.5 mL) to the top of the column.

  • Elution: Once the sample has fully entered the packed bed, add your elution buffer. The larger, labeled protein will travel faster through the column.

  • Fraction Collection: Begin collecting fractions. The brightly colored, labeled protein will elute first. The smaller, unconjugated dye will be retained longer and elute in later fractions.

  • Characterization: (Optional but Recommended) Confirm the purity of your collected fractions by measuring the absorbance at 280 nm (for protein) and ~503 nm (for BDP FL dye).[12]

Protocol 2: Purification by Dialysis

This protocol is suitable for larger sample volumes or for proteins that may be sensitive to chromatography resins.[3]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for a >50 kDa protein)

  • Large beaker (e.g., 1-2 L)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Carefully load your reaction mixture into the dialysis tubing or cassette, avoiding the introduction of air bubbles, and seal it securely.

  • Dialysis Setup: Place the sealed dialysis device into a beaker containing a large volume (e.g., 1 L) of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times your sample volume.

  • Stirring: Place the beaker on a stir plate and stir gently to facilitate the diffusion of the unconjugated dye out of the sample.[3]

  • Buffer Changes: For efficient removal, perform at least three buffer changes. A recommended schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then allow the final dialysis to proceed overnight.[3]

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Open one end and gently transfer the purified, labeled protein into a clean storage tube. Protect the sample from light.

References

Technical Support Center: Optimizing BDP FL-PEG4-TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and overall success for BDP FL-PEG4-TCO reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Weak or No Fluorescence Signal

A faint or altogether absent signal is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Possible Causes and Solutions:

    • Inefficient TCO-Tetrazine Ligation: The core of the labeling process is the "click" reaction between the trans-cyclooctene (TCO) and tetrazine moieties.[1] Ensure that the reaction buffer is within the optimal pH range of 6.0-9.0; phosphate-buffered saline (PBS) at pH 7.4 is a standard choice.[1]

    • Suboptimal Molar Ratio: An incorrect ratio of TCO to tetrazine can lead to inefficient labeling. It is recommended to start with a 1.5 to 5-fold molar excess of this compound. For labeling tetrazine-modified antibodies, a 3 to 5-fold molar excess is often effective.[1]

    • Inadequate Incubation Time or Temperature: The reaction is generally rapid at room temperature (20-25°C), often completing within 30-60 minutes.[1] For more sensitive biomolecules, the reaction can be performed at 4°C, though this may necessitate longer incubation times of up to 2 hours.[1]

    • Compromised Reagents: Ensure that the this compound is stored correctly and that stock solutions are prepared fresh in anhydrous DMSO.[1] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[1]

    • Low Expression of TCO-Modified Protein: The target protein may not be expressing at a high enough level. This can be verified using an alternative method, such as a Western blot.[2]

Issue 2: High Background Fluorescence

Excessive background signal can obscure the specific signal from your labeled target.

  • Possible Causes and Solutions:

    • Incomplete Removal of Unbound Probe: Insufficient washing following incubation is a primary cause of high background. To remedy this, increase the number and duration of washing steps.[2]

    • Non-specific Binding: The probe may be binding non-specifically to other molecules or cellular components. This can be mitigated by decreasing the concentration of this compound and/or reducing the incubation time.[2]

    • Probe Aggregation: this compound has low solubility in aqueous solutions and may form aggregates. To prevent this, ensure the reagent is fully dissolved in an organic solvent like DMSO before adding it to the aqueous reaction buffer.[3]

Issue 3: Cell Toxicity or Cellular Stress

It is crucial to ensure that the labeling process does not adversely affect the health of the cells.

  • Possible Causes and Solutions:

    • High Probe Concentration: A high concentration of this compound can be toxic to cells. A dose-response experiment should be performed to identify the optimal, non-toxic concentration for your specific cell line.[2][3]

    • DMSO Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[3]

    • Phototoxicity: Excessive exposure to excitation light during imaging can damage cells. To minimize this, reduce the light intensity and/or the exposure time.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound reaction?

A: this compound labeling relies on a bioorthogonal "click chemistry" reaction. Specifically, it is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the trans-cyclooctene (TCO) group on the probe and a tetrazine moiety on the target biomolecule.[2][4] This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[2]

Q2: How should I prepare and store this compound?

A: For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[1][3] It is recommended to prepare a 1-10 mM stock solution in anhydrous DMSO.[2][4] This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]

Q3: What are the key advantages of the PEG4 spacer in this reagent?

A: The hydrophilic tetraethylene glycol (PEG4) spacer offers several benefits:

  • Increased Water Solubility: It improves the solubility of the hydrophobic BDP FL dye in aqueous buffers.[1]

  • Reduced Steric Hindrance: The flexible spacer arm minimizes steric hindrance, allowing for a more efficient reaction between the TCO and tetrazine groups.[1]

  • Prevention of Aggregation: It can help to reduce the aggregation of labeled proteins.[1]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A: No, the TCO-tetrazine ligation is a catalyst-free reaction, which makes it ideal for use in sensitive biological systems and live-cell imaging.[1]

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for this compound reactions. Optimization may be required for specific applications.

Table 1: Recommended Incubation Times and Temperatures

ApplicationIncubation TimeTemperature
Antibody Labeling1-2 hoursRoom Temperature (20-25°C)
2-4 hours4°C
Live-Cell Labeling15-60 minutes37°C
PROTAC Synthesis1-4 hoursRoom Temperature (20-25°C)

Table 2: Recommended Reagent Concentrations and Ratios

ParameterRecommendation
This compound Stock Solution1-10 mM in anhydrous DMSO
Molar Excess of this compound (General)1.5 to 5-fold
Molar Excess of this compound (Antibody Labeling)3 to 5-fold
Final DMSO Concentration in Reaction<10% (ideally <0.5% for live cells)

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Antibodies

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.[1]

    • Ensure your tetrazine-modified antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

  • Labeling Reaction:

    • Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.[1]

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light. Alternatively, incubate for 2-4 hours at 4°C.[1]

  • Purification (Recommended):

    • To remove unreacted this compound, use a desalting spin column or size-exclusion chromatography.[1]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).[1]

Protocol 2: Live-Cell Labeling

  • Cell Seeding:

    • Seed cells onto an imaging-compatible dish and allow them to reach 60-80% confluency.[2]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2]

  • Live-Cell Labeling:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[5]

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate for 15-60 minutes at 37°C, protected from light.[5]

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[2]

  • Imaging:

    • Image the cells using a fluorescence microscope with a filter set appropriate for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[2]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing prep_tco Prepare this compound stock solution (1-10 mM in DMSO) mix Mix this compound and Tetrazine-biomolecule prep_tco->mix prep_target Prepare Tetrazine-modified biomolecule in buffer prep_target->mix incubate Incubate (e.g., 1-2h at RT) mix->incubate Protect from light purify Purify labeled biomolecule (e.g., size exclusion chromatography) incubate->purify characterize Characterize Degree of Labeling (DOL) purify->characterize

Caption: Experimental workflow for labeling a tetrazine-modified biomolecule.

troubleshooting_flowchart cluster_weak_signal Weak or No Signal cluster_high_bg High Background cluster_toxicity Cell Toxicity start Start Troubleshooting issue What is the primary issue? start->issue check_ratio Check molar ratio (1.5-5x excess TCO) issue->check_ratio Weak/No Signal increase_washes Increase washing steps issue->increase_washes High Background optimize_conc Optimize probe concentration (dose-response) issue->optimize_conc Cell Toxicity check_incubation Optimize incubation time and temperature check_ratio->check_incubation check_reagents Use fresh reagents check_incubation->check_reagents decrease_conc Decrease probe concentration and/or incubation time increase_washes->decrease_conc check_dmso Ensure final DMSO concentration is <0.5% optimize_conc->check_dmso

Caption: Logical workflow for troubleshooting common this compound reaction issues.

References

Validation & Comparative

Mastering Precision: A Guide to Calculating the Degree of Labeling for BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of fluorescent labeling, accurate quantification of dye incorporation is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison and detailed protocol for calculating the Degree of Labeling (DOL) of biomolecules conjugated with BDP FL-PEG4-TCO, a bright and photostable fluorescent probe.

The Gold Standard: Spectrophotometric DOL Calculation

The most widely accepted and accessible method for determining the DOL is through UV-Vis spectrophotometry. This technique relies on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the purified conjugate at two key wavelengths—one for the protein (typically 280 nm) and one for the BDP FL dye (at its maximum absorbance, ~503 nm)—the molar concentrations of both can be determined and their ratio calculated.[1][2][3]

A critical consideration in this calculation is the absorbance of the BDP FL dye at 280 nm, which can interfere with the protein concentration measurement. To ensure accuracy, a correction factor is applied to the absorbance reading at 280 nm to account for the dye's contribution.[1][3]

Comparative Analysis of DOL Determination Methods

While spectrophotometry is the primary method, other techniques can be employed for DOL determination, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures absorbance at specific wavelengths to determine the concentration of the protein and the dye.Rapid, simple, and requires standard laboratory equipment.Indirect measurement; requires accurate extinction coefficients and correction factors. Potential for interference from other absorbing species.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the labeled and unlabeled biomolecule to determine the number of attached dye molecules.Highly accurate and provides information on the distribution of dye molecules per biomolecule.Requires specialized and expensive equipment; can be more time-consuming.
High-Performance Liquid Chromatography (HPLC) Separates labeled from unlabeled biomolecules, and the peak areas can be used to quantify the extent of labeling.Provides high resolution and can separate species with different degrees of labeling.Can be complex to develop a suitable method; requires HPLC instrumentation.
Fluorimetry Measures the fluorescence intensity of the sample, which can be correlated to the concentration of the fluorescent dye.Highly sensitive.Can be prone to quenching effects at high DOLs; requires a standard curve of the free dye.

For most routine applications, UV-Vis spectrophotometry offers a robust and efficient means of calculating the DOL for this compound conjugates.

Experimental Protocol: Spectrophotometric DOL Calculation for a this compound Labeled Antibody

This protocol details the steps for determining the DOL of an antibody labeled with this compound.

Materials:

  • This compound labeled antibody, purified from unreacted dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound labeled antibody is purified from any unbound dye. This is a critical step, as residual free dye will lead to an overestimation of the DOL.[4][5][6] Size-exclusion chromatography is a common and effective purification method.

    • Dilute the purified conjugate in PBS to a concentration that results in an absorbance reading between 0.1 and 1.0 at both 280 nm and 503 nm. Record the dilution factor if one is used.

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with PBS.

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the BDP FL dye, which is 503 nm (A₅₀₃).

  • Calculations:

    The DOL is calculated using the following formulas:

    Step 1: Calculate the molar concentration of the BDP FL dye.

    Concentration of Dye (M) = A₅₀₃ / (ε_dye × path length)

    Step 2: Calculate the corrected absorbance of the protein at 280 nm.

    Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

    Step 3: Calculate the molar concentration of the protein.

    Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)

    Step 4: Calculate the Degree of Labeling (DOL).

    DOL = Concentration of Dye / Concentration of Protein

Quantitative Data for Calculation:

ParameterValueReference
Molar Extinction Coefficient of BDP FL at 503 nm (ε_dye)92,000 M⁻¹cm⁻¹[1][7]
Correction Factor for BDP FL at 280 nm (CF₂₈₀)0.027[1]
Molar Extinction Coefficient of a typical IgG antibody at 280 nm (ε_protein)210,000 M⁻¹cm⁻¹[1][5]
Path Length1 cm

Note: The molar extinction coefficient of the protein will vary depending on the specific protein being labeled. It is crucial to use the correct value for the protein of interest for an accurate DOL calculation.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the Degree of Labeling.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation cluster_result Result Purification Purify Labeled Conjugate (e.g., Size-Exclusion Chromatography) Dilution Dilute Purified Conjugate in PBS Purification->Dilution Blank Blank Spectrophotometer with PBS Dilution->Blank Measure Measure Absorbance at 280 nm and 503 nm Blank->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Calc_Protein Calculate Corrected Protein Concentration Measure->Calc_Protein Calc_DOL Calculate Degree of Labeling (DOL) Calc_Dye->Calc_DOL Calc_Protein->Calc_DOL DOL_Value Final DOL Value Calc_DOL->DOL_Value

References

A Researcher's Guide to Bioorthogonal Labeling: BDP FL-PEG4-TCO vs. DBCO-Containing Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that directly impacts experimental success. This guide provides an objective, data-driven comparison of BDP FL-PEG4-TCO, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, and dibenzocyclooctyne (DBCO)-containing probes, which employ strain-promoted alkyne-azide cycloaddition (SPAAC).

This compound is a versatile reagent composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] The TCO moiety enables rapid and specific labeling of tetrazine-modified biomolecules.[1][2] Its primary alternative, a DBCO-containing probe, uses the well-established SPAAC reaction to label azide-modified targets.[2][4][] This guide will compare their performance, provide detailed experimental protocols, and illustrate key concepts to inform your choice of bioorthogonal labeling strategy.

Performance Comparison: Kinetics and Photophysics

The efficiency and success of a bioorthogonal labeling experiment are largely governed by the reaction kinetics of the chosen "click chemistry" pair and the photophysical properties of the fluorophore.

The most significant distinction between the two systems is the reaction speed. The TCO-tetrazine iEDDA reaction is renowned for being the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than the DBCO-azide SPAAC reaction.[1][6] This exceptional speed allows for efficient labeling at lower probe concentrations and with shorter incubation times, minimizing potential off-target effects and cellular perturbation, which is particularly crucial for live-cell and in-vivo studies.[1][6]

While the reactive moieties differ, the fluorescent reporter, BDP FL, is common to both probes discussed here. The BODIPY FL core offers significant advantages over traditional fluorophores like fluorescein. It possesses a high quantum yield approaching 1.0, is intensely bright, and exhibits high photostability.[3][7][8][9] Furthermore, its fluorescence is largely insensitive to changes in pH and solvent polarity, ensuring a stable and reliable signal in diverse cellular environments.[1][3][8][10]

Table 1: Quantitative Comparison of Bioorthogonal Probes

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)
**Reaction Kinetics (k₂) **~10³ - 10⁶ M⁻¹s⁻¹[1]~0.1 - 1.0 M⁻¹s⁻¹[1]
Excitation Max (λex) ~503 nm[1][11][12]~503 nm[1][11]
Emission Max (λem) ~509 nm[1][11][12]~509-512 nm[1][11]
Quantum Yield (Φ) ~0.9 - 1.0[7][11]~0.9 (inferred from BDP FL)[1]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹[11][12]~80,000 M⁻¹cm⁻¹[11]
Probe Stability TCO can isomerize; store at -20°C.[3][6]DBCO is generally stable but can be hydrophobic.[6][13]

Visualizing the Chemistry and Workflow

To better understand the application of these reagents, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

cluster_0 iEDDA: TCO-Tetrazine Ligation cluster_1 SPAAC: DBCO-Azide Ligation TCO TCO (trans-cyclooctene) Product_IEDDA Dihydropyridazine Product TCO->Product_IEDDA Tetrazine Tetrazine Tetrazine->Product_IEDDA N2 N₂ Gas Product_IEDDA->N2 DBCO DBCO (Dibenzocyclooctyne) Product_SPAAC Triazole Product DBCO->Product_SPAAC Azide Azide Azide->Product_SPAAC

Caption: Comparison of iEDDA and SPAAC click chemistry reaction mechanisms.[6]

A 1. Introduce Bioorthogonal Handle (e.g., Tetrazine or Azide) B 2. Incubate System (Live Cells, Lysate, etc.) A->B C 3. Add Fluorescent Probe (BDP FL-TCO or BDP FL-DBCO) B->C D 4. Incubate for Click Reaction C->D E 5. Wash to Remove Unbound Probe D->E F 6. Analyze (Microscopy, Flow Cytometry) E->F

Caption: General experimental workflow for bioorthogonal labeling.[6]

Experimental Protocols: Cell Surface Labeling

Detailed methodologies are essential for reproducible and comparable results. Below are generalized protocols for cell surface labeling using both TCO-tetrazine and DBCO-azide chemistries, assuming metabolic incorporation of the functional handle.

Protocol 1: Cell Surface Labeling via TCO-Tetrazine Ligation

This protocol describes labeling cell surface glycans that have been metabolically engineered to display tetrazine groups.

Materials:

  • Mammalian cells expressing target glycans.

  • Tetrazine-modified sugar (e.g., Ac₄ManNTz) for metabolic labeling.

  • This compound stock solution (1-10 mM in anhydrous DMSO).

  • Complete cell culture medium and Phosphate-Buffered Saline (PBS).

  • Live-cell imaging solution.

Methodology:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel and allow them to adhere for 24 hours.

    • Add the tetrazine-modified sugar to the cell culture medium to a final concentration of 25-50 µM.[14]

    • Culture the cells for 2-3 days to allow for the incorporation of the tetrazine-modified sugar into cell surface glycans.[14]

  • Bioorthogonal Labeling with this compound:

    • Gently wash the cells twice with pre-warmed PBS to remove unincorporated sugar.

    • Prepare the labeling solution by diluting the this compound stock solution in pre-warmed medium to a final concentration of 1-10 µM.

    • Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[6][15] The short incubation time is due to the rapid kinetics of the iEDDA reaction.[6]

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed medium or PBS to remove any unbound probe.[1][6]

    • Add fresh imaging solution to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).[6]

Protocol 2: Cell Surface Labeling via DBCO-Azide Ligation (SPAAC)

This protocol outlines the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

  • Mammalian cells of interest.

  • Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling.

  • BDP FL-PEG4-DBCO stock solution (1-10 mM in anhydrous DMSO).

  • Complete cell culture medium and PBS.

  • Live-cell imaging buffer.

Methodology:

  • Metabolic Labeling:

    • Seed cells and allow them to adhere.

    • Prepare labeling medium containing the azide precursor (e.g., 25-50 µM Ac₄ManNAz).[11][16]

    • Incubate the cells for 1-3 days to ensure sufficient incorporation of the azide sugar.[11][16]

  • Bioorthogonal Labeling with BDP FL-PEG4-DBCO:

    • After metabolic labeling, gently wash the cells twice with pre-warmed PBS to remove the medium containing the azide precursor.[11][16]

    • Prepare the DBCO labeling solution by diluting the BDP FL-PEG4-DBCO stock in pre-warmed medium to a final concentration of 10-20 µM.[11][16][17]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11][16][17]

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with PBS to remove unbound dye.[16][17]

    • Add fresh imaging buffer.

    • Image the cells using appropriate fluorescence microscopy filter sets.

Applications in Research and Drug Development

The distinct characteristics of TCO and DBCO probes make them suitable for a range of applications. The high brightness and photostability of the BDP FL fluorophore make both probe types excellent choices for fluorescence-based assays.[1][2]

This compound is particularly advantageous for:

  • Live-Cell Imaging: The exceptionally fast reaction kinetics are ideal for dynamic studies in living systems, allowing for high temporal resolution and efficient labeling even with low target abundance.[1][6]

  • In-Vivo Applications: Rapid labeling kinetics and low required concentrations reduce the potential for off-target reactions and improve signal-to-noise ratios in complex biological environments.[6]

  • PROTAC and ADC Development: this compound can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][18] The fluorescent tag facilitates the study of cellular uptake, localization, and mechanism of action.[1][18]

cluster_PROTAC PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism via the Ubiquitin-Proteasome System.[3]

DBCO-containing probes remain a cornerstone of bioorthogonal chemistry and are well-suited for:

  • General Bioconjugation: The SPAAC reaction is robust, highly specific, and has been extensively validated across numerous applications.[4][][19]

  • Material Science: DBCO chemistry is used for the precise functionalization of materials like polymers and nanoparticles.[4]

  • Established Protocols: As a more mature technology, a vast number of protocols and azide-modified reagents are commercially available, facilitating its adoption.[20]

Conclusion

The choice between this compound and DBCO-containing probes hinges on the specific demands of the experiment.

This compound stands out as a high-performance probe for applications that demand speed and efficiency.[1][6] Its unparalleled reaction kinetics make it the superior choice for live-cell imaging, in-vivo studies, and experiments with low reactant concentrations where minimizing incubation times and potential side effects is paramount.[6]

DBCO-containing probes are reliable and versatile tools for a wide array of bioorthogonal labeling applications.[4][20] While the kinetics are significantly slower than the TCO-tetrazine ligation, the stability of the reagents and the breadth of available protocols make SPAAC an excellent and robust choice for many experimental designs, particularly in vitro.[6][13]

Ultimately, by understanding the quantitative differences in performance and the practical considerations of the experimental protocols, researchers can select the optimal fluorescent probe to achieve high-quality, reproducible data in their exploration of complex biological systems.

References

A Head-to-Head Comparison: BDP FL-PEG4-TCO vs. Alexa Fluor 488 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that dictates the success and reliability of fluorescence-based assays. This guide provides an objective, data-driven comparison of two popular green fluorescent dyes: BDP FL-PEG4-TCO and Alexa Fluor 488.

This compound is a modern fluorescent probe that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore with a hydrophilic polyethylene glycol (PEG4) spacer and a highly reactive trans-cyclooctene (TCO) group for bioorthogonal "click chemistry".[1][2][3] Alexa Fluor 488 is a widely recognized and extensively used green fluorescent dye known for its exceptional brightness, photostability, and pH insensitivity.[4][5][6]

This guide will delve into a comparative analysis of their performance characteristics, supported by available data, and provide detailed experimental protocols for their application in key areas such as antibody conjugation and cellular imaging.

Quantitative Performance Metrics: A Comparative Overview

The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (λex) 503 nm[2][3][7]496-499 nm[4][8][9]
Emission Maximum (λem) 509 nm[2][3][7]519-520 nm[4][8]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[2][3]~71,000 - 73,000 M⁻¹cm⁻¹[4][9]
Fluorescence Quantum Yield (Φ) ~0.9[1][2][7]0.92[10][11][12]
Molecular Weight 662.57 g/mol [1][7]Varies by reactive group (e.g., NHS ester ~643 g/mol )
Reactive Group trans-cyclooctene (TCO)[1]Primarily N-hydroxysuccinimide (NHS) ester for amines[]
Conjugation Chemistry Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine[1]Amine-reactive acylation[]
pH Sensitivity Largely insensitive to pH[2]Insensitive over a wide pH range (4-10)[5][6]
Photostability High[2][3]High[4][5][14]

Signaling Pathways and Experimental Workflows

Visualizing the underlying chemical reactions and experimental procedures is crucial for understanding the application of these fluorophores.

This compound Bioorthogonal Ligation Tetrazine_Antibody Tetrazine-Modified Antibody Reaction Inverse Electron Demand Diels-Alder Cycloaddition (Click Chemistry) Tetrazine_Antibody->Reaction BDP_TCO This compound BDP_TCO->Reaction Clearance Rapid Clearance of Unreacted Probe BDP_TCO->Clearance Excess Labeled_Antibody Fluorescently Labeled Antibody Reaction->Labeled_Antibody Alexa Fluor 488 NHS Ester Conjugation Antibody Antibody with Primary Amines (e.g., Lysine) Reaction Amine-Reactive Acylation (pH 8.0-9.0) Antibody->Reaction Alexa_NHS Alexa Fluor 488 NHS Ester Alexa_NHS->Reaction Labeled_Antibody Fluorescently Labeled Antibody Reaction->Labeled_Antibody Purification Purification to Remove Unreacted Dye Labeled_Antibody->Purification General Workflow for Antibody Labeling and Cell Staining cluster_bdp This compound cluster_alexa Alexa Fluor 488 BDP_Mod Modify Antibody with Tetrazine BDP_Label Label with This compound BDP_Mod->BDP_Label Cell_Staining Cell Staining BDP_Label->Cell_Staining Alexa_Label Label Antibody with Alexa Fluor 488 NHS Ester Alexa_Label->Cell_Staining Start Start: Unlabeled Antibody Start->BDP_Mod Start->Alexa_Label Imaging Fluorescence Microscopy/ Flow Cytometry Cell_Staining->Imaging End End: Data Analysis Imaging->End

References

A Comparative Guide to the Photostability of BDP FL-PEG4-TCO and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts the reliability and success of imaging experiments. Photostability, the ability of a fluorophore to resist light-induced degradation (photobleaching), is a key performance parameter. This guide provides an objective comparison of the photostability of BDP FL-PEG4-TCO, a modern bioorthogonal labeling probe, and fluorescein, a widely used but notoriously photolabile fluorophore.

In fluorescence microscopy, particularly for applications requiring long or intense light exposure such as time-lapse live-cell imaging and single-molecule studies, the choice of a robust fluorescent label is paramount.[1][2] Photobleaching can significantly limit the duration of image acquisition and compromise the quantitative integrity of the data.[1] This guide presents a data-driven comparison to highlight the key performance differences between this compound and fluorescein, enabling an informed decision for your research needs.

Executive Summary: BDP FL consistently demonstrates significantly higher photostability compared to fluorescein.[1][2] The rigid, bicyclic structure of the BODIPY core in BDP FL is inherently less susceptible to the photochemical reactions that lead to the rapid fading of fluorescein.[2] While fluorescein may be suitable for short-term experiments, BDP FL is the superior choice for demanding applications that require bright, stable, and long-lasting fluorescence signals.[1][2]

Quantitative Photophysical and Photostability Comparison

PropertyBDP FLFluorescein (FITC)Advantage
Excitation Maximum (λex) ~503 nm~495 nmSimilar
Emission Maximum (λem) ~509 nm~519 nmSimilar
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹BDP FL
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0~0.92 (in 0.1 M NaOH)[2]BDP FL
Relative Photostability High[2][3]Low[2][3]BDP FL
Photons Emitted Before Bleaching Significantly more than fluorescein[2]~30,000 - 40,000[2]BDP FL
Environmental Sensitivity Relatively insensitive to pH and solvent polaritySensitive to pHBDP FL

The Mechanism of Photobleaching

Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical modification, rendering it non-fluorescent. This process is often mediated by reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can destroy the fluorophore's structure.[2] The inherent chemical structure of BDP FL makes it less prone to these photodegradation pathways compared to fluorescein.[2]

Below is a simplified diagram illustrating the general mechanism of photobleaching.

Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂ (Photobleaching) Experimental Workflow for Evaluating Fluorophore Photostability cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solutions (BDP FL & Fluorescein) Immobilize Immobilize Dyes on Slide Dye_Solution->Immobilize Microscope_Setup Microscope Setup (Constant Intensity) Immobilize->Microscope_Setup Time_Lapse Acquire Time-Lapse Image Series Microscope_Setup->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Normalize Normalize to Initial Intensity Measure_Intensity->Normalize Plot Plot Intensity vs. Time Normalize->Plot Half_Life Determine Photobleaching Half-Life (t₁/₂) Plot->Half_Life

References

A Head-to-Head Comparison: The Reaction Kinetics of BDP FL-PEG4-TCO versus Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of conjugation methodology is paramount to experimental success. The speed and efficiency of the chosen reaction directly impact the sensitivity of molecular imaging, the efficacy of drug delivery systems, and the overall integrity of biological samples. This guide provides an objective, data-driven comparison of the reaction kinetics of BDP FL-PEG4-TCO, a prominent fluorescent probe utilizing the trans-cyclooctene (TCO)-tetrazine ligation, against other widely used click chemistry alternatives.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine is renowned for its exceptionally rapid kinetics, setting a high benchmark in the field of bioorthogonal chemistry. This compound leverages this powerful reaction, combining a bright and photostable BODIPY™ FL fluorophore with a hydrophilic PEG4 spacer and the highly reactive TCO group. This combination makes it a potent tool for the specific and efficient fluorescent labeling of biomolecules.

Quantitative Performance Metrics: A Comparative Overview

The definitive measure of a click chemistry reaction's speed is its second-order rate constant (k₂). The TCO-tetrazine ligation is consistently reported as one of the fastest known bioorthogonal reactions, often orders of magnitude faster than other common methods such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Click Chemistry ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Inverse Electron Demand Diels-Alder (iEDDA) TCO + Tetrazine ~800 - 73,000+ [1][2][3]Exceptionally fast, catalyst-free, and highly bioorthogonal. The primary byproduct is nitrogen gas.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO + Azide~0.1 - 2.1[1][4]Catalyst-free and bioorthogonal, but significantly slower than the TCO-tetrazine reaction.[1]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide10 - 100[5]Requires a cytotoxic copper(I) catalyst, which can limit its application in live cells and in vivo.[5]

Experimental Protocols

Accurate and reproducible kinetic data are the foundation of any robust comparison. Below are detailed methodologies for key experiments cited in the determination of reaction kinetics and the application of this compound.

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for measuring the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • Stopped-flow spectrophotometer[5][6]

  • Syringes for reactant loading

  • TCO derivative solution of known concentration (e.g., in PBS or an appropriate organic solvent)

  • Tetrazine derivative solution of known concentration (e.g., in PBS or an appropriate organic solvent)[5]

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[5]

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[5][6] Set the spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the tetrazine (typically between 510-550 nm).[6]

  • Reagent Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent like DMSO.[5] Dilute the stock solutions in the reaction buffer to the desired final concentrations.

  • Measurement: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.[5] Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time as the tetrazine is consumed.[5][6]

  • Data Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then determined by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Live-Cell Labeling with this compound

This protocol outlines a typical workflow for labeling a target protein on the surface of live mammalian cells.

Materials:

  • Mammalian cells expressing the tetrazine-modified protein of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[7]

  • Labeling Reaction: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.[8] Wash the cells once with warm PBS and then add the this compound-containing medium.[8] Incubate for 5-30 minutes at 37°C, protected from light.[8][9]

  • Washing and Imaging: Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.[7] Add fresh imaging medium and visualize the cells using a fluorescence microscope with the appropriate filter sets for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).[10]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in a typical bioorthogonal labeling experiment.

G cluster_0 Target Modification cluster_1 Bioorthogonal Labeling cluster_2 Downstream Analysis Target Biomolecule of Interest (e.g., Protein, Antibody) ModifiedTarget Tetrazine-Modified Biomolecule Target->ModifiedTarget Incubation Tetrazine Tetrazine-NHS Ester Tetrazine->ModifiedTarget LabeledProduct Fluorescently Labeled Biomolecule ModifiedTarget->LabeledProduct iEDDA Click Reaction (Rapid, Catalyst-Free) BDP_TCO This compound BDP_TCO->LabeledProduct Imaging Fluorescence Imaging LabeledProduct->Imaging Analysis Data Analysis (e.g., Signal-to-Noise Ratio) Imaging->Analysis

Experimental workflow for bioorthogonal labeling.

G cluster_iedda iEDDA (TCO + Tetrazine) cluster_spaac SPAAC (DBCO + Azide) cluster_cuaac CuAAC (Alkyne + Azide) TCO TCO Product_iedda Dihydropyropyridazine TCO->Product_iedda k₂ ≈ 800 - 73,000+ M⁻¹s⁻¹ Tetrazine Tetrazine Tetrazine->Product_iedda DBCO DBCO Product_spaac Triazole DBCO->Product_spaac k₂ ≈ 0.1 - 2.1 M⁻¹s⁻¹ Azide_spaac Azide Azide_spaac->Product_spaac Alkyne Terminal Alkyne Product_cuaac Triazole Alkyne->Product_cuaac k₂ ≈ 10 - 100 M⁻¹s⁻¹ (Requires Cu(I) catalyst) Azide_cuaac Azide Azide_cuaac->Product_cuaac

Comparison of click chemistry reaction kinetics.

References

Assessing Labeling Efficiency of BDP FL-PEG4-TCO by Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of an appropriate fluorescent probe is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of BDP FL-PEG4-TCO, a bioorthogonal labeling probe, against a common alternative, BDP FL-PEG4-DBCO. This comparison is supported by experimental data to objectively assess its performance in labeling efficiency for flow cytometry applications.

Introduction to this compound

This compound is a fluorescent probe engineered for highly specific and efficient labeling of biomolecules in complex biological environments, including live cells.[1][2] Its structure comprises three key components:

  • BDP FL (BODIPY™ FL): A bright and photostable fluorophore with a narrow emission spectrum, making it highly suitable for fluorescence imaging and flow cytometry.[1][3]

  • PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances the probe's water solubility, minimizes non-specific binding, and reduces steric hindrance.[1][4]

  • TCO (trans-cyclooctene): A reactive group that participates in a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[1][5]

The primary advantage of this system lies in its two-step labeling approach. First, a molecule of interest is tagged with a tetrazine group. Subsequently, the TCO-containing BDP FL probe is introduced and rapidly "clicks" onto the tetrazine, resulting in a highly specific and covalent fluorescent label.[1] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.[1][6]

Performance Comparison

The selection of a fluorescent probe for bioorthogonal labeling is contingent on several key performance metrics. Below is a summary of the quantitative data for this compound and its primary alternative, BDP FL-PEG4-DBCO, which utilizes DBCO-azide click chemistry.[1][7]

FeatureThis compoundBDP FL-PEG4-DBCOReference(s)
Click Chemistry Reaction TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)[1][7]
Reaction Kinetics (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶~0.1 - 1.0[1][8]
Excitation Max (λex) 503 nm503 nm[1][2]
Emission Max (λem) 509 nm512 nm[1][2]
Quantum Yield (Φ) ~0.9~0.9 (inferred from similar BODIPY FL dyes)[1][2]
Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000~80,000[1][2]

Note: Signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions (e.g., cell type, target expression level, probe concentration) and are best determined empirically within the context of a specific experiment.[1][9]

Experimental Protocols

To rigorously assess the performance of this compound for flow cytometry, the following detailed experimental protocol is provided. This protocol offers a quantitative method to determine the percentage of target-expressing cells that are successfully labeled.[1]

Protocol: Quantification of Labeling Efficiency by Flow Cytometry

Materials:

  • Cells expressing the tetrazine-modified target molecule

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.[1]

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • This compound Staining:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[1]

    • Dilute the this compound stock solution in flow cytometry staining buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.[1]

    • Add the diluted this compound solution to the cell suspension.[1]

    • Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Washing:

    • Wash the cells twice with cold flow cytometry staining buffer to remove unbound probe.[1]

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.[1]

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for BDP FL (Excitation: ~488 nm, Emission: ~520 nm).[1]

    • Include an unlabeled control group of target-expressing cells to set the negative gate.[1]

    • The percentage of fluorescently labeled cells in the appropriate gate represents the labeling efficiency.[1]

Visualizing the Workflow and a Related Signaling Pathway

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Cell Preparation (1x10^6 cells/mL) stain Staining with This compound prep->stain 30-60 min incubation wash Washing (2x with FACS buffer) stain->wash analysis Flow Cytometry Analysis wash->analysis

Experimental workflow for cell labeling and analysis.

G cluster_pathway Mechanism of TCO-Tetrazine Bioorthogonal Reaction tetrazine Tetrazine-modified Biomolecule reaction Inverse Electron Demand Diels-Alder Cycloaddition tetrazine->reaction tco This compound tco->reaction product Stable Covalently Labeled Biomolecule reaction->product N₂ release

References

BDP FL-PEG4-TCO performance in STORM microscopy compared to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant for achieving high-quality Stochastic Optical Reconstruction Microscopy (STORM) images. This guide provides a detailed comparison of BDP FL-PEG4-TCO, a bioorthogonal fluorescent probe, with other commonly used dyes in STORM, namely Alexa Fluor 647 and Cy5. The comparison is based on key performance metrics supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific research needs.

This compound is a versatile probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group. The TCO moiety allows for rapid and specific labeling of tetrazine-modified biomolecules via inverse-electron-demand Diels-Alder (iEDDA) click chemistry, a bioorthogonal reaction that occurs efficiently under physiological conditions.[1][2]

Quantitative Performance in STORM

The performance of a fluorophore in STORM is primarily determined by its photophysical properties, including photon output, on/off duty cycle, localization precision, and photostability. The following table summarizes the quantitative performance of BDP FL, Alexa Fluor 647, and Cy5 under STORM imaging conditions.

Performance MetricBDP FLAlexa Fluor 647Cy5Reference
Photon Output per Switching Event ~1,500 - 2,500~3,000 - 6,000High[3][4]
On/Off Duty Cycle ~0.001 - 0.005~0.0005 - 0.001High (~0.007)[3][4]
Localization Precision ~15 - 25 nm~10 - 20 nmLowered by high duty cycle[3][4]
Photostability/Switching Cycles HighHighModerate[3][5][6]
Excitation Maximum (nm) ~503~650~649[4][5]
Emission Maximum (nm) ~509~665~670[4][5]

Key Takeaways:

  • BDP FL , the core of this compound, demonstrates good photoswitching properties suitable for STORM imaging. It offers a balance of brightness and a low duty cycle.[3]

  • Alexa Fluor 647 is widely regarded as a benchmark fluorophore for dSTORM due to its high photon output, low duty cycle, and excellent photostability, which collectively contribute to high localization precision.[4][7]

  • Cy5 is also a bright fluorophore but can exhibit a higher duty cycle, which may lead to a higher density of simultaneously active fluorophores, potentially compromising localization accuracy and image resolution.[4]

Experimental Protocols

To achieve optimal STORM performance, the imaging buffer composition and experimental workflow are crucial. The following protocols provide a generalized methodology for STORM imaging using this compound, Alexa Fluor 647, and Cy5.

Protocol 1: Bioorthogonal Labeling with this compound

This protocol describes the labeling of tetrazine-modified cellular structures with this compound.

Materials:

  • Cells expressing tetrazine-modified protein of interest

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS)

  • Imaging medium (e.g., DMEM)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 30 minutes.

  • Labeling: Dilute the this compound stock solution to a final concentration of 1-10 µM in imaging medium. Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • STORM Imaging: Proceed with STORM imaging as described in Protocol 2.

Protocol 2: dSTORM Imaging

This protocol outlines the general procedure for performing dSTORM imaging.

Materials:

  • Labeled sample on a coverslip

  • STORM imaging buffer:

    • Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

    • Oxygen Scavenging System: Glucose Oxidase (e.g., 0.5 mg/mL) and Catalase (e.g., 40 µg/mL)

    • 10% (w/v) Glucose solution

    • Reducing Agent: 100 mM MEA (cysteamine) or 143 mM β-mercaptoethanol (BME) solution

Procedure:

  • Prepare STORM Imaging Buffer: Just before imaging, prepare the complete STORM imaging buffer by combining the base buffer, oxygen scavenging system, glucose solution, and reducing agent.

  • Mount Sample: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared STORM imaging buffer. Seal the edges to prevent oxygen entry.

  • STORM Microscope Setup: Place the slide on a STORM-capable microscope equipped with appropriate laser lines for excitation and activation (e.g., 488 nm for BDP FL, 647 nm for Alexa Fluor 647/Cy5, and a 405 nm laser for activation/re-activation).

  • Image Acquisition:

    • Use the appropriate laser to excite the fluorophores (e.g., 488 nm for BDP FL).

    • Adjust the laser power to induce photoswitching of the fluorophores into a dark state.

    • Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.

    • Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.

  • Image Reconstruction: Process the acquired image series using localization software to identify the precise coordinates of each detected single-molecule event and reconstruct the final super-resolution image.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis start Start fixation Cell Fixation & Permeabilization start->fixation labeling Fluorophore Labeling (e.g., this compound) mounting Mounting in STORM Buffer labeling->mounting fixation->labeling acquisition Image Acquisition (10k-100k frames) mounting->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction end Super-Resolved Image reconstruction->end

Caption: General experimental workflow for STORM microscopy.

Dye_Properties_STORM cluster_dye Fluorophore Properties cluster_performance STORM Performance cluster_image Image Quality photon_output High Photon Output localization_precision High Localization Precision photon_output->localization_precision duty_cycle Low Duty Cycle duty_cycle->localization_precision photostability High Photostability photostability->localization_precision image_quality High-Quality Super-Resolved Image localization_precision->image_quality

Caption: Influence of dye properties on STORM image quality.

References

A Comparative Analysis of the Quantum Yield of BDP FL-PEG4-TCO and Other Leading Green Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based biological research and drug development, the choice of a fluorophore is a critical determinant of experimental success. The quantum yield (Φ), representing the efficiency of converting absorbed photons into emitted fluorescence, is a key metric for fluorophore performance. A higher quantum yield directly translates to a brighter signal, enhancing sensitivity and the reliability of experimental data. This guide provides an objective comparison of the fluorescence quantum yield of BDP FL-PEG4-TCO, a boron-dipyromethene (BODIPY)-based dye, with other widely used green fluorophores: Fluorescein (FITC), Alexa Fluor 488, and DyLight 488.

Quantitative Comparison of Quantum Yields

The following table summarizes the fluorescence quantum yield of this compound in comparison to other prominent green fluorophores. This data is essential for researchers to make informed decisions when selecting a fluorescent label for their specific application.

FluorophoreQuantum Yield (Φ)Solvent/Buffer ConditionsKey Characteristics
This compound ~0.9[1][2]Methanol, Water[3]High quantum yield that is relatively insensitive to solvent polarity and pH.[3]
Alexa Fluor 488 0.92[3][4]Aqueous buffer (e.g., PBS)[3]High quantum yield, good photostability, and pH insensitivity.[5][6]
Fluorescein (FITC) 0.92[3]0.01 M NaOH[3]High quantum yield, but its fluorescence is known to be pH-sensitive.[3]
DyLight 488 "High" (specific value not consistently reported)[7]Aqueous bufferGood performance, though specific quantum yield data is less available.

Experimental Determination of Fluorescence Quantum Yield

The data presented in this guide is typically determined using the comparative method for measuring fluorescence quantum yield. This widely accepted technique involves comparing the fluorescence of a test sample to that of a standard with a known, well-characterized quantum yield.[8][9]

Principle of the Comparative Method

The fundamental principle of this method is that for two dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[8] The calculation is performed using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[7]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

Experimental Workflow

The following diagram outlines the key steps involved in the comparative method for determining the fluorescence quantum yield of a fluorophore.

G Workflow for Comparative Quantum Yield Measurement prep_standard Prepare series of dilutions of a standard fluorophore with known quantum yield measure_abs Measure absorbance of all solutions at the excitation wavelength (keep A < 0.1) prep_standard->measure_abs prep_sample Prepare series of dilutions of the test fluorophore (e.g., this compound) prep_sample->measure_abs measure_fluor Record fluorescence emission spectra for all solutions at the same excitation wavelength measure_abs->measure_fluor integrate_fluor Calculate the integrated fluorescence intensity for each emission spectrum measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate_fluor->plot_data calculate_qy Determine the gradients (slopes) of the linear fits and calculate the quantum yield of the sample plot_data->calculate_qy

Caption: A flowchart illustrating the key steps for determining the fluorescence quantum yield of a test sample relative to a standard.

Detailed Experimental Protocol
  • Solution Preparation : Prepare a series of dilutions for both the test fluorophore and a standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) in the same solvent to minimize variations due to refractive index.[10][11] The absorbance of these solutions should be kept below 0.1 to avoid inner filter effects.[9]

  • Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[3]

  • Fluorescence Measurement : Record the fluorescence emission spectrum for each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength and instrument settings for both the standard and the test sample.[3]

  • Data Analysis :

    • Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.[10]

    • For both the standard and the test sample, plot the integrated fluorescence intensity as a function of absorbance.[7]

    • Determine the slope (gradient) of the resulting linear plots.[7]

    • Calculate the quantum yield of the test sample using the comparative equation mentioned above.[7]

Conclusion

This compound stands as a high-performance green fluorophore with a quantum yield comparable to that of other leading dyes like Alexa Fluor 488. Its key advantage lies in the stability of its fluorescence across varying environmental conditions, such as pH and solvent polarity, a characteristic where traditional dyes like fluorescein falter.[3] For researchers in drug development and other scientific fields, the robust and bright signal from this compound makes it an excellent choice for a wide array of fluorescence-based applications that demand high sensitivity and reliable quantification.

References

A Head-to-Head Comparison: Alternatives to BDP FL-PEG4-TCO for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live cell imaging, the selection of fluorescent probes is a critical step that dictates the quality and reliability of experimental outcomes. Among the arsenal of bioorthogonal labeling techniques, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has gained prominence for its rapid kinetics and biocompatibility. BDP FL-PEG4-TCO is a widely used green-emitting fluorescent probe in this domain. This guide provides an objective comparison of this compound with commercially available alternatives, supported by quantitative performance data and detailed experimental protocols.

The ideal fluorescent probe for live cell imaging should exhibit high brightness, exceptional photostability, minimal cytotoxicity, and specific labeling of the target biomolecule. The TCO-tetrazine ligation offers a robust method for achieving this specificity, allowing for a two-step labeling process where the target is first tagged with a tetrazine moiety, followed by the introduction of a TCO-functionalized fluorescent dye. This pre-targeting strategy minimizes background fluorescence and enhances the signal-to-noise ratio.

Quantitative Performance Comparison of Green Fluorescent TCO Probes

To facilitate an evidence-based selection of a fluorescent probe, the following table summarizes the key photophysical properties of this compound and its alternatives. The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield.

FeatureThis compoundCF®488A TCOATTO 488 TCOFluorescein-PEG4-TCO
Fluorophore Class BODIPYRhodamine derivativeCoumarin derivativeXanthene
Excitation Max (λex) 503 nm490 nm501 nm~494 nm
Emission Max (λem) 509 nm515 nm523 nm~518 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~80,000~70,000~90,000[1][2][3]~80,000
Fluorescence Quantum Yield (Φ) ~0.9Not specified for TCO conjugate~0.80[1][2][3]~0.79[4]
Brightness (ε x Φ) ~72,000 ~N/A ~72,000 ~63,200
Key Advantages High brightness and photostability, pH insensitive.High photostability and water solubility. Minimally charged, reducing non-specific binding.High photostability and brightness, hydrophilic.[3][5]Cost-effective.
Potential Considerations Higher cost compared to traditional dyes.Quantum yield of the TCO conjugate is not readily published.Higher cost.pH sensitivity and lower photostability compared to modern dyes.
Supplier(s) BroadPharm, etc.BiotiumATTO-TEC, Sigma-AldrichClick Chemistry Tools, etc.

Note: The photophysical properties of fluorophores can be influenced by their conjugation to other molecules and the local environment. The data presented here are based on manufacturer-provided information and published literature for the parent dyes or closely related derivatives and should be used as a guide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow for live cell imaging using TCO-tetrazine ligation.

cluster_reagents Reactants cluster_product Product Tetrazine Tetrazine-labeled Biomolecule Labeled_Product Fluorescently Labeled Biomolecule Tetrazine->Labeled_Product iEDDA Reaction TCO_Dye TCO-functionalized Fluorescent Dye TCO_Dye->Labeled_Product N2 Nitrogen Gas (N₂)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

A 1. Introduce Tetrazine Moiety (e.g., via antibody conjugation or metabolic labeling) B 2. Incubate with Live Cells A->B C 3. Wash to Remove Unbound Tetrazine Reagent B->C D 4. Add TCO-functionalized Fluorescent Dye C->D E 5. Incubate for Bioorthogonal Reaction (typically 5-30 minutes) D->E F 6. Wash to Remove Unbound TCO Dye E->F G 7. Live Cell Imaging (Fluorescence Microscopy) F->G

Caption: General experimental workflow for live cell imaging.

Experimental Protocols

Below are detailed protocols for labeling cell surface proteins on live cells using the TCO-tetrazine bioorthogonal reaction. These protocols can be adapted for use with various TCO-functionalized fluorescent probes.

Protocol 1: Labeling of Cell Surface Proteins with a TCO-Conjugated Antibody

This protocol describes a two-step method where a primary antibody conjugated to TCO is used to target a specific cell surface protein, followed by labeling with a tetrazine-functionalized fluorophore.

Materials:

  • Live cells expressing the target surface protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)

  • TCO-conjugated primary antibody specific to the target protein

  • Tetrazine-functionalized fluorescent dye

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency (typically 60-80%).

  • Antibody Incubation (Pre-targeting):

    • Wash the cells once with pre-warmed PBS.

    • Dilute the TCO-conjugated antibody to its optimal working concentration (typically 1-10 µg/mL) in blocking buffer.

    • Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator.[6] To minimize internalization, this step can be performed at 4°C.

  • Washing:

    • Gently aspirate the antibody solution.

    • Wash the cells three times with pre-warmed PBS to remove unbound antibody.

  • Tetrazine-Fluorophore Labeling:

    • Prepare a solution of the tetrazine-functionalized fluorescent dye at a final concentration of 1-10 µM in live-cell imaging buffer.[7] The optimal concentration should be determined empirically.

    • Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[7] The short incubation time is due to the rapid kinetics of the iEDDA reaction.

  • Final Wash and Imaging:

    • Aspirate the tetrazine-fluorophore solution and wash the cells two to three times with pre-warmed live-cell imaging buffer.

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.[7]

Protocol 2: Metabolic Labeling of Cell Surface Glycans with a Tetrazine Sugar Followed by TCO-Dye Labeling

This protocol involves metabolically incorporating a tetrazine-modified sugar into the cell surface glycans, which are then labeled with a TCO-functionalized fluorescent probe.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Tetrazine-modified sugar (e.g., tetrazine-functionalized N-acetylgalactosamine, GalNAz)

  • TCO-functionalized fluorescent dye

  • PBS, pH 7.4

  • Live-cell imaging buffer

  • Fluorescence microscope

Procedure:

  • Metabolic Incorporation:

    • Culture cells in the presence of the tetrazine-modified sugar for 1-3 days. The optimal concentration of the sugar (typically 25-50 µM) and incubation time should be determined empirically for the specific cell line and sugar analog.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with pre-warmed PBS to remove any unincorporated sugar from the medium.

  • TCO-Fluorophore Labeling:

    • Prepare a solution of the TCO-functionalized fluorescent dye at a final concentration of 1-10 µM in live-cell imaging buffer.

    • Add the TCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Aspirate the TCO-fluorophore solution and wash the cells two to three times with pre-warmed live-cell imaging buffer.

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Proceed with live cell imaging.

Conclusion

The choice of a fluorescent probe for live cell imaging is a multifaceted decision that depends on the specific experimental requirements, including the desired brightness, photostability, and budget. While this compound remains a robust and widely used reagent, alternatives such as CF®488A TCO and ATTO 488 TCO offer compelling advantages in terms of photostability and brightness. For applications where cost is a primary concern, Fluorescein-PEG4-TCO may be a suitable option, provided its limitations in photostability and pH sensitivity are taken into account. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate TCO-functionalized fluorescent probe for their live cell imaging experiments, ultimately leading to higher quality and more reliable data.

References

A Comparative Guide to Measuring Signal-to-Noise Ratio for BDP FL-PEG4-TCO Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of a fluorescent probe is a critical factor in achieving experimental success. A high signal-to-noise ratio (SNR) is paramount for obtaining clear, quantifiable, and reliable data in fluorescence imaging. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO, a widely used probe for TCO-tetrazine click chemistry, against a common alternative, focusing on the methodologies to accurately measure and compare their performance.

This compound is a fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic PEG4 spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] The TCO moiety facilitates a highly specific and efficient bioorthogonal "click chemistry" reaction with biomolecules modified with a tetrazine group.[1][2] This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is known for its exceptionally fast kinetics, which can lead to efficient labeling and a high signal-to-noise ratio, a key advantage for cellular imaging.[2][3]

Performance Comparison of Bioorthogonal Probes

The choice of a fluorescent probe for bioorthogonal labeling depends on several key performance metrics. The primary difference between this compound and its alternatives often lies in the type of click chemistry employed. Below is a comparison with BDP FL-PEG4-DBCO, which utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry TCO-tetrazine (iEDDA)[3]DBCO-azide (SPAAC)[3]
**Reaction Kinetics (k₂) **~10³ - 10⁶ M⁻¹s⁻¹[3][4][5]~0.1 - 1.0 M⁻¹s⁻¹[3][4][5]
Excitation Max (λex) 503 nm[1][4]503 nm[4][6]
Emission Max (λem) 509 nm[1][4]512 nm[4][6]
Quantum Yield (Φ) ~0.9[1][7]~0.9 (inferred from similar BODIPY FL dyes)[4]
Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[1][4]~80,000 M⁻¹cm⁻¹[4]
Note: The quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions such as cell type, target protein expression level, probe concentration, and incubation time.[3][4]

The significantly faster reaction kinetics of the TCO-tetrazine ligation is a major advantage, often allowing for more efficient labeling with lower probe concentrations and shorter incubation times, which can contribute to a higher signal-to-noise ratio.[3]

Experimental Protocol: Measuring Signal-to-Noise Ratio

This protocol provides a microscopy-based method to directly compare the on-target labeling specificity and signal-to-noise ratio of this compound and an alternative probe like BDP FL-PEG4-DBCO.[4]

1. Cell Preparation:

  • Seed two sets of mammalian cells: one expressing the protein of interest tagged with a tetrazine (for TCO probes) or azide (for DBCO probes), and a negative control cell line not expressing the tagged protein.

  • Culture cells on imaging-compatible plates or chambered coverglass until they reach 60-80% confluency.[3]

2. Probe Preparation:

  • Prepare 1 mM stock solutions of this compound and the alternative probe (e.g., BDP FL-PEG4-DBCO) in anhydrous DMSO.[2][3] Store these solutions at -20°C, protected from light.[2]

3. Live-Cell Labeling:

  • Dilute the probe stock solutions in pre-warmed (37°C) complete cell culture medium to a final working concentration. The optimal concentration (typically 100 nM to 1 µM) should be determined empirically.[3]

  • Remove the existing medium from the cells and add the labeling medium.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.[8] The incubation time may vary based on the reaction kinetics of the chosen probe.

  • Washing: Remove the labeling medium and wash the cells at least three times with pre-warmed medium to effectively remove unbound probe, which is crucial for minimizing background fluorescence.[2]

4. Imaging:

  • Image the cells using a fluorescence microscope (e.g., confocal or high-content imager) equipped with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[2][3]

  • For a valid comparison, ensure that all imaging parameters (e.g., laser power, exposure time, detector gain) are kept identical for both the this compound and the alternative probe samples.

  • Acquire images of both the target-expressing cells and the negative control cells for each probe.

5. Quantification of Signal-to-Noise Ratio (SNR):

  • Use image analysis software (e.g., FIJI/ImageJ) to perform the quantification.[9]

  • Signal Measurement: In the images of target-expressing cells, define a region of interest (ROI) that encompasses the specifically labeled structures. Measure the mean fluorescence intensity within this ROI. This value represents the "Signal".[4]

  • Noise Measurement: In the same image, define an adjacent background region that does not contain any cells or labeled structures. Measure the mean fluorescence intensity of this background region. This value represents the "Noise".[4]

  • SNR Calculation: Calculate the SNR using the following formula: SNR = Mean Signal Intensity / Mean Background Intensity [4][9]

  • Repeat this measurement for multiple cells and images to obtain statistically significant results.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows.

cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction (iEDDA) Target Target Biomolecule (e.g., Protein, Glycan) Modification Introduce Tetrazine Moiety (Metabolic or Enzymatic Labeling) Target->Modification Tagged_Biomolecule Tetrazine-Tagged Biomolecule Modification->Tagged_Biomolecule Labeled_Product Fluorescently Labeled Biomolecule Tagged_Biomolecule->Labeled_Product 'Click' Reaction in Live Cells Probe This compound Probe->Labeled_Product

Caption: Bioorthogonal labeling workflow using TCO-tetrazine click chemistry.

Start Seed Target-Expressing & Negative Control Cells Label Label cells with This compound or Alternative Start->Label Wash Wash 3x to remove unbound probe Label->Wash Image Acquire Images (Identical settings) Wash->Image Quantify Quantify Intensity using Image Analysis Software Image->Quantify Signal Measure Mean Intensity of Labeled Structure (Signal) Quantify->Signal Noise Measure Mean Intensity of Background (Noise) Quantify->Noise Calculate Calculate SNR (SNR = Signal / Noise) Signal->Calculate Noise->Calculate End Compare SNR Values Calculate->End

Caption: Experimental workflow for measuring and comparing Signal-to-Noise Ratio.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Incomplete removal of unbound probe.[2]Increase the number and duration of washing steps. Use fresh, high-quality medium for washing.[2]
Non-specific binding of the probe.[2]Decrease the probe concentration and/or reduce the incubation time.[2]
Weak or No Signal Low expression of the tetrazine-modified protein.Verify protein expression using an alternative method (e.g., Western blot).[2]
Inefficient labeling.[2]Increase probe concentration or incubation time. Ensure the tetrazine moiety is accessible.[2]
Photobleaching High excitation light intensity or long exposure times.Reduce excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging.[2]

References

A Researcher's Guide: Confirming Protein Function After BDP FL-PEG4-TCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. BDP FL-PEG4-TCO has emerged as a high-performance probe for bioorthogonal labeling, enabling detailed study of proteins within their native environments. However, the critical step following labeling is to confirm that the protein's function remains intact. The attachment of any external molecule, even a relatively small fluorophore, has the potential to alter the protein's structure and activity.[1][2][3]

This guide provides an objective comparison of this compound with a common alternative, supported by experimental data. It further details essential protocols for verifying protein function post-labeling, ensuring the biological relevance of experimental findings.

Comparative Performance of Bioorthogonal Probes

The selection of a labeling reagent is a critical first step. This compound utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, a reaction renowned for its exceptionally fast kinetics.[4][5] This is a significant advantage over alternatives like BDP FL-PEG4-DBCO, which uses the slower strain-promoted alkyne-azide cycloaddition (SPAAC).[5] The faster kinetics of the TCO-tetrazine ligation allow for efficient labeling at lower concentrations and with shorter incubation times, minimizing potential off-target effects and cellular stress.[4][6]

The BODIPY FL (BDP FL) core of the probe also offers distinct advantages over traditional fluorophores like fluorescein. It exhibits superior photostability, which is crucial for long-term imaging experiments, and its fluorescence is largely insensitive to pH changes, ensuring a stable signal in various cellular compartments.[6]

Table 1: Quantitative Comparison of Bioorthogonal Labeling Probes

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry Reaction TCO-tetrazine (IEDDA)DBCO-azide (SPAAC)
Reaction Kinetics (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶[5]~0.1 - 1.0[5]
Excitation Maximum (λex) 503 nm[5][7]503 nm[5][7]
Emission Maximum (λem) 509 nm[5][7]512 nm[5][7]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000[5][7]~80,000[5][7]
Quantum Yield (Φ) ~0.9[5][7]~0.9 (inferred)[5][7]
Specificity High[7][8]High[7][8]
Biocompatibility Excellent for live-cell imaging[8]Suitable for live-cell imaging[8]

Note: The photophysical properties are primarily determined by the BDP FL fluorophore and are thus nearly identical. The key differentiator is the reaction kinetics, which significantly impacts labeling efficiency.[5]

Key Assays for Functional Confirmation

After labeling, it is imperative to verify that the protein's biological activity is preserved. The following are fundamental assays to assess protein function.

Enzyme Activity Assays

For proteins with enzymatic function, a direct measurement of their catalytic activity is the most definitive test of function.[9] Fluorescence-based assays are highly sensitive and well-suited for this purpose.[10][11] The general principle involves using a substrate that, when acted upon by the enzyme, produces a fluorescent signal.[9][10] The rate of signal generation by the labeled enzyme is then compared to that of the unlabeled, native enzyme.

Protein-Protein Interaction (PPI) Assays

Many proteins function as part of larger complexes. Labeling should not interfere with these crucial interactions.[12] Fluorescence Polarization (FP) is a powerful, solution-based technique for quantifying binding events.[13][14] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13] A BDP FL-labeled protein will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to its interaction partner, the resulting complex tumbles more slowly, leading to a measurable increase in polarization.[14][15]

Live-Cell Imaging and Localization

In a cellular context, a primary indicator of preserved function is the correct subcellular localization of the protein. Live-cell imaging allows for the visualization of the labeled protein within the cell, confirming that it traffics to the appropriate organelles or cellular structures.[16] The high brightness and photostability of this compound make it an excellent tool for these studies.[6] Any deviation from the expected localization pattern of the unlabeled protein could indicate a functional perturbation.

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol outlines the general procedure for labeling and imaging a target protein that has been genetically modified to incorporate a tetrazine-containing unnatural amino acid.

  • Cell Preparation: Seed mammalian cells expressing the tetrazine-modified protein of interest onto imaging-compatible plates. Allow cells to adhere and reach 60-80% confluency.[6]

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[6]

  • Labeling:

    • Warm complete cell culture medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[6]

    • Remove the existing medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.[6]

    • Add the this compound-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[6]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[6]

  • Imaging: Image the cells using a fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm). Acquire images using appropriate settings to minimize phototoxicity.[6]

G cluster_prep Cell Preparation cluster_label Labeling cluster_image Imaging prep1 Seed cells expressing Tetrazine-modified protein prep2 Allow cells to adhere (60-80% confluency) prep1->prep2 label1 Wash cells with PBS prep2->label1 label2 Prepare this compound working solution label1->label2 label3 Incubate cells with probe (15-60 min) label2->label3 image1 Wash cells to remove unbound probe (3x) label3->image1 image2 Add fresh imaging medium image1->image2 image3 Visualize with fluorescence microscope image2->image3

Caption: Experimental workflow for live-cell labeling and imaging.

Protocol 2: General Fluorescence-Based Enzyme Activity Assay

This protocol provides a framework for comparing the activity of a labeled enzyme to its unlabeled counterpart.

  • Reagent Preparation:

    • Prepare a concentrated stock of the this compound labeled enzyme and the unlabeled enzyme at the same molar concentration in a suitable assay buffer.

    • Prepare a stock solution of a fluorogenic substrate specific to the enzyme.

  • Assay Setup:

    • In a microplate, set up parallel reactions for the labeled and unlabeled enzyme. Include negative controls without any enzyme.

    • Add the assay buffer to each well.

    • Add the labeled or unlabeled enzyme to the appropriate wells.

  • Initiate Reaction: Add the fluorogenic substrate to all wells simultaneously to start the reaction.

  • Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 60 seconds) for a set period.

  • Data Analysis:

    • For each sample, plot fluorescence intensity versus time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

    • Compare the V₀ of the labeled enzyme to the unlabeled enzyme. A similar V₀ indicates that the labeling has not significantly affected the enzyme's catalytic activity.

G cluster_principle Enzyme Assay Principle cluster_measurement Measurement Enzyme Labeled Enzyme Product Fluorescent Product Substrate Non-Fluorescent Substrate Substrate->Product Catalysis Measurement Monitor increase in fluorescence over time Product->Measurement

Caption: Principle of a fluorescence-based enzyme activity assay.

Protocol 3: Protein-Protein Interaction Assay via Fluorescence Polarization (FP)

This protocol describes how to measure the binding of a this compound labeled protein ("Protein-X") to an unlabeled binding partner ("Protein-Y").

  • Reagent Preparation:

    • Prepare solutions of the BDP FL-labeled Protein-X and unlabeled Protein-Y in a suitable binding buffer.

  • Assay Setup:

    • In a microplate, add a fixed, low concentration (e.g., 1-10 nM) of the labeled Protein-X to each well.

    • Add increasing concentrations of the unlabeled Protein-Y to the wells, creating a serial dilution. Include a well with only labeled Protein-X as a baseline.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.

  • Data Analysis:

    • Plot the measured fluorescence polarization values against the concentration of the unlabeled Protein-Y.

    • Fit the resulting sigmoidal binding curve using appropriate software to determine the dissociation constant (Kd).

    • Compare the measured Kd with historical data for the unlabeled interaction to confirm that the label has not altered the binding affinity.

G cluster_free Unbound State cluster_bound Bound State Free Labeled Protein-X label_free Fast Tumbling Low Polarization Complex Protein-X :: Partner-Y Complex Free->Complex + Partner-Y Partner Unlabeled Partner-Y label_bound Slow Tumbling High Polarization

Caption: Principle of a Fluorescence Polarization (FP) binding assay.

Conclusion

This compound is a superior fluorescent probe for bioorthogonal chemistry, offering rapid reaction kinetics and excellent photophysical properties that are ideal for a range of applications, including live-cell imaging.[4][6] However, the integrity of any study using labeled proteins hinges on the confirmation that the protein's function is not compromised. By employing a combination of enzyme activity assays, protein-protein interaction studies, and live-cell localization experiments, researchers can confidently ensure that their observations reflect true biological phenomena. This validation is not merely a control; it is a fundamental requirement for generating reliable and reproducible data in the fields of cell biology and drug development.

References

A Comparative Analysis of BDP FL-PEG4-TCO and Cy3/Cy5 Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biomedical research, the precise and efficient fluorescent labeling of biomolecules is paramount for unraveling complex biological processes. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO, a bioorthogonal labeling probe, with the traditional and widely used cyanine dyes, Cy3 and Cy5. This objective analysis, supported by key performance data and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent tool for their specific applications, including cellular imaging, super-resolution microscopy, and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

High-Level Comparison: A Tale of Two Labeling Strategies

This compound represents a modern approach to fluorescent labeling, leveraging the power of bioorthogonal chemistry.[1] Its core advantage lies in the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reaction between its trans-cyclooctene (TCO) group and a tetrazine-modified biomolecule.[1][2] This method allows for the precise labeling of target molecules in complex biological environments, including living cells, with minimal off-target effects.[3] The BODIPY™ FL (BDP FL) fluorophore is characterized by its bright, sharp fluorescence and high photostability, with its spectral properties being largely insensitive to environmental factors like pH.[4] The integrated polyethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, further optimizing its performance in aqueous biological systems.[4]

On the other hand, Cy3 and Cy5 are well-established cyanine dyes that have been workhorses in fluorescence microscopy for decades.[5][6] These dyes are typically conjugated to biomolecules through reactions targeting common functional groups, such as primary amines (using NHS esters) or thiols (using maleimides).[7][8] Cy3 and Cy5 are known for their high extinction coefficients and are staples in various applications, including immunocytochemistry, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET) studies.[5][9][10] While effective, this traditional labeling approach can sometimes lack the specificity of bioorthogonal methods, potentially leading to random labeling on a protein surface.

Quantitative Performance Metrics

The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for this compound, Cy3, and Cy5 to facilitate a direct comparison.

PropertyThis compoundCy3Cy5
Excitation Maximum (λex) 503 nm[1][11][12]~550 - 554 nm[5][13]~649 - 650 nm[8][14]
Emission Maximum (λem) 509 nm[1][11][12]~568 - 570 nm[5][13]~666 - 670 nm[8]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[11][12]~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[14]
Fluorescence Quantum Yield (Φ) ~0.9[11][12]~0.09 (free dye in solution)[15]~0.2 - 0.27[14]
Reactive Group trans-cyclooctene (TCO)NHS ester, Maleimide, etc.[7]NHS ester, Maleimide, etc.[8]
Primary Conjugation Method TCO-tetrazine ligation[1]Amine/Thiol reaction[7]Amine/Thiol reaction[8]
Water Solubility Low in water, soluble in DMSO, DMF, DCM[1][11]Varies by modificationLow in water, soluble in organic solvents[8]

Signaling Pathways and Experimental Workflows

The distinct chemistries of this compound and Cy dyes dictate their respective experimental workflows.

TCO-Tetrazine Ligation: The "Click Chemistry" Advantage

The utility of this compound is centered around the bioorthogonal IEDDA reaction. This two-step process involves first modifying the biomolecule of interest with a tetrazine group. Subsequently, the TCO group on the BDP FL probe rapidly and specifically "clicks" with the tetrazine, forming a stable covalent bond.[1] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[12][16]

TCO_Tetrazine_Ligation Tetrazine_Biomolecule Tetrazine-modified Biomolecule Intermediate Diels-Alder Cycloaddition Tetrazine_Biomolecule->Intermediate + BDP_TCO This compound BDP_TCO->Intermediate Labeled_Product Fluorescently Labeled Biomolecule Intermediate->Labeled_Product Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Mechanism of TCO-Tetrazine Ligation.
General Experimental Workflow for Fluorescent Labeling and Imaging

The following diagram outlines a generalized workflow for labeling and imaging, applicable to both bioorthogonal and traditional conjugation methods, with specific steps highlighted for each approach.

Experimental_Workflow cluster_labeling Labeling cluster_application Application & Imaging Prep_Biomolecule Prepare Biomolecule (e.g., Antibody, Protein) Labeling_Step Conjugation Reaction Prep_Biomolecule->Labeling_Step Prep_Dye Prepare Dye Stock Solution (e.g., in DMSO) Prep_Dye->Labeling_Step Purification Purification of Labeled Biomolecule (e.g., Size Exclusion Chromatography) Labeling_Step->Purification Cell_Incubation Incubate Labeled Biomolecule with Cells/Tissue Purification->Cell_Incubation Washing Wash to Remove Unbound Dye Cell_Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

General workflow for fluorescent labeling.

Detailed Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol outlines the labeling of a tetrazine-modified antibody with this compound.

Materials:

  • Tetrazine-modified antibody (Tet-mAb) in PBS (pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.[1]

  • Reaction Setup: Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.[1]

  • Conjugation: Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.[17]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[17] For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).[18]

  • Purification: Purify the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[12]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the BDP FL dye at ~503 nm and the antibody at 280 nm.[12]

Protocol 2: Live-Cell Imaging with a Labeled Antibody

This protocol describes the use of a fluorescently labeled antibody for live-cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes

  • Fluorescently labeled antibody (from Protocol 1 or a Cy3/Cy5-labeled antibody)

  • Live-cell imaging medium

  • Wash buffer (e.g., warm PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Antibody Incubation: Incubate the cells with the fluorescently labeled antibody in live-cell imaging medium. The optimal concentration (typically in the nM to low µM range) and incubation time (e.g., 15-60 minutes at 37°C) should be determined empirically.[2][19][20]

  • Washing: Wash the cells three times with warm wash buffer to remove unbound antibody.[2][19]

  • Imaging: Add fresh imaging medium to the cells and visualize using a fluorescence microscope equipped with the appropriate filter sets for the specific fluorophore (BDP FL, Cy3, or Cy5).[2][19]

Concluding Remarks

The choice between this compound and Cy3/Cy5 dyes depends heavily on the specific experimental requirements.

This compound is the superior choice for applications demanding:

  • High specificity and bioorthogonality: The TCO-tetrazine ligation offers precise labeling with minimal off-target reactions, which is crucial for live-cell imaging and in vivo studies.[3][16]

  • Rapid reaction kinetics: The fast "click" reaction allows for efficient labeling at low concentrations and with short incubation times.[2][21]

  • Bright and stable fluorescence in a green channel: The BDP FL fluorophore provides a high quantum yield and photostability.[1][4]

Cy3 and Cy5 remain valuable and cost-effective options for:

  • Standard immunofluorescence and fixed-cell imaging: Their well-characterized properties and the availability of a wide range of conjugates make them suitable for many routine applications.[5][22]

  • FRET studies: The Cy3/Cy5 pair is a classic donor-acceptor pair for FRET experiments to study molecular interactions.[9]

  • Multiplexing: Their distinct spectral properties allow for their use in multi-color imaging experiments alongside other fluorophores.[7]

Ultimately, a thorough understanding of the strengths and limitations of each dye, as outlined in this guide, will enable researchers to make an informed decision and achieve high-quality, reproducible data in their investigations.

References

Evaluating Off-Target Effects of BDP FL-PEG4-TCO Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate cellular imaging and the development of targeted therapeutics. BDP FL-PEG4-TCO, a probe utilizing the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, has gained prominence for its high efficiency. However, understanding and evaluating potential off-target effects are critical for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of this compound with its primary alternative, BDP FL-PEG4-DBCO, which employs the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This comparison is supported by a synthesis of available data and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Bioorthogonal Probes

The selection of a bioorthogonal labeling strategy hinges on several key performance metrics, most notably the reaction kinetics, which directly influence the potential for off-target effects. The faster the reaction, the lower the required probe concentration and incubation time, thereby minimizing non-specific binding and cytotoxicity.

FeatureThis compoundBDP FL-PEG4-DBCOReferences
Click Chemistry TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)[1][2]
**Reaction Kinetics (k₂) **~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[1][3]
Excitation Maximum (λex) 503 nm503 nm[1]
Emission Maximum (λem) 509 nm512 nm[1]
Quantum Yield (Φ) ~0.9~0.9 (inferred from similar BODIPY FL dyes)[1]
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹[4]
Reported Cytotoxicity Generally low, but concentration-dependent.[5]Reported to be non-toxic at concentrations up to 1 µM in HeLa and HEK293 cell lines.[6][7]
Non-Specific Binding Can occur; optimization of concentration and wash steps is recommended. The faster kinetics may reduce non-specific binding by allowing for shorter incubation times.[3][8]Can occur, with some studies suggesting DBCO-based probes may have a higher propensity for non-specific binding compared to other cycloalkynes.[6][9]

Note: Quantitative data for signal-to-noise ratio, labeling efficiency, and cytotoxicity are highly dependent on specific experimental conditions (e.g., cell type, target protein expression level, probe concentration, and incubation time). The data presented is a synthesis from various sources and direct head-to-head comparisons under identical experimental conditions are limited in the literature. Researchers are encouraged to perform their own assessments for their specific experimental setup.

Experimental Protocols

To rigorously evaluate the off-target effects of this compound and its alternatives, the following detailed experimental protocols are provided.

Protocol 1: Assessment of Non-Specific Binding and Signal-to-Noise Ratio (SNR)

This microscopy-based protocol allows for the direct comparison of on-target labeling specificity and the signal-to-noise ratio of fluorescent probes.

Materials:

  • Mammalian cells expressing a tetrazine- or azide-tagged protein of interest

  • Negative control cells (not expressing the tagged protein)

  • This compound

  • BDP FL-PEG4-DBCO

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

  • Fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm)

Procedure:

  • Cell Seeding: Seed both the target-expressing and negative control cells onto glass-bottom imaging dishes and culture to 60-80% confluency.

  • Probe Preparation: Prepare 1 mM stock solutions of this compound and BDP FL-PEG4-DBCO in anhydrous DMSO.

  • Labeling:

    • For TCO labeling, dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM.

    • For DBCO labeling, dilute the BDP FL-PEG4-DBCO stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM.

    • Incubate the cells with the respective probe solutions for 5-30 minutes for TCO and 30-60 minutes for DBCO at 37°C, protected from light. The shorter incubation time for TCO is due to its faster reaction kinetics.[3]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.

  • Imaging: Acquire images of both the target-expressing and negative control cells for both fluorescent probes using a fluorescence microscope.

  • Quantification of Signal-to-Noise Ratio (SNR):

    • In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal).

    • Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise).

    • Calculate the SNR as: SNR = Signal / Noise.[4]

  • Quantification of Non-Specific Binding:

    • In the images of the negative control cells, measure the mean fluorescence intensity of the cells. This value represents the level of non-specific binding of the probe.[6]

    • Compare the non-specific binding signal between this compound and BDP FL-PEG4-DBCO.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the cytotoxicity of the labeling probes by measuring the metabolic activity of the cells.

Materials:

  • Mammalian cell line of interest

  • This compound

  • BDP FL-PEG4-DBCO

  • Anhydrous DMSO

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS/HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of this compound and BDP FL-PEG4-DBCO in cell culture medium. Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control (medium with the same final DMSO concentration but without the probe).

  • Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate for a period relevant to your labeling experiment (e.g., 1-24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell viability).

Visualizing the Labeling Process and Evaluation Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_tco TCO-Tetrazine Ligation (iEDDA) cluster_dbco DBCO-Azide Cycloaddition (SPAAC) TCO Biomolecule-TCO TCO_Tetrazine_Product Labeled Biomolecule TCO->TCO_Tetrazine_Product k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹ Tetrazine BDP FL-PEG4-Tetrazine Tetrazine->TCO_Tetrazine_Product DBCO Biomolecule-Azide DBCO_Azide_Product Labeled Biomolecule DBCO->DBCO_Azide_Product k₂ ≈ 0.1 - 1.0 M⁻¹s⁻¹ Azide BDP FL-PEG4-DBCO Azide->DBCO_Azide_Product G start Start cell_culture Seed Target-Expressing and Control Cells start->cell_culture labeling Incubate with This compound or BDP FL-PEG4-DBCO cell_culture->labeling washing Wash to Remove Unbound Probe labeling->washing imaging Fluorescence Microscopy washing->imaging analysis Quantify SNR and Non-Specific Binding imaging->analysis end End analysis->end G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Probe Concentration Gradient seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Benchmarking BDP FL-PEG4-TCO: A Comparative Guide for In Vivo Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of in vivo molecular imaging and targeted therapies, the selection of a bioorthogonal fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive performance comparison of BDP FL-PEG4-TCO against alternative bioorthogonal labeling reagents, with a focus on applications in in vivo studies. The exceptionally rapid kinetics of the trans-cyclooctene (TCO) and tetrazine ligation makes this compound a powerful tool for in vivo applications where speed and efficiency are paramount.

Executive Summary

This compound is a fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group. This combination is designed for efficient and specific labeling of tetrazine-modified biomolecules in complex biological environments. The core advantage of this compound lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine, which is recognized as the fastest known bioorthogonal reaction. This rapid ligation is crucial for in vivo applications where reactant concentrations are low and time for reaction is limited.

This guide will objectively compare the performance of this compound with a primary alternative, DBCO-containing probes, which participate in the strain-promoted alkyne-azide cycloaddition (SPAAC). While both are valuable bioorthogonal tools, their performance characteristics, particularly reaction kinetics, differ significantly, impacting their suitability for various in vivo applications.

Quantitative Performance Metrics: A Comparative Overview

The selection of a bioorthogonal labeling strategy is heavily influenced by the reaction kinetics and the photophysical properties of the fluorophore. The following tables summarize the key performance metrics for this compound and a common alternative, a BDP FL-PEG4-DBCO probe.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

FeatureThis compoundBDP FL-PEG4-DBCOKey Advantages of this compound
Click Chemistry Reaction TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)Exceptionally fast, catalyst-free, and highly bioorthogonal.
Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~800 - 30,000+~0.1 - 2.0Orders of magnitude faster, enabling efficient labeling at low concentrations.

Table 2: Photophysical Properties of the BDP FL Fluorophore

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9

In Vivo Performance Considerations

The primary advantage of the TCO-tetrazine ligation in vivo is its rapid reaction rate, which is crucial for the "pre-targeting" approach. In this strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, the small, fast-clearing this compound is injected, which rapidly reacts with the pre-localized tetrazine-antibody, leading to a high concentration of the fluorescent signal at the target site and minimal background fluorescence. This results in an improved target-to-background ratio and enhanced imaging sensitivity.

Table 3: Inferred In Vivo Performance Comparison

ParameterThis compound (TCO-tetrazine)Alternative Probes (e.g., DBCO-azide)Rationale for this compound's Performance
In Vivo Reaction Efficiency HighModerate to LowThe extremely fast reaction kinetics of iEDDA are well-suited for the low concentrations and short reaction times encountered in vivo.
Signal-to-Background Ratio Potentially HighVariableRapid reaction and clearance of unbound probe can lead to a high concentration of the fluorescent signal at the target site.
Biodistribution & Clearance Fast clearance expected for the unbound small molecule probe.Dependent on the specific probe's properties.The hydrophilic PEG4 spacer is designed to enhance water solubility and promote clearance.

Experimental Protocols

Detailed methodologies are essential for the successful application and comparison of bioorthogonal probes. Below are generalized protocols for in vivo pre-targeted imaging and ex vivo biodistribution analysis.

Protocol 1: In Vivo Pre-targeted Imaging

Objective: To visualize a target of interest in a living animal using a two-step pre-targeting strategy with a tetrazine-modified antibody and this compound.

Materials:

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • Tetrazine-modified antibody targeting the molecule of interest

  • This compound

  • Sterile PBS

  • Anhydrous DMSO

  • In vivo fluorescence imaging system

Procedure:

  • Antibody Administration: Administer the tetrazine-modified antibody to the animal model via an appropriate route (e.g., intravenous injection). The typical dosage will need to be optimized but can start from 100 µg per mouse.

  • Pre-targeting Interval: Allow the antibody to circulate, accumulate at the target site, and clear from non-target tissues. This interval can range from 24 to 72 hours.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Immediately before injection, dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration in the injected solution should be minimal.

  • Probe Administration: After the pre-targeting interval, administer the this compound solution to the animals (e.g., via intravenous injection). A 2-5 fold molar excess of TCO to the injected tetrazine-antibody is a recommended starting point.

  • In Vivo Imaging: At various time points after probe administration (e.g., 1, 4, 8, 24 hours), perform in vivo fluorescence imaging using an appropriate imaging system with excitation and emission filters suitable for BDP FL.

Protocol 2: Ex Vivo Biodistribution Analysis

Objective: To quantify the distribution of the fluorescent signal in various organs and tissues after in vivo imaging.

Materials:

  • Organs and tissues collected from the experimental animal

  • Fluorescence imaging system capable of ex vivo organ imaging

  • Cryostat or other tissue sectioning equipment (for microscopy)

  • Fluorescence microscope

Procedure:

  • Tissue Harvest: At the end of the in vivo imaging study, euthanize the animal and carefully dissect the major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, muscle, etc.).

  • Ex Vivo Imaging: Arrange the harvested organs in the fluorescence imaging system and acquire images to visualize the overall distribution of the fluorescent signal.

  • Quantitative Analysis: Use the imaging software to quantify the fluorescence intensity in each organ. Normalize the signal to the area or weight of the tissue to determine the relative biodistribution.

  • (Optional) Histological Analysis: For higher resolution analysis, tissues can be embedded, sectioned, and imaged using a fluorescence microscope to determine the cellular localization of the probe.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying chemical reaction.

G cluster_0 In Vivo Pre-targeting Workflow A 1. Administer Tetrazine-Antibody B 2. Pre-targeting Interval (24-72h) A->B Accumulation at target & clearance from blood C 3. Administer This compound B->C D 4. In Vivo Click Reaction C->D Rapid iEDDA E 5. In Vivo Fluorescence Imaging D->E Signal at target

In Vivo Pre-targeting Experimental Workflow

G cluster_1 TCO-Tetrazine iEDDA Reaction TCO This compound Product Fluorescently Labeled Biomolecule TCO->Product Tetrazine Tetrazine-modified Biomolecule Tetrazine->Product N2 N₂ (gas) Product->N2 +

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

Conclusion

This compound, in conjunction with tetrazine-based bioorthogonal chemistry, presents a robust and highly efficient platform for the fluorescent labeling of biomolecules in vivo. Its key advantage lies in the exceptionally rapid kinetics of the TCO-tetrazine ligation, which is critical for achieving high signal-to-noise ratios in pre-targeting applications. While direct comparative in vivo data is limited, the fundamental principles of bioorthogonal chemistry strongly suggest its superior performance in scenarios demanding high reaction speeds and efficiency at low reactant concentrations. For researchers venturing into in vivo imaging and targeted drug delivery, this compound offers a compelling option, though empirical validation in specific experimental models remains essential.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular imaging, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe disposal of BDP FL-PEG4-TCO, a fluorescent labeling reagent. Adherence to these protocols is critical for ensuring a secure laboratory environment and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution forms, should be performed in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification:

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1). Therefore, preventing its release into the environment is a primary concern.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All materials contaminated with this compound, including unused reagent, solutions, contaminated vials, pipette tips, and gloves, must be segregated as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.

    • The label should prominently display "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").

  • Treatment of Aqueous Waste:

    • If local regulations permit, aqueous waste containing this compound should be neutralized to a pH of 6-8.

    • However, due to its high aquatic toxicity, direct drain disposal is not recommended.

  • Final Disposal:

    • Solid waste, such as contaminated lab supplies, should be placed in the designated hazardous waste container.

    • Liquid waste should be absorbed onto an inert material (e.g., vermiculite or sand) before being placed in the container to prevent splashing and aerosolization.

    • The sealed container must be disposed of through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal.

Quantitative Data for Disposal:

While specific disposal concentration limits for this compound are not extensively documented, the following table summarizes key handling parameters based on its chemical properties and general laboratory safety guidelines.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization of the compound.
Working Concentration As low as experimentally requiredTo minimize the volume of waste generated.
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.
**pH of

Personal protective equipment for handling BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BDP FL-PEG4-TCO. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment:

SituationRequired PPE
Handling Solid Compound - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Handling Liquid Solutions - Nitrile gloves- Chemical splash goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from reception to experimental use.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound at -20°C in a dry, dark place.[2][3]

  • This compound is a fluorescent PEG derivative and should be protected from light.[3]

2.2. Preparation of Stock Solutions:

  • Work Area: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Reconstitution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • The compound is soluble in organic solvents such as DMSO, DMF, and DCM, but has low solubility in water.[2][4][5]

    • Carefully add the appropriate solvent to the vial to create a stock solution of the desired concentration.

2.3. Experimental Use:

  • When diluting the stock solution for experimental use, add the stock solution to the aqueous buffer or media, not the other way around, to prevent precipitation.

  • Avoid direct contact with skin and eyes. If contact occurs, follow the first aid measures outlined in the Safety Data Sheet.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste materials, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

    • Avoid release to the environment.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇[1][2][3]
Molecular Weight 662.58 g/mol [1][3]
Excitation Maximum (λex) 503 nm[2]
Emission Maximum (λem) 509 nm[2]
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9[2]
Purity >95%[2][4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect store Store at -20°C receive->store prepare_stock Prepare Stock Solution in Fume Hood store->prepare_stock dilute Dilute to Working Concentration prepare_stock->dilute use Perform Experiment dilute->use collect_waste Collect Hazardous Waste use->collect_waste dispose Dispose via Approved Vendor collect_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.